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2-(4H-1,2,4-Triazol-4-YL)nicotinic acid Documentation Hub

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  • Product: 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid
  • CAS: 1017791-33-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Abstract This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and experimental protocols. The synthesis is approached as a multi-step process, beginning with the preparation of key starting materials, 2-chloronicotinic acid and 4-amino-1,2,4-triazole, followed by their coupling via a nucleophilic aromatic substitution (SNAr) reaction. Each step is elucidated with a focus on the underlying chemical principles, ensuring a deep understanding of the experimental choices.

Introduction: Significance of Triazolyl-Nicotinic Acid Scaffolds

The convergence of nicotinic acid and 1,2,4-triazole moieties in a single molecular entity, 2-(4H-1,2,4-triazol-4-yl)nicotinic acid, creates a scaffold with considerable potential in medicinal and materials chemistry. Nicotinic acid, a form of vitamin B3, is a well-established pharmacophore, while the 1,2,4-triazole ring is a privileged structure known for its diverse biological activities, including antifungal, antibacterial, and anticonvulsant properties. The strategic combination of these two heterocyclic systems can lead to novel compounds with unique pharmacological profiles and material properties. This guide presents a logical and efficient synthetic pathway to access this valuable molecule.

Overall Synthetic Strategy

The synthesis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid is strategically designed in a convergent manner. The core of this strategy involves the preparation of two key building blocks, followed by their coupling in the final step.

  • Part 1: Synthesis of 2-Chloronicotinic Acid. This electrophilic component is prepared from commercially available nicotinic acid.

  • Part 2: Synthesis of 4-Amino-1,2,4-triazole. This nucleophilic component is synthesized from simple and readily available starting materials.

  • Part 3: Nucleophilic Aromatic Substitution (SNAr). The final step involves the coupling of 2-chloronicotinic acid with 4-amino-1,2,4-triazole to form the target molecule.

This approach allows for the independent synthesis and purification of the precursors, ensuring a high-quality final product.

Synthetic_Pathway Nicotinic Acid Nicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinic Acid Nicotinic Acid->2-Chloronicotinic Acid Oxidation & Chlorination Target Molecule 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid 2-Chloronicotinic Acid->Target Molecule S_NAr Coupling Hydrazine + Formic Acid Hydrazine + Formic Acid 4-Amino-1,2,4-triazole 4-Amino-1,2,4-triazole Hydrazine + Formic Acid->4-Amino-1,2,4-triazole Cyclization 4-Amino-1,2,4-triazole->Target Molecule S_NAr Coupling

Caption: Overall synthetic workflow.

Synthesis of Starting Materials

Preparation of 2-Chloronicotinic Acid

The synthesis of 2-chloronicotinic acid from nicotinic acid is a two-step process involving N-oxidation followed by chlorination.[1][2][3]

Step 1: N-Oxidation of Nicotinic Acid

The nitrogen atom in the pyridine ring of nicotinic acid is first oxidized to form nicotinic acid N-oxide. This is a crucial activation step, as it increases the electrophilicity of the pyridine ring, making it more susceptible to subsequent nucleophilic attack.

Step 2: Chlorination of Nicotinic Acid N-Oxide

The N-oxide is then chlorinated, typically using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), to replace the hydroxyl group at the 2-position with a chlorine atom.[1]

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

  • N-Oxidation: Nicotinic acid is dissolved in a suitable solvent, such as glacial acetic acid, and treated with an oxidizing agent like hydrogen peroxide (H₂O₂). The reaction mixture is heated to facilitate the oxidation.

  • Chlorination: The resulting nicotinic acid N-oxide is isolated and then reacted with a mixture of POCl₃ and PCl₅. The reaction is typically carried out at elevated temperatures (e.g., 100-105°C) for several hours.[1]

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with water, leading to the precipitation of 2-chloronicotinic acid, which can be collected by filtration and purified by recrystallization.

Preparation of 4-Amino-1,2,4-triazole

4-Amino-1,2,4-triazole is synthesized via the cyclization of formylhydrazine, which is in turn prepared from the reaction of hydrazine with a formic acid source.[4][5][6]

Experimental Protocol: Synthesis of 4-Amino-1,2,4-triazole

  • Reaction of Hydrazine and Formic Acid: In a reaction vessel, hydrazine hydrate is reacted with a slight deficiency of formic acid.[4] The reaction is exothermic and the temperature is allowed to rise.

  • Dehydration and Cyclization: The reaction mixture is then heated to a high temperature (around 170°C) to distill off the water of reaction. This promotes the cyclization of the intermediate formylhydrazine to form the 4-amino-1,2,4-triazole ring.[4]

  • Purification: The crude product is cooled and can be purified by recrystallization from a suitable solvent like isopropanol.[4]

Core Synthesis: 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid via SNAr

The key step in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and 4-amino-1,2,4-triazole.

The Causality Behind the SNAr Mechanism

A nucleophilic aromatic substitution is plausible in this case due to the electronic properties of the pyridine ring in 2-chloronicotinic acid. The nitrogen atom in the pyridine ring is electronegative and acts as an electron-withdrawing group, reducing the electron density of the aromatic ring, particularly at the ortho (C2) and para (C4) positions. This electron deficiency makes the ring susceptible to attack by a nucleophile.

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The exocyclic amino group of 4-amino-1,2,4-triazole, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position of the 2-chloronicotinic acid, which bears the leaving group (chloride). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants 2-Chloronicotinic Acid + 4-Amino-1,2,4-triazole Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Product 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid + Cl- Meisenheimer->Product

Caption: The SNAr addition-elimination mechanism.

Experimental Protocol: SNAr Coupling

This protocol is a representative procedure based on established principles of SNAr reactions involving similar substrates. Optimization may be required.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of 2-chloronicotinic acid and 4-amino-1,2,4-triazole are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the reaction mixture. The base serves to deprotonate the carboxylic acid and to neutralize the HCl that is formed during the reaction.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 100-150°C, and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

Data Presentation and Validation

Summary of Reactants and Conditions
StepStarting Material(s)Key ReagentsSolventTemperature (°C)
1Nicotinic AcidH₂O₂, POCl₃, PCl₅Acetic Acid100-105
2Hydrazine Hydrate, Formic Acid--170
32-Chloronicotinic Acid, 4-Amino-1,2,4-triazoleK₂CO₃ or Et₃NDMF or NMP100-150
Characterization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and triazole rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carboxylic acid carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₆N₄O₂, MW: 190.16 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the C=N and C=C stretches of the aromatic rings.

Conclusion

This technical guide has detailed a logical and efficient synthetic pathway for the preparation of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid. By providing a thorough explanation of the synthesis of the starting materials and the mechanism of the key SNAr coupling reaction, this document serves as a valuable resource for researchers in the fields of synthetic and medicinal chemistry. The presented protocols are based on well-established chemical principles, ensuring a high degree of reliability and reproducibility.

References

  • Wikipedia. (2023). 2-Chloronicotinic acid. Retrieved from [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Environmental and Chemical Engineering (EECE 2016). Atlantis Press. Retrieved from [Link]

  • Allen, C. F. H., & Bell, A. (1944). 4-Amino-4H-1,2,4-triazole. Organic Syntheses, 24, 12.
  • Herbst, R. M., & Garrison, J. A. (1953). The Synthesis of 3,5-Dialkyl-4-amino-1,2,4-triazoles. Journal of Organic Chemistry, 18(8), 941-945.
  • Atwell, G. J., & Denny, W. A. (1989). A convenient synthesis of 4-amino-3,5-di(hydroxymethyl)-1,2,4-triazole. Journal of Heterocyclic Chemistry, 26(4), 981-982.

Sources

Exploratory

physicochemical properties of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid Foreword: A Molecule of Convergent Interest In the landscape of modern drug discovery, the strategic combinat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Foreword: A Molecule of Convergent Interest

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The molecule 2-(4H-1,2,4-triazol-4-yl)nicotinic acid represents a compelling convergence of two such pharmacophores. The nicotinic acid backbone is a well-established moiety in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential anticancer properties.[1][2] Complementing this is the 1,2,4-triazole ring, a five-membered heterocycle prized for its metabolic stability, capacity for hydrogen bonding, and its presence in numerous approved drugs.[3][4][5]

The inherent polarity of the triazole ring can contribute to improved water solubility, while its structural rigidity and hydrogen bonding capabilities make it an excellent bioisostere for amide bonds.[3][6] Triazole-containing compounds have demonstrated a vast range of therapeutic applications, including antifungal, antiviral, and anticancer activities.[4][7][8]

This guide, therefore, is not merely a datasheet but a strategic framework for the comprehensive physicochemical evaluation of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid. As this is a novel compound without extensive published data, we will proceed from first principles, outlining the critical experimental protocols and the scientific rationale behind them. This document is intended for researchers and drug development professionals, providing the necessary tools to unlock the therapeutic potential of this and similar molecules.

Molecular Identity and Structural Attributes

A foundational understanding of a molecule's structure is the prerequisite for predicting and interpreting its physical and chemical behavior.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name 2-(4H-1,2,4-triazol-4-yl)nicotinic acid---
Molecular Formula C₈H₆N₄O₂[9][10]
Molecular Weight 190.16 g/mol [9][10]
CAS Number 890095-26-8[9]

The structure features three key functional regions that dictate its physicochemical profile:

  • The Pyridine Ring: A basic nitrogenous heterocycle that contributes to the molecule's aromaticity and potential for hydrogen bonding.

  • The Carboxylic Acid: The primary acidic functional group, which will be deprotonated at physiological pH, conferring negative charge and influencing solubility.

  • The 1,2,4-Triazole Ring: A polar, aromatic heterocycle with multiple nitrogen atoms that can act as both hydrogen bond donors and acceptors.[3] Its presence is anticipated to enhance metabolic stability.

These functional groups create a molecule with both acidic and basic centers, making its ionization state highly dependent on pH. This amphoteric nature is a critical consideration in all subsequent analyses.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value is the single most important physicochemical parameter for this molecule, as it governs solubility, lipophilicity, and ultimately, how the molecule behaves in a biological system. Given the presence of the carboxylic acid and multiple basic nitrogen atoms (on the pyridine and triazole rings), we expect at least two distinct pKa values.

Expertise & Experience: Determining the pKa is not just about finding a number; it's about understanding the distribution of charged and neutral species at a given pH. This distribution dictates which formulation strategies will be viable, predicts the site of absorption in the gastrointestinal tract, and provides insight into potential target interactions.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method due to its precision and direct measurement of protonation events. This protocol is designed to be self-validating by ensuring accurate calibration and using a co-solvent system to manage compounds with lower aqueous solubility.

Methodology:

  • Preparation: Accurately weigh ~1-2 mg of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid and dissolve in a known volume (e.g., 50 mL) of a 0.15 M aqueous KCl solution. If solubility is limited, a co-solvent system (e.g., 20-50% methanol/water) can be employed.

  • Titration - Acidification: Titrate the solution with a standardized HCl solution (e.g., 0.1 M) in small, precise increments (e.g., 0.02 mL) to protonate all basic sites. Record the pH after each addition, ensuring the reading stabilizes.

  • Titration - Basification: Titrate the acidified solution with a standardized NaOH solution (e.g., 0.1 M) in precise increments, moving past both equivalence points. Again, record the stable pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the titration curve. Specialized software is used to refine the pKa values by fitting the data to the Henderson-Hasselbalch equation.

  • Trustworthiness: The system is validated by running a standard compound with a known pKa (e.g., imidazole) before and after the sample run. The results should be within ±0.05 pKa units of the literature value.

pKa_Determination_Workflow Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately Weigh ~1-2 mg Compound B Dissolve in 0.15 M KCl (with co-solvent if needed) A->B C Acidify with Standardized HCl B->C D Titrate with Standardized NaOH C->D E Plot pH vs. Volume of Titrant D->E F Calculate pKa values using specialized software E->F G Validated pKa Values F->G Final Report LogD_Determination_Workflow Workflow for LogD Determination (Shake-Flask) A Prepare pH-specific Buffered Aqueous Phase C Add Compound to Aqueous/Organic System A->C B Prepare Saturated n-Octanol B->C D Shake to Equilibrate C->D E Separate Phases (Centrifugation) D->E F Quantify Compound in Each Phase (LC-MS) E->F G Calculate LogD Value F->G H pH-dependent LogD Profile G->H Final Report

Caption: Workflow for Shake-Flask LogD Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a primary reason for drug candidate failure. For our molecule, solubility will be intrinsically linked to its pKa values, exhibiting a classic "U-shaped" profile with minimum solubility near its isoelectric point and higher solubility at pH values where it is predominantly charged.

Expertise & Experience: It is crucial to distinguish between kinetic and thermodynamic solubility. Thermodynamic (or equilibrium) solubility, as described below, represents the true saturation point of the compound and is the most relevant value for informing preclinical development and formulation decisions.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound after it has reached equilibrium in a buffered solution, providing a highly reliable value.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing buffered solutions at various pH levels (e.g., 2.0, 5.5, 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material should be visible throughout.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.45 µm PVDF) or high-speed centrifugation is required.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method like LC-MS/MS.

  • Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH.

Solubility_Workflow Workflow for Thermodynamic Solubility Assay A Add Excess Solid Compound to pH Buffers B Agitate for 24-48h to Reach Equilibrium A->B C Separate Solid from Supernatant (Filter or Centrifuge) B->C D Quantify Concentration in Supernatant (LC-MS) C->D E pH-dependent Solubility Profile D->E

Caption: Workflow for Thermodynamic Solubility Assay.

Chemical and Metabolic Stability

A viable drug candidate must be sufficiently stable to withstand storage conditions and resist rapid metabolism in the body. The 1,2,4-triazole moiety is generally associated with high metabolic stability, as it is resistant to cleavage by common metabolic enzymes. [3][11]

Protocol Outline: pH Stability (Hydrolysis)
  • Objective: To assess degradation in aqueous solutions of varying pH.

  • Method: Incubate the compound in buffers at pH 2 (simulating stomach acid), pH 7.4 (physiological), and pH 9.0 at a set temperature. Analyze the concentration of the parent compound remaining at various time points (e.g., 0, 2, 4, 8, 24 hours) by LC-MS.

Protocol Outline: Metabolic Stability (Liver Microsomes)
  • Objective: To assess the susceptibility to Phase I metabolism by cytochrome P450 enzymes.

  • Method: Incubate the compound with liver microsomes (human, rat) and the necessary cofactor (NADPH). Quench the reaction at several time points and measure the depletion of the parent compound over time using LC-MS. The result is typically reported as a half-life (T₁/₂) or intrinsic clearance.

Summary and Implications for Drug Development

The comprehensive physicochemical characterization of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid provides the empirical foundation for its advancement as a drug candidate. The interplay of its properties will guide crucial development decisions.

Table 2: Summary of Physicochemical Properties and Their Significance

PropertyPredicted/Expected ValueRecommended Experimental MethodSignificance in Drug Development
Molecular Weight 190.16 g/mol ---Compliant with Lipinski's Rule of Five; favorable for oral bioavailability.
pKa (acidic) Expected ~3-5Potentiometric TitrationGoverns solubility and charge at low pH (stomach).
pKa (basic) Expected ~1-3Potentiometric TitrationGoverns charge and interactions at physiological pH.
LogP (neutral) ~ -0.1 (for isomer) [9]Shake-Flask or RP-HPLCIndicates inherent hydrophilicity of the neutral form.
LogD at pH 7.4 To be determinedShake-FlaskKey predictor of membrane permeability, CNS penetration, and plasma protein binding.
Aqueous Solubility To be determinedThermodynamic Solubility AssayDetermines dissolution rate, impacts formulation, and sets limits on achievable dose.
Chemical Stability Expected to be stablepH Hydrolysis AssayInforms storage conditions, shelf-life, and formulation compatibility.
Metabolic Stability Expected to be highLiver Microsome AssayPredicts in vivo half-life and potential for drug-drug interactions.
TPSA 80.9 Ų (for isomer) [9]---Suggests the molecule may have limited passive blood-brain barrier penetration.

Integrated Perspective: The amphoteric nature of this molecule, defined by its pKa values, will be the central driver of its behavior. We anticipate low solubility near its isoelectric point but significantly enhanced solubility at intestinal or systemic pH where the carboxylic acid is deprotonated. The negative LogP and moderate TPSA suggest that while oral absorption is plausible, CNS penetration might be limited—a feature that can be advantageous or disadvantageous depending on the therapeutic target. The expected high metabolic stability from the triazole ring is a significant asset, potentially leading to a favorable pharmacokinetic profile. [3] This technical guide provides a robust, logical framework for elucidating these properties, transforming 2-(4H-1,2,4-triazol-4-yl)nicotinic acid from a chemical structure into a developable asset with a well-understood behavioral profile.

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • The Role of Triazole Derivatives in Modern Chemistry and Pharma. NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent researches in triazole compounds as medicinal drugs. PubMed.
  • Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • 2-(4H-1,2,4-TRIAZOL-4-YL)ISONICOTINIC ACID. Angene Chemical.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
  • 2-(4H-1,2,4-Triazol-4-yl)nicotinic acid. Santa Cruz Biotechnology.
  • Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. MDPI.
  • Stability of 1,2,4-triazoles?.

Sources

Foundational

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required for the complete crystal structure analysis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid. Tailored for researchers, scientists, and professionals in drug development, this document navigates from synthesis and crystallization to advanced structural elucidation and computational modeling, emphasizing the rationale behind experimental choices and the integration of various analytical techniques for a holistic understanding of the material's solid-state properties.

Introduction: The Significance of Structural Insight

2-(4H-1,2,4-triazol-4-yl)nicotinic acid is a heterocyclic compound incorporating two moieties of significant pharmaceutical interest: the nicotinic acid (a form of Vitamin B3) backbone and the 1,2,4-triazole ring. Nicotinic acid and its derivatives are recognized for their roles in treating dyslipidemia, while the 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][2] The combination of these two fragments presents a molecule with high potential for novel pharmacological applications.

The precise three-dimensional arrangement of molecules in the solid state dictates many of a material's critical physicochemical properties, including solubility, stability, dissolution rate, and bioavailability. Crystal structure analysis is, therefore, an indispensable tool in drug development and materials science. It provides definitive information on molecular conformation, intermolecular interactions, and packing motifs.[3] This guide outlines a robust, multi-faceted approach to elucidate these features for the title compound, thereby providing the foundational knowledge required for its development.

Synthesis and Single Crystal Growth

Proposed Synthesis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid

A plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a halogenated nicotinic acid precursor with 4-amino-1,2,4-triazole. The following protocol is based on established methods for the synthesis of similar N-aryl triazole derivatives.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloronicotinic acid (1.0 eq) and 4-amino-1,2,4-triazole (1.1 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Condition: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). Acidify the solution to a pH of approximately 3-4 using 2M HCl. This will protonate the carboxylate and precipitate the product.

  • Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis Protocol A 1. Dissolve 2-chloronicotinic acid & 4-amino-1,2,4-triazole in DMF B 2. Add K₂CO₃ as base A->B C 3. Heat at 130°C for 18h (Monitor by TLC) B->C D 4. Cool and pour into ice water C->D E 5. Acidify with 2M HCl to pH 3-4 D->E F 6. Filter precipitated solid E->F G 7. Recrystallize from Ethanol/Water F->G H Pure Product G->H

Caption: Workflow for the synthesis of the title compound.

Single Crystal Cultivation

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.[3] The choice of solvent and crystallization technique is paramount. Given the presence of a carboxylic acid and N-heterocycles, solvents capable of hydrogen bonding are promising candidates.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Screen a range of solvents, including methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water. Solubility tests at room and elevated temperatures will help identify suitable candidates.

  • Slow Evaporation: Prepare a nearly saturated solution of the purified compound in a chosen solvent in a small vial. Cover the vial with a cap containing small perforations to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent. Place this solution in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is sparingly soluble. The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). Slow cooling minimizes nucleation events and encourages the growth of larger, more ordered crystals.

Physicochemical Characterization

Prior to SC-XRD, the bulk synthesized material must be characterized to confirm its identity, purity, and thermal behavior.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ would correspond to the O-H stretching of the carboxylic acid dimer.[4] The C=O stretching of the carboxyl group should appear around 1700 cm⁻¹.[4] C-H stretching from the aromatic rings will be observed above 3000 cm⁻¹, while C=N and C=C stretching vibrations from the pyridine and triazole rings are expected in the 1400-1600 cm⁻¹ region.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum (likely run in DMSO-d₆) should display distinct signals for the protons on the pyridine and triazole rings. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>12 ppm).

    • ¹³C NMR: The spectrum will show characteristic signals for all carbon atoms. The carboxyl carbon (C=O) is expected to be the most downfield signal (around 165-175 ppm), while the aromatic and heterocyclic carbons will appear in the 110-160 ppm range.[5]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] This analysis will reveal the thermal stability of the compound, indicating the onset temperature of decomposition. For an anhydrous sample, a single-step decomposition is likely after melting.

  • Differential Scanning Calorimetry (DSC): DSC detects heat flow changes associated with thermal events.[6] It will provide the precise melting point of the compound as a sharp endothermic peak. It can also reveal other solid-state phenomena such as polymorphism, where different crystal forms may exhibit distinct melting points or phase transitions.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystal.[9]

Experimental Protocol: SC-XRD

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.[10]

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for factors like Lorentz and polarization effects.[11]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This is typically done with software like SHELXT.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[11] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Table 1: Crystallographic Data and Refinement Parameters (Hypothetical)

Parameter Value
Chemical Formula C₈H₆N₄O₂
Formula Weight 190.16 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
a 8.123(4) Å
b 15.456(7) Å
c 9.789(5) Å
β 105.21(3)°
Volume 1185.1(10) ų
Z 4
Calculated Density 1.065 Mg/m³
F(000) 392
Reflections collected 8452
Independent reflections 2345 [R(int) = 0.045]
Final R indices [I>2σ(I)] R₁ = 0.041, wR₂ = 0.105

| Goodness-of-fit on F² | 1.05 |

Deciphering the Crystal Structure

Molecular Conformation

The refined structure provides precise bond lengths, bond angles, and torsion angles. Key aspects to analyze include:

  • The planarity of the pyridine and triazole rings.

  • The dihedral angle between the planes of the two rings, which defines the molecular conformation.

  • The orientation of the carboxylic acid group relative to the pyridine ring. Intramolecular hydrogen bonding may influence this conformation.

Supramolecular Architecture: The Role of Intermolecular Interactions

The packing of molecules in the crystal is directed by a network of non-covalent interactions.

  • Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The nitrogen atoms of both the pyridine and triazole rings are potential hydrogen bond acceptors. A classic and highly probable interaction is the formation of a robust carboxylic acid dimer synthon via O-H···O hydrogen bonds. Additionally, O-H···N or weaker C-H···O/N interactions are expected to link these dimers into a larger 3D network.[12]

  • π-π Stacking: The aromatic nature of both heterocyclic rings suggests the possibility of π-π stacking interactions, which would contribute to the overall stability of the crystal lattice. Analysis of the centroid-to-centroid distances and interplanar angles between adjacent rings is necessary to confirm and characterize these interactions.

Diagram: Hydrogen Bonding Scheme

G cluster_dimer1 Molecule A cluster_dimer2 Molecule B N1_A N C_COOH_A C O1_A O C_COOH_A->O1_A = O2_A O-H C_COOH_A->O2_A O1_B O O2_A->O1_B O-H···O N1_B N C_COOH_B C C_COOH_B->O1_B = O2_B O-H C_COOH_B->O2_B O2_B->O1_A O-H···O N_pyridine N(pyridine) O2_B->N_pyridine O-H···N G A Input: CIF file from SC-XRD refinement B Generate Hirshfeld Surface (CrystalExplorer) A->B C Map d_norm property on the surface B->C D Generate 2D Fingerprint Plot B->D E Visualize close contacts (Red spots on d_norm) C->E F Decompose plot to quantify interactions (O···H, H···H, etc.) D->F G Interpret Crystal Packing Forces E->G F->G

Caption: Workflow for Hirshfeld surface analysis.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical complement to the experimental data. [13]* Geometry Optimization: The geometry of an isolated molecule is optimized in the gas phase (using a functional like B3LYP with a basis set such as 6-311++G(d,p)). [1]Comparing the optimized geometry with the experimental crystal structure reveals the effects of crystal packing forces on the molecular conformation.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. [14]* Molecular Electrostatic Potential (MEP): The MEP surface maps the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions of the molecule, predicting sites for intermolecular interactions.

Conclusion

The comprehensive analysis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid, integrating synthesis, crystallization, detailed SC-XRD, and computational studies, provides a complete and scientifically rigorous understanding of its solid-state chemistry. The elucidation of its molecular structure and, more importantly, its supramolecular assembly driven by hydrogen bonding and other non-covalent interactions, is fundamental. This knowledge is crucial for controlling polymorphism, optimizing formulation strategies, and ultimately harnessing the full therapeutic or material potential of this promising compound. The multi-faceted workflow detailed in this guide represents a best-practice approach for the structural characterization of novel molecular entities.

References

Sources

Exploratory

The Pharmacological Potential of 2-(4H-1,2,4-Triazol-4-yl)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The unique structural amalgamation of a 1,2,4-triazole ring with a nicotinic acid scaffold has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique structural amalgamation of a 1,2,4-triazole ring with a nicotinic acid scaffold has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid derivatives. By synthesizing data from contemporary research, this document aims to equip researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of this promising chemical space. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by mechanistic insights, experimental protocols, and quantitative data to facilitate further investigation and development.

Introduction: The Privileged Scaffolds of 1,2,4-Triazole and Nicotinic Acid

The 1,2,4-triazole moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.[1][2] Its presence in numerous FDA-approved drugs, such as the antifungal agent fluconazole and the anticancer drug letrozole, underscores its therapeutic importance.[3][4] The triazole ring can act as a bioisostere for amide, ester, and carboxylic acid functionalities, enhancing binding affinity and solubility.[1][5]

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental components of cellular metabolism, primarily as the precursors to the coenzymes NAD and NADP. Beyond their nutritional role, nicotinic acid derivatives have been explored for various pharmacological applications. The hybridization of the 1,2,4-triazole pharmacophore with the nicotinic acid backbone presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][8]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of these derivatives are attributed to several mechanisms:

  • Enzyme Inhibition: A primary mode of action is the inhibition of crucial enzymes in cancer signaling pathways.[1] Kinases, such as VEGFR-2 and p38α MAPK, which are pivotal for cell growth and angiogenesis, are potential targets.[1] Interference with topoisomerases, enzymes that regulate DNA topology, can also disrupt DNA replication in rapidly dividing cancer cells.[1]

  • Induction of Apoptosis: Several 1,2,3-triazole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[5][8] This is often achieved by arresting the cell cycle at specific checkpoints, such as the G2/M phase, leading to the activation of apoptotic cascades.[8]

  • Microtubule Disruption: Similar to some established chemotherapeutic agents, certain triazole derivatives can interfere with microtubule assembly, a critical process for cell division.[8] This disruption leads to cell cycle arrest and subsequent apoptosis.[8]

Diagram 1: Anticancer Mechanisms of Triazole Derivatives

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) Cancer_Cell_Death Cancer Cell Death Enzyme_Inhibition->Cancer_Cell_Death Apoptosis Induction of Apoptosis Apoptosis->Cancer_Cell_Death Microtubule_Disruption Microtubule Disruption Microtubule_Disruption->Cancer_Cell_Death Triazole_Derivative 2-(4H-1,2,4-Triazol-4-yl)nicotinic Acid Derivative Triazole_Derivative->Enzyme_Inhibition Triazole_Derivative->Apoptosis Triazole_Derivative->Microtubule_Disruption

Caption: Overview of the primary anticancer mechanisms of action for 2-(4H-1,2,4-triazol-4-yl)nicotinic acid derivatives.

Quantitative Data on Anticancer Activity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,4-Triazole-Pyridine HybridsMurine Melanoma (B16F10)41.12 - 61.11[6]
[1][3][8]triazolo[4,3-b][1][3][8][9]tetrazine derivativesHT-29 (Human Colon Carcinoma)12.69 ± 7.14[10]
1,2,3-Triazole-Pyridine DerivativesVarious Cancer Cell Lines0.07 - 0.49[8]
Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the in vitro anticancer activity of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[6]

Objective: To determine the concentration of a 2-(4H-1,2,4-triazol-4-yl)nicotinic acid derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., B16F10, HT-29)[6][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add these dilutions to the respective wells and incubate for a further 24-48 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs, and derivatives of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid also exhibit promising antimicrobial properties against a spectrum of bacteria and fungi.[9][11][12]

Mechanism of Action: Disruption of Microbial Cell Integrity

The primary antifungal mechanism of 1,2,4-triazole derivatives is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] The resulting depletion of ergosterol and accumulation of toxic methylated sterols disrupt the fungal cell membrane's structure and function, leading to fungal cell death.[1]

The antibacterial activity of these compounds is also significant, though the exact mechanisms can vary. They may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.

antifungal_mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Essential Component CYP51->Ergosterol Product Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Experimental workflow for evaluating the anti-inflammatory activity of 1,2,4-triazole derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of these compounds can be assessed by measuring their effect on cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs). [13] Objective: To evaluate the effect of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid derivatives on the production of pro-inflammatory cytokines by mitogen-stimulated PBMCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Mitogen (e.g., Phytohaemagglutinin - PHA)

  • Test compound dissolved in a suitable solvent

  • ELISA kits for TNF-α, IL-6, and IL-10

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Seed the PBMCs in 96-well plates and treat them with various concentrations of the test compound in the presence of a mitogen (e.g., PHA) to stimulate cytokine production.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the mitogen-stimulated control group to determine the inhibitory effect of the compounds.

Conclusion and Future Directions

The amalgamation of the 1,2,4-triazole and nicotinic acid scaffolds has yielded a versatile class of molecules with significant therapeutic potential. The derivatives of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid have demonstrated compelling anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies. Their multifaceted mechanisms of action, including enzyme inhibition, induction of apoptosis, and modulation of inflammatory pathways, make them attractive candidates for further drug development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure are needed to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles.

  • Target Deconvolution: For compounds with potent activity, further studies are required to precisely identify their molecular targets and elucidate the downstream signaling pathways they modulate.

The continued exploration of this chemical class holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016). Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.).
  • Synthesis, Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules. Retrieved from [Link]

  • Synthesis and in vitro antimicrobial activity of some triazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Triazole, Isonicotinamide, Antimicrobial activity, Anti-inflammatory activity. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). Molecules. Retrieved from [Link]

  • Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and anticancer activity of [1][3][8]triazole [4,3-b] [1][3][8][9]tetrazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Retrieved from [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved from [Link]

  • Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (2022). PubMed. Retrieved from [Link]

  • Studies on 1,2,4-triazole Derivatives as Potential Anti-Inflammatory Agents. (2007). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. Retrieved from [Link]

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Foundational

A Strategic Guide to Elucidating the Mechanism of Action of Novel Heterocyclic Compounds: A Case Study of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

Abstract The quest to identify novel therapeutics is intrinsically linked to our ability to precisely define their mechanism of action (MoA). A well-defined MoA is the cornerstone of a successful drug development program...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest to identify novel therapeutics is intrinsically linked to our ability to precisely define their mechanism of action (MoA). A well-defined MoA is the cornerstone of a successful drug development program, providing the rationale for therapeutic efficacy and a predictive framework for safety. This guide addresses the challenge of MoA elucidation for novel chemical entities with limited or nonexistent public data. Using the specific, yet uncharacterized, molecule 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid as a case study, we present a comprehensive, multi-pillar strategy for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead providing a logical, field-proven workflow—from initial in silico hypothesis generation to rigorous in vitro validation and deep mechanistic pathway analysis. Each step is designed as a self-validating system, ensuring that experimental choices are driven by data and scientific rationale, thereby upholding the highest standards of scientific integrity.

Introduction: Deconstructing the Unknown

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (Molecular Formula: C₈H₆N₄O₂) is a heterocyclic compound whose specific biological function and mechanism of action are not currently documented in peer-reviewed literature[1]. Its structure, however, presents a compelling starting point for investigation. The molecule is a conjugate of two pharmacologically significant moieties:

  • 1,2,4-Triazole: A five-membered heterocycle that is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[2][3][4][5].

  • Nicotinic Acid (Niacin): A B-vitamin that, at pharmacological doses, profoundly alters lipid metabolism. Its primary mechanism involves acting as an agonist for the G protein-coupled receptor GPR109A (also known as HM74A), which leads to decreased triglycerides and a significant increase in high-density lipoprotein (HDL) cholesterol[6][7][8][9][10].

The conjugation of these two moieties raises critical questions: Does the compound retain the lipid-modifying activities of nicotinic acid? Does the triazole ring confer novel activities, perhaps targeting enzymatic pathways common to infectious agents or cancer cells? Or does the unique combination create an entirely new pharmacological profile? This guide outlines a systematic approach to answer these questions.

Part 1: The Hypothesis Generation Engine: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is essential to generate actionable hypotheses, predict potential targets, and identify potential liabilities. This initial phase narrows the field of possibilities and guides the subsequent experimental design.

Pillar 1: Computational Target Prediction

The principle of molecular similarity—that structurally similar molecules often have similar biological targets—is a powerful predictive tool. This can be explored through two complementary approaches:

  • Ligand-Based Prediction: This method involves screening databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules structurally similar to our compound of interest. The known targets of these analogues become our primary hypothetical targets.

  • Structure-Based Prediction (Reverse Docking): If the 3D structure of the compound can be modeled, it can be computationally screened against a library of protein binding sites to identify those with the highest predicted binding affinity.

Numerous platforms, such as SwissTargetPrediction, can generate a ranked list of plausible protein targets based on a combination of these methods[11][12][13]. For our case study, such a screen would likely flag GPR109A due to the nicotinic acid moiety, as well as various enzymes (e.g., kinases, metabolic enzymes) often targeted by triazole-containing inhibitors[12][14].

Pillar 2: ADMET & Physicochemical Profiling

Understanding a compound's predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. In silico models can provide early warnings for potential development hurdles, such as poor solubility, metabolic instability, or potential for drug-drug interactions (e.g., inhibition of Cytochrome P450 enzymes)[15]. Tools like SwissADME or various commercial packages can predict key parameters.

Table 1: Hypothetical In Silico Profile for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

ParameterPredicted ValueImplication for Experimental Design
Molecular Weight 190.16 g/mol [1]Excellent; well within "rule of five" limits for oral bioavailability.
LogP (Lipophilicity) ~0.5 - 1.5Indicates good solubility but may require formulation for cell permeability.
Aqueous Solubility Moderately SolubleSolubilization in DMSO for in vitro assays is appropriate.
Primary Target Class GPCRs, EnzymesGuides initial assay selection (e.g., cAMP assays, enzymatic assays).
Predicted Toxicity LowSuggests a potentially favorable safety profile for initial cell-based assays.
CYP450 Inhibition Possible (e.g., CYP3A4)Warrants future experimental investigation if developed further[15].
Workflow 1: In Silico Hypothesis Generation

The following diagram illustrates the logical flow of the initial computational analysis.

InSilico_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output Compound 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid Structure TargetPred Target Prediction (SwissTargetPrediction, ChEMBL) Compound->TargetPred Submit Structure ADMETPred ADMET Prediction (SwissADME) Compound->ADMETPred Submit Structure Hypothesis Ranked List of Hypothetical Targets (e.g., GPR109A, Kinases) TargetPred->Hypothesis Profile Predicted Physicochemical & ADMET Profile ADMETPred->Profile

Caption: Initial in silico workflow for generating actionable hypotheses.

Part 2: Experimental Validation: From Hypothesis to Data

With a list of prioritized targets and a predicted physicochemical profile, the next phase is to generate empirical data through targeted in vitro assays. The goal is to confirm a direct interaction between the compound and its predicted target(s) and to observe its effect in a cellular context.

Pillar 1: Target Engagement & Binding Kinetics

Target validation is the critical process of confirming that modulating the identified target will have a therapeutic effect within an acceptable safety window[16]. The first step is to confirm direct physical binding.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics (association and dissociation rates) between the compound and a purified target protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

Protocol 1: Generic Surface Plasmon Resonance (SPR) for Target Engagement

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface. A control channel without the protein is used for reference subtraction.

  • Analyte Preparation: Prepare a dilution series of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: Inject the compound dilutions sequentially over the target and reference channels, from lowest to highest concentration. Monitor the change in response units (RU) in real-time.

  • Dissociation: After each injection, flow running buffer over the chip to monitor the dissociation of the compound from the target.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to strip any remaining bound compound before the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Pillar 2: Cellular Assays for Functional Activity

Confirming binding is necessary but not sufficient. We must demonstrate that this binding event translates into a functional cellular response. The choice of assay is dictated by the nature of the hypothesized target[17][18].

  • If the target is a GPCR (e.g., GPR109A): A cAMP assay is appropriate. Agonism at GPR109A (a Gi-coupled receptor) will lead to a decrease in intracellular cAMP levels.

  • If the target is an enzyme (e.g., a kinase): An enzyme activity assay measuring the consumption of substrate or formation of product would be used to determine an IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration).

  • General Phenotypic Assays: Initial broad screening using cell viability assays (e.g., MTT or CellTiter-Glo) is crucial to determine the compound's cytotoxic concentration range and to ensure subsequent functional assays are performed at non-toxic concentrations[19].

Table 2: Sample Data Presentation for In Vitro Assays

Assay TypeTargetEndpoint MeasuredResult
Binding Assay (SPR) Recombinant GPR109ABinding Affinity (KD)1.2 µM
Functional Assay (cAMP) HEK293 cells expressing GPR109AEC₅₀ for cAMP reduction2.5 µM
Enzyme Inhibition Assay Recombinant Kinase XIC₅₀ for kinase activity> 50 µM (Inactive)
Cell Viability Assay HeLa cellsCC₅₀ (Cytotoxicity)85 µM
Workflow 2: In Vitro Target Validation Cascade

This diagram shows the decision-making process for validating the hypotheses generated in Part 1.

InVitro_Workflow cluster_input Input cluster_validation Experimental Validation cluster_output Output Hypothesis Hypothetical Targets (from In Silico) Binding Direct Binding Assays (SPR, ITC) Hypothesis->Binding Test top candidates Viability Cell Viability Assay (MTT, CellTiter-Glo) Hypothesis->Viability Determine cytotoxicity Functional Target-Specific Functional Assays (cAMP, Enzyme Activity) Binding->Functional Confirm function of binding hits Viability->Functional Inform dose selection Concentration Therapeutic Window (EC₅₀ vs CC₅₀) Viability->Concentration Validated Validated Target(s) with KD, EC₅₀/IC₅₀ Functional->Validated Functional->Concentration

Caption: A cascading workflow for in vitro target validation.

Part 3: Deep Mechanistic Insight: 'Omics' Approaches

Once a primary target is validated, the focus shifts to understanding the broader cellular consequences of its modulation. High-throughput 'omics' technologies provide an unbiased, global view of cellular responses, helping to build a comprehensive picture of the drug's mechanism of action[20].

Pillar 1: Transcriptomics (RNA-Seq)

Transcriptomics analyzes the expression levels of thousands of genes simultaneously in response to compound treatment[21][22]. By comparing the gene expression profile of treated cells versus vehicle-treated controls, we can identify entire signaling pathways that are up- or down-regulated. This can confirm the expected downstream effects of the primary target and uncover unexpected off-target effects or novel mechanisms[21][23][24]. For example, if our compound is a true GPR109A agonist, we would expect to see changes in genes related to lipid metabolism and inflammation[7][10].

Pillar 2: Proteomics

Proteomics provides a direct snapshot of the proteins present in a cell and their post-translational modifications (e.g., phosphorylation)[25][26][27]. This is often more proximal to the drug's action than transcriptomics.

  • Global Proteomics: Can identify changes in protein abundance that result from compound treatment.

  • Phosphoproteomics: Is particularly powerful for analyzing signaling pathways, as changes in protein phosphorylation are a key mechanism of signal transduction.

  • Thermal Proteome Profiling (TPP): This advanced method can identify direct drug targets by measuring changes in the thermal stability of proteins upon ligand binding, providing an unbiased way to discover targets in a native cellular environment[28].

These proteomic approaches are invaluable for building signaling pathway maps and identifying biomarkers that confirm target engagement in a cellular system[25][29].

Hypothetical Signaling Pathway

Based on the nicotinic acid moiety, a plausible MoA for our compound involves the GPR109A pathway. The following diagram illustrates this hypothetical mechanism.

Signaling_Pathway Compound 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid Receptor GPR109A Receptor Compound->Receptor Agonist Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ Intracellular cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL Hormone-Sensitive Lipase (in Adipocytes) PKA->HSL Reduced Phosphorylation & Activation Lipolysis ↓ Lipolysis (Reduced FFA release) HSL->Lipolysis Liver ↓ Hepatic Triglyceride Synthesis Lipolysis->Liver

Caption: Hypothetical GPR109A signaling pathway for the compound.

Conclusion and Future Directions

This guide outlines a logical, iterative, and data-driven strategy for elucidating the mechanism of action of a novel compound like 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. By starting with a broad, cost-effective in silico screen, we can formulate specific, testable hypotheses. These hypotheses are then rigorously challenged through a cascade of in vitro binding and functional assays to validate the primary molecular target. Finally, unbiased 'omics' approaches provide a global view of the cellular response, cementing the MoA and potentially revealing novel biology.

Successful completion of this workflow provides a firm foundation for advancing a compound into more complex preclinical models and, ultimately, toward clinical development. The principles of causality, self-validation, and authoritative grounding described herein are essential for navigating the complexities of modern drug discovery and maximizing the probability of success.

References

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  • Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

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  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. (n.d.). Retrieved January 21, 2026, from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural elucidation of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. Designed for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural elucidation of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to spectroscopic analysis.

Introduction and Molecular Overview

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol ) is a heterocyclic compound incorporating both a pyridinecarboxylic acid (nicotinic acid) scaffold and a 1,2,4-triazole moiety.[1][2] Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both triazole and nicotinic acid derivatives.[3][4]

Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques—namely Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—provide orthogonal and complementary data points that, when integrated, allow for the unambiguous confirmation of a molecule's identity and purity. This guide details the principles, experimental protocols, and data interpretation for each of these essential techniques.

Predicted Spectroscopic Signatures

A proactive analysis of the molecular structure allows for the prediction of key spectroscopic features. This predictive approach is crucial for distinguishing expected signals from potential impurities and for guiding the interpretation of experimental data.

Chemical Structure:

structure mol <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13803154&t=l' />TD>TR><TR><TDBORDER='0'>2-(4H-1,2,4-Triazol-4-YL)nicotinic acidTD>TR>TABLE>

Caption: Chemical structure of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

  • Nicotinic Acid Moiety: An aromatic pyridine ring substituted with a carboxylic acid. This will produce distinct aromatic proton signals in the ¹H NMR spectrum and a characteristic carboxyl C=O stretch in the IR spectrum.[5][6]

  • 1,2,4-Triazole Moiety: A five-membered aromatic ring with three nitrogen atoms. The two C-H protons of the triazole ring are chemically equivalent in the 4-substituted isomer and will appear as a sharp singlet in the ¹H NMR spectrum.[7][8]

  • Linkage: The triazole ring is attached to the C2 position of the pyridine ring via one of its nitrogen atoms. This linkage breaks the symmetry of the pyridine ring, making all three of its protons magnetically distinct.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of the molecular weight and offering clues to its structure.

Experimental Protocol: Electrospray Ionization (ESI) MS

Electrospray ionization is the method of choice for this molecule due to its polarity and the presence of acidic and basic functional groups, which are easily ionized.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture). The concentration should be in the low µg/mL range after dilution for infusion.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) to ensure high mass accuracy. This is a cornerstone of a self-validating system.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode Selection:

    • Positive Ion Mode (+ESI): The molecule is expected to readily protonate at the pyridine nitrogen or one of the triazole nitrogens. The expected ion is the protonated molecule [M+H]⁺.

    • Negative Ion Mode (-ESI): The carboxylic acid group will readily deprotonate. The expected ion is the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Interpretation: Expected Ions and Fragments

The following table summarizes the expected m/z values for the parent ion.

Ion SpeciesFormulaCalculated Exact MassExpected m/z
[M+H]⁺[C₈H₇N₄O₂]⁺191.0563191.0563
[M-H]⁻[C₈H₅N₄O₂]⁻189.0418189.0418
[M+Na]⁺[C₈H₆N₄O₂Na]⁺213.0383213.0383

A potential fragmentation pathway in positive ion mode is illustrated below. This predictive exercise is key to interpreting the experimental MS/MS spectrum.

fragmentation parent [M+H]⁺ m/z = 191.06 frag1 Loss of H₂O [C₈H₅N₄O]⁺ m/z = 173.05 parent->frag1 - H₂O frag2 Loss of COOH radical [C₇H₆N₄]⁺ m/z = 146.06 parent->frag2 - •COOH frag3 Loss of CO₂ [C₇H₇N₄]⁺ m/z = 147.07 parent->frag3 - CO₂ (from [M-H]⁻ + 2H)

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical step for data integrity, as it subtracts signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Interpretation: Key Vibrational Modes

The presence of both nicotinic acid and triazole moieties will give rise to a complex but interpretable spectrum.

Wavenumber (cm⁻¹)Predicted AssignmentRationale
3150 - 3000Aromatic C-H StretchExpected for both the pyridine and triazole rings.[9]
3000 - 2500O-H Stretch (Carboxylic Acid)Broad absorption due to hydrogen bonding is a hallmark of carboxylic acids.[5]
~1710C=O Stretch (Carboxylic Acid)Strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[5]
~1600, ~1480C=C and C=N Ring StretchingAromatic ring stretching vibrations from both the pyridine and triazole systems.[9][10]
~1300C-O Stretch / O-H BendCoupled vibrations associated with the carboxylic acid group.
Below 1000C-H Out-of-Plane BendingFingerprint region providing information on the substitution pattern of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, revealing the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will dissolve the polar, acidic compound and its exchangeable proton (COOH) will be observable.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is typically used as the primary internal reference. For quantitative NMR (qNMR), a certified internal standard would be added.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery, which is crucial for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons (though none are expected here besides the aromatic CHs).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Data Interpretation: Predicted Chemical Shifts and Couplings

The chemical shifts are predicted based on the electronic environment of each nucleus. The pyridine protons will form a complex splitting pattern, while the triazole protons will be a simple singlet.

¹H NMR (Predicted in DMSO-d₆, 400 MHz)

Proton LabelPredicted Shift (ppm)MultiplicityIntegrationRationale
H-COOH> 12.0broad s1HHighly deshielded acidic proton, signal will be broad due to exchange.
H-triazole~9.3s2HProtons on the 4-substituted 1,2,4-triazole ring are equivalent and highly deshielded by adjacent nitrogens.[11]
H6 (pyridine)~8.8dd1HOrtho to the ring nitrogen and the triazole substituent; expected to be the most deshielded pyridine proton.
H4 (pyridine)~8.3dd1HInfluenced by the ring nitrogen and carboxylic acid group.
H5 (pyridine)~7.7dd1HCoupled to both H4 and H6.

¹³C NMR (Predicted in DMSO-d₆, 100 MHz)

Carbon LabelPredicted Shift (ppm)Rationale
C=O (carboxyl)~166Typical chemical shift for a carboxylic acid carbon.
C-triazole~145Aromatic carbon in the triazole ring, deshielded by adjacent nitrogen atoms.[11]
C2, C6 (pyridine)~153, ~150Aromatic carbons adjacent to the ring nitrogen are significantly deshielded.
C3, C4, C5 (pyridine)125 - 140Range for other pyridine ring carbons, with specific shifts determined by substituent effects.

Integrated Spectroscopic Workflow and Structural Confirmation

The power of this multi-technique approach lies in the integration of all data points. No single technique provides the complete picture, but together they form a self-validating system for structural elucidation.

workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy ms_exp ESI-MS Experiment ms_data Data: Molecular Weight (m/z = 191.06 for [M+H]⁺) ms_exp->ms_data ms_confirm Confirms: Molecular Formula (C₈H₆N₄O₂) ms_data->ms_confirm final_structure Final Structure Confirmed ms_confirm->final_structure ir_exp ATR-FTIR Experiment ir_data Data: Key Stretches (O-H, C=O, C=N, C-H) ir_exp->ir_data ir_confirm Confirms: Functional Groups (Carboxylic Acid, Aromatic Rings) ir_data->ir_confirm ir_confirm->final_structure nmr_exp ¹H & ¹³C NMR Experiment nmr_data Data: Chemical Shifts, Integration, Couplings nmr_exp->nmr_data nmr_confirm Confirms: Carbon-Hydrogen Framework Connectivity & Isomerism nmr_data->nmr_confirm nmr_confirm->final_structure

Caption: Integrated workflow for spectroscopic structural confirmation.

  • MS confirms the molecular weight is consistent with the formula C₈H₆N₄O₂.

  • IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, sharp C=O) and aromatic rings (C-H, C=C/C=N stretches).

  • NMR confirms the specific arrangement:

    • The ¹H NMR integration (1H acid, 2H triazole, 3H pyridine) matches the proton count.

    • The ¹H chemical shifts and splitting patterns confirm a substituted pyridine ring.

    • The singlet at ~9.3 ppm is characteristic of the two equivalent protons on a 4-substituted 1,2,4-triazole ring.

    • The ¹³C NMR shows the correct number of carbon environments (8 distinct signals).

When all three datasets are in agreement with the proposed structure, the identity of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid can be considered confirmed with a high degree of confidence.

References

  • Angene Chemical. 2-(4H-1,2,4-TRIAZOL-4-YL)ISONICOTINIC ACID. Available from: [Link]

  • Al-Masoudi, N. A. et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), 2956. Available from: [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. 2390, 020065. Available from: [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc. Available from: [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available from: [Link]

  • PubMed. 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Available from: [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). Available from: [Link]

  • UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Available from: [Link]

  • Al-Nahrain University Journal of Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available from: [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]

  • Wikipedia. 1,2,4-Triazole. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid in Various Solvents

This guide provides a comprehensive technical overview of the solubility of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, a heterocyclic compound of interest in pharmaceutical research. Understanding the solubility of this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, a heterocyclic compound of interest in pharmaceutical research. Understanding the solubility of this molecule is paramount for its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and ultimately, clinical efficacy. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and present a comprehensive analysis of its solubility profile in a range of common solvents.

Part 1: Introduction and Physicochemical Properties

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a molecule that combines the structural features of nicotinic acid (a pyridine carboxylic acid) and a 1,2,4-triazole ring. This unique combination of a carboxylic acid group and a nitrogen-rich triazole moiety imparts specific physicochemical properties that govern its solubility. The 1,2,4-triazole ring system is a common pharmacophore in many approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and its influence on solubility.[1] Nicotinic acid, a form of vitamin B3, is itself a well-characterized molecule with known solubility properties.[2][3][4]

A thorough understanding of the molecule's intrinsic properties is the foundation for predicting and interpreting its solubility behavior. The following table summarizes key physicochemical parameters for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, based on the known properties of its constituent parts and computational predictions.

PropertyValue (Estimated)Significance for Solubility
Molecular FormulaC8H6N4O2Provides the elemental composition.
Molecular Weight190.16 g/mol Influences the energy required to break the crystal lattice.
pKa (acidic)~4.5The carboxylic acid group will be deprotonated at pH > 4.5, increasing aqueous solubility.
pKa (basic)~2.5The triazole and pyridine nitrogens can be protonated at low pH, potentially increasing aqueous solubility.[5]
LogP~0.8Indicates a relatively hydrophilic character, suggesting better solubility in polar solvents.
Hydrogen Bond Donors1 (from carboxylic acid)Can donate a hydrogen bond to solvent molecules.
Hydrogen Bond Acceptors5 (from triazole and pyridine nitrogens, and carbonyl oxygen)Can accept hydrogen bonds from solvent molecules.

Part 2: Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the balance of forces between the solute-solute interactions within the crystal lattice and the solute-solvent interactions in solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7][8]

The solubility of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is primarily influenced by three key factors: solvent polarity, pH, and temperature.

Solvent Polarity: The presence of a carboxylic acid group, a pyridine ring, and a triazole ring makes 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid a polar molecule. Therefore, it is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solvents like water, methanol, and ethanol are anticipated to be good solvents, while non-polar solvents such as hexane and toluene are expected to be poor solvents.

pH: The ionizable nature of the carboxylic acid and the basic nitrogen atoms in the rings means that the solubility of this compound in aqueous solutions will be highly dependent on the pH.

  • In acidic solutions (pH < pKa of basic groups): The nitrogen atoms in the triazole and pyridine rings will be protonated, forming a cationic species. This charge will enhance interactions with polar water molecules, generally leading to increased solubility.

  • In neutral solutions: The molecule will exist predominantly in its zwitterionic or neutral form, with the carboxylic acid deprotonated and one of the ring nitrogens protonated.

  • In basic solutions (pH > pKa of the carboxylic acid): The carboxylic acid group will be deprotonated, forming an anionic species (a carboxylate). This negative charge will significantly increase its solubility in water due to strong ion-dipole interactions.

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. According to the van't Hoff equation, increasing the temperature will shift the equilibrium towards dissolution.[9]

G cluster_solute 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid Properties cluster_solvent Solvent Properties MolecularStructure Polar Functional Groups (COOH, Triazole, Pyridine) Solubility Solubility MolecularStructure->Solubility 'Like dissolves like' pKa Ionizable Groups (Acidic & Basic) pKa->Solubility Ionization state SolventPolarity Polarity (e.g., Water, Ethanol) SolventPolarity->Solubility Solute-solvent interactions pH pH of Aqueous Solution pH->pKa Temperature Temperature Temperature->Solubility Dissolution thermodynamics

Caption: Factors influencing the solubility of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Part 3: Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method
  • Preparation:

    • Accurately weigh an excess amount of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid into a series of glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Add a known volume of the desired solvent to each vial. Solvents should be of high purity (e.g., HPLC grade). For aqueous solubility, use buffered solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[10]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE syringe filter) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[12][13]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification AddExcess Add excess solid to solvent Shake Shake at constant temperature (24-48h) AddExcess->Shake Settle Allow solid to settle Shake->Settle Filter Filter supernatant (0.22 µm filter) Settle->Filter Dilute Dilute sample Filter->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze

Caption: Workflow for the shake-flask solubility determination method.

Analytical Method: HPLC-UV

A reversed-phase HPLC method is suitable for the quantification of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 260 nm).

  • Quantification: A calibration curve should be prepared using standards of known concentrations.

Part 4: Solubility Profile of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

The following table presents a representative, albeit hypothetical, solubility dataset for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in various solvents at 25 °C, based on the theoretical principles discussed earlier.

SolventSolvent TypeDielectric ConstantSolubility (mg/mL)
Water (pH 2.0)Polar, Protic80.15.2
Water (pH 7.4)Polar, Protic80.115.8
Water (pH 10.0)Polar, Protic80.1> 100
MethanolPolar, Protic32.78.5
EthanolPolar, Protic24.63.1
AcetonePolar, Aprotic20.71.5
AcetonitrilePolar, Aprotic37.50.9
DichloromethaneNon-polar9.1< 0.1
HexaneNon-polar1.9< 0.01

Analysis of Solubility Data:

  • Aqueous Solubility: The solubility in water is highly pH-dependent, as predicted. The lowest solubility is observed at acidic pH. As the pH increases above the pKa of the carboxylic acid, the molecule deprotonates to form a highly soluble carboxylate salt. This behavior is critical for designing oral dosage forms, as the solubility will vary throughout the gastrointestinal tract.

  • Organic Solvents: The compound exhibits moderate solubility in polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. The solubility is lower in polar aprotic solvents and, as expected, very poor in non-polar solvents. This profile is consistent with the polar nature of the molecule.

Conclusion

The solubility of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a multifaceted property governed by its molecular structure and the nature of the solvent. Its amphoteric character, with both acidic and basic functional groups, results in a strong pH-dependent solubility in aqueous media. The molecule's overall polarity leads to a preference for polar solvents. A thorough understanding and experimental determination of its solubility profile, as outlined in this guide, are essential for the successful development of this compound as a pharmaceutical agent. The provided protocols offer a robust framework for researchers to obtain reliable and reproducible solubility data, which will inform formulation strategies and preclinical development.

References

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
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  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Retrieved from [Link]

  • Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.
  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Sode, O., et al. (2023).
  • Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085–11108.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The compound 2-(4H-1,2,4-triazol-4-yl)nicotinic acid represents a compelling molecular architecture, integrating two pharmacologically significant m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The compound 2-(4H-1,2,4-triazol-4-yl)nicotinic acid represents a compelling molecular architecture, integrating two pharmacologically significant moieties: nicotinic acid and a 1,2,4-triazole ring. While direct pharmacological data on this specific molecule is sparse, its structural components suggest a rich potential for therapeutic intervention across a spectrum of diseases. This guide provides a detailed exploration of its potential therapeutic targets, grounded in the established pharmacology of its constituent scaffolds. We will delve into the mechanistic basis for these potential targets and provide detailed, actionable protocols for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel heterocyclic compounds.

Introduction: A Molecule of Biconjugate Potential

The rational design of therapeutic agents often involves the strategic combination of known pharmacophores to create novel chemical entities with enhanced or unique biological activities. The structure of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid is a prime example of this approach, marrying the well-characterized nicotinic acid backbone with the versatile 1,2,4-triazole ring.

  • The Nicotinic Acid Scaffold: A derivative of vitamin B3, nicotinic acid is a cornerstone in the management of dyslipidemia.[1][2] Its ability to modulate lipid profiles is primarily mediated through the activation of the G-protein coupled receptor, HCA2 (GPR109A).[3] Beyond its metabolic effects, derivatives of nicotinic acid have demonstrated a breadth of therapeutic promise, including anti-inflammatory, analgesic, and anticancer properties.[1][4]

  • The 1,2,4-Triazole Ring: Recognized as a "privileged structure" in medicinal chemistry, the 1,2,4-triazole moiety is a component of numerous approved drugs.[5] Its utility stems from its metabolic stability and its capacity to act as a bioisostere for amide or ester groups, facilitating interactions with a wide array of biological targets.[6] Triazole-containing compounds have a proven track record as antifungal, anticancer, antiviral, and anti-inflammatory agents.[5][7][8][9]

This guide will, therefore, explore the potential therapeutic targets of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid by dissecting the pharmacology of its parent structures.

Potential Therapeutic Targets & Mechanistic Rationale

Based on the known activities of nicotinic acid and 1,2,4-triazole derivatives, we can hypothesize several key therapeutic targets for 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)

Mechanistic Rationale: The most direct potential target, given the nicotinic acid core, is the HCA2 receptor.[3] Activation of this receptor in adipocytes inhibits lipolysis, contributing to the lipid-lowering effects of nicotinic acid.[3] The substitution at the 2-position with a triazole ring may modulate the potency, selectivity, or pharmacokinetic properties of the compound at this receptor.

Therapeutic Implications:

  • Dyslipidemia: Potential for treating high cholesterol and triglyceride levels.

  • Atherosclerosis: By reducing lipid levels, it could play a role in preventing or treating atherosclerosis.[2]

  • Inflammation: HCA2 activation has also been linked to anti-inflammatory effects in various cell types.

Kinases in Oncology

Mechanistic Rationale: The 1,2,4-triazole scaffold is a common feature in a number of kinase inhibitors used in cancer therapy.[6] The nitrogen atoms of the triazole ring can form crucial hydrogen bonds within the ATP-binding pocket of various kinases, leading to their inhibition. The nicotinic acid portion could influence cell permeability and target engagement.

Potential Kinase Targets:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR) - crucial for tumor growth and angiogenesis.

  • Serine/Threonine Kinases: (e.g., PIM kinases) - involved in cell survival and proliferation.[6]

Therapeutic Implications:

  • Oncology: Potential as an anticancer agent through the inhibition of key signaling pathways driving tumor progression.[4]

Fungal Ergosterol Biosynthesis

Mechanistic Rationale: A hallmark of many triazole-based antifungal drugs is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.[8] The nitrogen atoms in the triazole ring coordinate with the heme iron in the active site of the enzyme, blocking its function.

Therapeutic Implications:

  • Infectious Diseases: Potential as a novel antifungal agent for treating a range of fungal infections.[10]

Enzymes in Inflammatory Pathways

Mechanistic Rationale: Both nicotinic acid and triazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[1][7] This suggests potential interactions with enzymes that are central to inflammatory cascades.

Potential Enzymatic Targets:

  • Cyclooxygenases (COX-1/COX-2): Key enzymes in the production of prostaglandins, which are mediators of inflammation and pain.

  • Lipoxygenases (LOX): Involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Experimental Validation Protocols

The following section outlines detailed experimental workflows to investigate the hypothesized therapeutic targets of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

Target Validation Workflow: HCA2/GPR109A

Objective: To determine if 2-(4H-1,2,4-triazol-4-yl)nicotinic acid is an agonist or antagonist of the HCA2 receptor.

Methodology:

  • Cell Line Preparation:

    • Culture HEK293 cells stably expressing human HCA2 (HEK293-HCA2).

    • Maintain cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium Mobilization Assay:

    • Seed HEK293-HCA2 cells in a 96-well black, clear-bottom plate.

    • After 24 hours, load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash cells and add varying concentrations of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

    • Measure the fluorescence intensity using a fluorescence plate reader to detect changes in intracellular calcium levels.

  • cAMP Accumulation Assay:

    • Pre-treat HEK293-HCA2 cells with forskolin to stimulate adenylyl cyclase.

    • Add varying concentrations of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

    • Lyse the cells and measure intracellular cAMP levels using a competitive ELISA-based cAMP assay kit.

Data Analysis:

AssayParameter MeasuredExpected Outcome for Agonist
Calcium MobilizationFluorescenceDose-dependent increase
cAMP AccumulationcAMP concentrationDose-dependent decrease

Causality Explanation: HCA2 is a Gi-coupled receptor. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and the activation of phospholipase C, leading to an increase in intracellular calcium. These assays provide a direct measure of receptor activation.

Diagram: HCA2 Activation Workflow

HCA2_Workflow cluster_cell_culture Cell Preparation cluster_assays Functional Assays cluster_data Data Analysis HEK293_HCA2 HEK293-HCA2 Cells Plate_Cells Plate Cells in 96-well Plate HEK293_HCA2->Plate_Cells Calcium_Assay Calcium Mobilization Assay Plate_Cells->Calcium_Assay Load with Fluo-4 AM cAMP_Assay cAMP Accumulation Assay Plate_Cells->cAMP_Assay Forskolin Treatment Fluorescence_Reading Measure Fluorescence Calcium_Assay->Fluorescence_Reading Add Compound cAMP_Measurement Measure cAMP cAMP_Assay->cAMP_Measurement Add Compound Agonist_Confirmation Agonist/Antagonist Confirmation Fluorescence_Reading->Agonist_Confirmation Dose-Response Curve cAMP_Measurement->Agonist_Confirmation Dose-Response Curve

Caption: Workflow for HCA2 target validation.

Target Validation Workflow: Kinase Inhibition

Objective: To screen 2-(4H-1,2,4-triazol-4-yl)nicotinic acid for inhibitory activity against a panel of cancer-relevant kinases.

Methodology:

  • Kinase Panel Screening:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases.

  • In Vitro Kinase Inhibition Assay (for hit kinases):

    • Perform an in vitro kinase assay using a purified recombinant kinase.

    • A common format is an ADP-Glo™ Kinase Assay (Promega).

    • Incubate the kinase, substrate, ATP, and varying concentrations of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

    • Measure the amount of ADP produced, which is proportional to kinase activity.

  • Cell-Based Phosphorylation Assay:

    • Select a cancer cell line that overexpresses the identified kinase target.

    • Treat the cells with varying concentrations of the compound.

    • Lyse the cells and perform a Western blot to detect the phosphorylation status of the kinase's downstream substrate.

Data Analysis:

AssayParameter MeasuredExpected Outcome for Inhibitor
In Vitro Kinase AssayADP production (luminescence)Dose-dependent decrease
Cell-Based Western BlotPhosphorylated substrate levelDose-dependent decrease

Causality Explanation: The in vitro assay directly measures the compound's ability to inhibit the enzymatic activity of the kinase. The cell-based assay confirms that the compound can enter the cell and engage the target, leading to a downstream functional effect.

Diagram: Kinase Inhibition Workflow

Kinase_Workflow Start Start: Kinase Target Hypothesis Kinase_Panel Broad Kinase Panel Screen (10 µM) Start->Kinase_Panel Hit_Identification Identify 'Hit' Kinases Kinase_Panel->Hit_Identification In_Vitro_Assay In Vitro IC50 Determination (e.g., ADP-Glo) Hit_Identification->In_Vitro_Assay Hits No_Hits Re-evaluate or Terminate Hit_Identification->No_Hits No Hits Cell_Based_Assay Cell-Based Target Engagement (Western Blot) In_Vitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Confirmed Activity

Caption: Workflow for kinase inhibitor validation.

Conclusion and Future Directions

The dual-scaffold nature of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid provides a strong rationale for exploring its therapeutic potential across multiple disease areas. The immediate priorities for investigation should be its activity at the HCA2 receptor and its potential as a kinase inhibitor. The experimental protocols outlined in this guide provide a clear and logical path for the initial stages of target identification and validation. Positive results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant disease models. The versatility of the triazole and nicotinic acid moieties also allows for a rich field of medicinal chemistry exploration to optimize potency, selectivity, and drug-like properties.

References

  • Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2012). Recent researches in triazole compounds as medicinal drugs. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Researches in Triazole Compounds as Medicinal Drugs. Retrieved from [Link]

  • PubMed. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Nicotinic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nicotinic acid: an old drug with a promising future. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

Sources

Foundational

In Silico Analysis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid: A Technical Guide to Modeling Interactions with Protein Kinase A

This technical guide provides a comprehensive walkthrough for the in silico modeling of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, a novel small molecule with potential therapeutic applications. We will explore its interac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough for the in silico modeling of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, a novel small molecule with potential therapeutic applications. We will explore its interactions with a key biological target, Protein Kinase A (PKA), a crucial enzyme involved in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and discovery. We will delve into the rationale behind the selection of PKA as a target and provide detailed, field-proven protocols for molecular docking and molecular dynamics simulations.

Introduction: Unveiling the Potential of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid and the Rationale for Targeting Protein Kinase A

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a heterocyclic compound featuring both a 1,2,4-triazole and a nicotinic acid moiety. Both of these chemical scaffolds are prevalent in a wide array of pharmacologically active molecules, known to exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The combination of these two pharmacophores in a single molecule suggests a potential for novel biological activity, making it a compelling candidate for further investigation.

Our decision to focus on Protein Kinase A (PKA) as a primary biological target is rooted in the well-documented role of both 1,2,4-triazole and nicotinic acid derivatives as kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in regulating a vast number of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and metabolic disorders, making them a major class of drug targets. PKA, a serine/threonine kinase, is a key regulator of numerous signaling pathways and its activity is dependent on cellular levels of cyclic AMP (cAMP).[1][2][3] Given the structural motifs present in 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, we hypothesize that it may act as a competitive inhibitor at the ATP-binding site of PKA.

This guide will utilize the crystal structure of human PKA in complex with an inhibitor (PDB ID: 4UJ1) as the basis for our in silico investigations.[4][5] This high-resolution structure provides a detailed view of the ATP-binding pocket, enabling us to model the binding of our compound of interest with high fidelity.

The In Silico Modeling Workflow: A Step-by-Step Approach

Our computational analysis will follow a structured workflow, beginning with the prediction of the binding mode of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid to PKA using molecular docking. This will be followed by a more rigorous evaluation of the stability of the predicted protein-ligand complex through molecular dynamics simulations.

In Silico Modeling Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis Ligand_Prep Ligand Preparation (2D to 3D Conversion) Docking Predict Binding Pose & Affinity Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB ID: 4UJ1) Protein_Prep->Docking MD_Sim Simulate Complex Dynamics & Stability Docking->MD_Sim Analysis Analyze Interactions & Binding Free Energy MD_Sim->Analysis

A streamlined workflow for the in silico analysis.

Part I: Molecular Docking - Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand (our compound) within the active site of a protein (PKA).

Ligand and Protein Preparation: Laying the Foundation

Ligand Preparation:

The first step is to generate a 3D structure of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid from its 2D representation. This can be accomplished using various cheminformatics tools.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the 2D structure of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D format (e.g., MOL2 or PDB). This process also involves generating an initial low-energy conformation.

  • Energy Minimization: Perform a preliminary energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to relieve any steric clashes and obtain a more realistic conformation.

  • Assign Partial Charges: Assign partial charges to the ligand atoms, which are crucial for accurately calculating electrostatic interactions during docking. Gasteiger charges are a common choice for this step.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Protein Preparation:

The crystal structure of PKA (PDB ID: 4UJ1) requires preparation before it can be used for docking. This typically involves removing non-essential molecules and adding necessary atoms.

Step-by-Step Protocol:

  • Download PDB File: Obtain the PDB file for 4UJ1 from the RCSB Protein Data Bank.

  • Remove Unwanted Molecules: The PDB file may contain water molecules, co-factors, and other ligands that are not relevant to our study. These should be removed. In this case, we will remove the co-crystallized inhibitor.

  • Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added to the protein structure, as they are critical for hydrogen bonding interactions.

  • Assign Partial Charges: Similar to the ligand, partial charges need to be assigned to the protein atoms. Kollman charges are frequently used for proteins.

  • Define the Binding Site: The binding site for our ligand is the ATP-binding pocket. This can be defined by creating a grid box that encompasses the active site residues. The location and size of this grid box are critical parameters that will guide the docking algorithm.

Performing the Docking Simulation

With the prepared ligand and protein, we can now perform the molecular docking simulation. AutoDock Vina is a widely used and effective open-source program for this purpose.

Step-by-Step Protocol:

  • Generate Grid Parameter File: Create a grid parameter file that specifies the dimensions and center of the grid box around the PKA active site.

  • Generate Docking Parameter File: Create a docking parameter file that specifies the names of the prepared protein and ligand files, the grid parameter file, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the docking parameter file as input.

  • Analyze the Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

Interpreting Docking Results

The output of the docking simulation provides valuable insights into the potential interaction between 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid and PKA.

MetricDescriptionExpected Outcome
Binding Affinity An estimate of the binding free energy (in kcal/mol). More negative values indicate stronger binding.A negative value, suggesting a favorable interaction.
Binding Pose The predicted 3D orientation of the ligand in the active site.A pose that forms meaningful interactions with key active site residues.
Key Interactions Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.Hydrogen bonds with hinge region residues, hydrophobic interactions in the back pocket.

Part II: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows us to assess the stability of the predicted binding pose and to gain a more detailed understanding of the interactions.

System Preparation for MD Simulation

The docked protein-ligand complex from the previous step serves as the starting point for the MD simulation.

Step-by-Step Protocol:

  • Create a Complex Topology: Generate a combined topology file for the protein-ligand complex. This file contains information about the atoms, bonds, angles, and dihedrals for both the protein and the ligand. Force fields such as AMBER or CHARMM are commonly used.

  • Solvation: Place the complex in a box of water molecules to simulate the aqueous environment of the cell.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

MD Simulation Setup Start Docked Complex Topology Generate Topology Start->Topology Solvate Solvate with Water Topology->Solvate Ions Add Ions Solvate->Ions Equilibrate Equilibration (NVT & NPT) Ions->Equilibrate Production Production MD Run Equilibrate->Production

Key steps in preparing the system for MD simulation.
Running the Molecular Dynamics Simulation

The prepared system is now ready for the MD simulation, which is typically performed in two stages: equilibration and production. GROMACS is a popular and powerful open-source software package for MD simulations.

Step-by-Step Protocol:

  • Energy Minimization: Perform a thorough energy minimization of the entire system to remove any bad contacts and to relax the system.

  • Equilibration (NVT and NPT):

    • NVT Equilibration: Run a short simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein-ligand complex while the protein and ligand are restrained.

    • NPT Equilibration: Run another short simulation at constant Number of particles, Pressure, and Temperature (NPT) to further equilibrate the system, allowing the density of the system to relax to the correct value.

  • Production MD Run: Run the main simulation for a longer period (typically nanoseconds to microseconds) without any restraints. The trajectory of the atoms is saved at regular intervals for later analysis.

Analyzing MD Simulation Trajectories

The trajectory from the production MD run contains a wealth of information about the dynamic behavior of the protein-ligand complex.

Analysis MetricDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the deviation of the protein and ligand backbone atoms from their initial positions over time.A stable RMSD indicates that the complex is not undergoing major conformational changes and that the ligand remains bound in the active site.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues around their average positions.Highlights flexible and rigid regions of the protein. Can indicate which residues are most affected by ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.Identifies stable and transient hydrogen bonding interactions that contribute to binding affinity.
Binding Free Energy Calculation Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory.Provides a more accurate estimate of binding affinity than docking scores.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid with Protein Kinase A. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential of this compound as a PKA inhibitor. The results from these computational studies can guide further experimental validation, such as in vitro kinase assays and cell-based studies, to confirm the predicted biological activity. This iterative cycle of computational modeling and experimental testing is a cornerstone of modern drug discovery and development.

References

  • Protein kinase A - Wikipedia. (2023, December 27). Retrieved from [Link]

  • Protein Kinase A - Proteopedia, life in 3D. (2023, January 8). Retrieved from [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (2020, October 23). Biochemical Society Transactions. Retrieved from [Link]

  • Study Unveils Function of Protein Kinase A. (2007, September 24). Medindia. Retrieved from [Link]

  • Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. (2021, February 13). Advances in Protein Chemistry and Structural Biology. Retrieved from [Link]

  • 4UJ1: Protein Kinase A in complex with an Inhibitor. (2016, April 13). RCSB PDB. Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, July 21). Frontiers in Chemistry. Retrieved from [Link]

  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). Pharmaceuticals. Retrieved from [Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2023, November 28). Scientific Research Publishing. Retrieved from [Link]

  • 4UJB: Protein Kinase A in complex with an Inhibitor. (2016, April 13). RCSB PDB. Retrieved from [Link]

  • 1XH5: Crystal Structures of Protein Kinase B Selective Inhibitors in Complex with Protein Kinase A and Mutants. (2005, March 1). RCSB PDB. Retrieved from [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013, August 22). Journal of Medicinal Chemistry. Retrieved from [Link]

  • In Silico Design of Protein Kinase Inhibitors: Successes and Failures. (2017, January 1). Current Computer-Aided Drug Design. Retrieved from [Link]

  • 6E99: Crystal structure of Protein Kinase A in complex with the PKI peptide and an amino-pyridinylbenzamide based inhibitor. (2018, November 14). RCSB PDB. Retrieved from [Link]

  • pdb_00004uj1 - wwPDB. (n.d.). Retrieved from [Link]

  • 4UJ1 - ISDA - Indian Biological Data Centre. (n.d.). Retrieved from [Link]

  • Experiment: 4UJ1 - RCSB PDB. (n.d.). Retrieved from [Link]

  • Protein Kinase A - Catalytic Subunit - The Sanderson Group. (n.d.). Retrieved from [Link]

  • 2WTV: Aurora-A Inhibitor Structure. (2010, January 26). RCSB PDB. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid: An Application Note and Detailed Protocol

Abstract This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This compound is of significant interest to researchers in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of pharmacologically active agents.[1] The protocol herein describes a method accessible to a broad range of chemical research professionals, outlining a nucleophilic aromatic substitution pathway. This document provides in-depth procedural steps, from precursor selection to final product characterization, and includes explanations of the chemical principles that underpin the experimental design.

Introduction: The Significance of Triazole-Substituted Heterocycles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various non-covalent interactions, including hydrogen bonding.[1] Compounds incorporating this heterocycle exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The targeted compound, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, combines the 1,2,4-triazole moiety with a nicotinic acid framework, a derivative of vitamin B3.[3] This combination presents a unique molecular architecture for the exploration of novel therapeutic agents. The synthesis of such hybrid molecules is a key activity in the generation of new chemical entities for high-throughput screening and lead optimization.[4][5]

The protocol described in this application note is designed to be both efficient and scalable, providing a solid foundation for further derivatization and biological evaluation.

Synthetic Strategy: A Mechanistic Overview

The synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a cornerstone of modern heterocyclic chemistry.

The core transformation involves:

  • Nucleophile: The deprotonated 4H-1,2,4-triazole. The triazole is rendered nucleophilic by the removal of the acidic proton from the N-H bond.

  • Substrate: 2-chloronicotinic acid. The chlorine atom at the 2-position of the pyridine ring serves as a suitable leaving group, activated by the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen.

  • Reaction Conditions: The reaction is typically conducted in a polar aprotic solvent in the presence of a base to facilitate the deprotonation of the triazole.

The general reaction scheme is depicted below:

Reaction_Mechanism R1 2-Chloronicotinic Acid P1 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid R1->P1 R2 4H-1,2,4-Triazole R2->P1 Base Base (e.g., K2CO3) Base->P1 Solvent Solvent (e.g., DMF) Solvent->P1 Heat Heat (Δ) Heat->P1 P2 Salt (e.g., KCl) P3 H2O + CO2

Caption: General overview of the synthetic pathway.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Chloronicotinic Acid≥98%Sigma-Aldrich, AcrosStore in a cool, dry place.
4H-1,2,4-Triazole≥98%Alfa Aesar, TCIHygroscopic, store in a desiccator.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered is preferred.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a freshly opened bottle or dried solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction and purification.
HexanesACS GradeVWR ChemicalsFor purification.
Hydrochloric Acid (HCl)2M Aqueous SolutionJ.T. BakerFor acidification.
Deionized Water (H₂O)High PurityIn-houseFor workup procedures.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Melting point apparatus

Step-by-Step Synthesis Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Characterization a 1. Assemble dry glassware under inert atmosphere (N2 or Ar). b 2. Add 2-chloronicotinic acid (1.58 g, 10 mmol), 4H-1,2,4-triazole (0.83 g, 12 mmol), and K2CO3 (2.76 g, 20 mmol) to the flask. a->b c 3. Add anhydrous DMF (40 mL) via syringe. b->c d 4. Heat the mixture to 120-130 °C with vigorous stirring. c->d e 5. Maintain temperature and monitor reaction by TLC (e.g., 7:3 EtOAc:Hexanes with 1% acetic acid) for 12-24 hours. d->e f 6. Cool the reaction mixture to room temperature. e->f g 7. Pour the mixture into ice-water (200 mL). f->g h 8. Acidify to pH 3-4 with 2M HCl to precipitate the product. g->h i 9. Stir for 30 minutes in an ice bath. h->i j 10. Collect the precipitate by vacuum filtration and wash with cold water. i->j k 11. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water). j->k l 12. Dry the purified product under vacuum. k->l m 13. Determine yield, melting point, and characterize by NMR, IR, and MS. l->m

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

    • To the flask, add 2-chloronicotinic acid (1.58 g, 10.0 mmol), 4H-1,2,4-triazole (0.83 g, 12.0 mmol, 1.2 equivalents), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

    • Under a positive flow of nitrogen, add 40 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 120-130 °C using a heating mantle.

    • Maintain this temperature and allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-chloronicotinic acid spot.

  • Product Isolation and Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water.

    • Slowly acidify the aqueous mixture to a pH of approximately 3-4 by adding 2M HCl dropwise with stirring. This will protonate the carboxylate and cause the product to precipitate.

    • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum at 50-60 °C.

Characterization and Expected Results

The final product, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, is expected to be a white to off-white solid.[6][7][8]

PropertyExpected Value
Molecular FormulaC₈H₆N₄O₂
Molecular Weight190.16 g/mol [6][9]
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~13.5 (s, 1H, COOH), ~9.0 (s, 2H, triazole C-H), ~8.8 (dd, 1H, pyridine H-6), ~8.4 (dd, 1H, pyridine H-4), ~7.8 (dd, 1H, pyridine H-5)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (COOH), ~152 (pyridine C-2), ~150 (pyridine C-6), ~145 (triazole C-H), ~140 (pyridine C-4), ~125 (pyridine C-5), ~120 (pyridine C-3)
IR (KBr, cm⁻¹) ~3100 (O-H stretch), ~1700 (C=O stretch), ~1600, ~1550 (C=N, C=C stretches)
Mass Spec (ESI-) m/z 189.0 [M-H]⁻

Note: The exact NMR chemical shifts are predictive and should be confirmed by experimental data.

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC. The disappearance of the starting material (2-chloronicotinic acid) is a key indicator of reaction completion.

  • pH Control: Careful control of the pH during the workup is crucial. Over-acidification can lead to the protonation of the triazole ring, potentially increasing the solubility of the product and reducing the yield.

  • Purity Assessment: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (NMR). A sharp melting point is indicative of high purity.

  • Confirmation of Structure: The identity of the synthesized compound must be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The spectroscopic data should be consistent with the proposed structure.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. By adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable heterocyclic compound for further investigation in drug discovery and materials science. The principles of nucleophilic aromatic substitution are effectively demonstrated in this synthesis, making it a valuable addition to the repertoire of synthetic chemists.

References

  • Angene Chemical. 2-(4H-1,2,4-TRIAZOL-4-YL)ISONICOTINIC ACID. Available from: [Link]

  • Synthesis of Novel Triazolyl-substituted Carboxylic Acid Esters and Their Aminolysis. Available from: [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -.... Available from: [Link]

  • synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. Available from: [Link]

  • PubMed. 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Available from: [Link]

  • ResearchGate. Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Available from: [Link]

  • European Journal of Chemistry. Synthesis and structure of new 1,2,3-triazolyl substituted 1,3,5-triazines. Available from: [Link]

  • PubChem. Nicotinic Acid. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

  • ResearchGate. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • MDPI. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available from: [Link]

  • National Institutes of Health. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Available from: [Link]

  • PubMed Central. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available from: [Link]

  • PubMed. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. Available from: [Link]

  • ResearchGate. Synthesis of precursors containing a 4H-1,2,4-triazole ring (6a–h). Available from: [Link]

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Application

Application Notes and Protocols for the In Vitro Evaluation of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid in Cancer Cell Lines

Introduction The relentless pursuit of novel therapeutic agents for oncology has led to the exploration of diverse chemical scaffolds. Among these, heterocyclic compounds containing the 1,2,4-triazole ring have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutic agents for oncology has led to the exploration of diverse chemical scaffolds. Among these, heterocyclic compounds containing the 1,2,4-triazole ring have garnered significant attention due to their broad spectrum of pharmacological activities, including anti-cancer properties[1][2]. The 1,2,4-triazole moiety is a key component in several established drugs and is known to interact with various biological targets. Similarly, nicotinic acid (a form of vitamin B3) and its derivatives play crucial roles in cellular metabolism and signaling, with some analogues exhibiting potential in cancer therapy[3].

The compound 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid represents a novel chemical entity that strategically combines these two pharmacophores. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application and evaluation of this compound against various cancer cell lines. The protocols detailed herein are designed to be self-validating systems, providing a robust framework for assessing the compound's cytotoxic and apoptotic potential, and for elucidating its mechanism of action.

Application Notes

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid can be evaluated for several key anti-cancer attributes. The primary applications in an in vitro setting include:

  • Screening for Cytotoxicity: Determining the compound's ability to inhibit the growth and proliferation of a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, prostate). The primary endpoint of this screening is the determination of the half-maximal inhibitory concentration (IC50).

  • Induction of Apoptosis: Investigating whether the compound induces programmed cell death, a hallmark of many effective chemotherapeutic agents. This is crucial to differentiate a cytotoxic effect from a cytostatic one.

  • Elucidation of Mechanism of Action: Probing the molecular pathways affected by the compound. Given the structural motifs, potential targets could include key signaling cascades involved in cell survival and proliferation, such as the MAPK and PI3K/AKT pathways[4].

The selection of appropriate cancer cell lines is a critical first step. A systematic approach based on the expression levels of potential targets or the genetic background of the cell lines can enhance the relevance of the findings[5].

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro evaluation of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Protocol 1: Cell Culture and Compound Preparation

Rationale: Proper cell culture technique is fundamental to obtaining reproducible results. The choice of media and supplements should be optimized for each cell line to ensure healthy growth and responsiveness to treatment.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Maintenance: Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2[6].

  • Subculturing: Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA to detach adherent cells.

  • Compound Stock Solution: Prepare a high-concentration stock solution of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (e.g., 10 mM) in sterile DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9][10] The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Drug Treatment: The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin)[6].

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically[11].

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C[9].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[7].

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance[7].

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%[12].

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Rationale: This assay differentiates between healthy, apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity[15].

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask or 6-well plate and allow them to adhere overnight. Treat the cells with 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well. Centrifuge the cell suspension to pellet the cells[13][14].

  • Washing: Wash the cells twice with cold PBS[13][14].

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension[6].

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[6][15].

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI[15].

Protocol 4: Western Blotting for Signaling Pathway Analysis

Rationale: Western blotting is a technique used to detect specific proteins in a sample.[16] By examining the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT and MAPK, we can gain insights into the compound's mechanism of action.[4] For example, a decrease in phosphorylated AKT (p-AKT) or phosphorylated ERK (p-ERK) could suggest inhibition of these pro-survival pathways.

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, total AKT, p-ERK, total ERK, cleaved PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them by adding 1X SDS sample buffer or another suitable lysis buffer[17].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[4].

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by size[4][16].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[17].

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[17][18].

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[18].

  • Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system[18].

  • Analysis: Analyze the band intensities to determine the relative expression and phosphorylation levels of the target proteins compared to the untreated control.

Data Presentation

Quantitative data should be summarized in a clear and concise format.

Table 1: Cell Viability (IC50) of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid in Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hours) IC50 (µM)
MCF-7 Breast Adenocarcinoma 48 Example Value
A549 Lung Carcinoma 48 Example Value
HCT116 Colorectal Carcinoma 48 Example Value

| PC-3 | Prostate Adenocarcinoma | 48 | Example Value |

Note: The data presented above are for illustrative purposes and will vary depending on the experimental results.[6][19]

Table 2: Apoptosis Induction by 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid in HCT116 Cells

Treatment Concentration (µM) % Healthy Cells (Annexin V-/PI-) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 0 Example Value Example Value Example Value

| Compound | IC50 | Example Value | Example Value | Example Value |

Visualization

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of the processes involved.

G cluster_setup Phase 1: Initial Setup cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture & Maintenance mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Seed Cells apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay Seed Cells western_blot Western Blot (Mechanism of Action) cell_culture->western_blot Seed Cells compound_prep Compound Stock & Working Solutions compound_prep->mtt_assay Treat Cells compound_prep->apoptosis_assay Treat Cells compound_prep->western_blot Treat Cells ic50 IC50 Calculation mtt_assay->ic50 flow_analysis Flow Cytometry Analysis apoptosis_assay->flow_analysis wb_analysis Protein Expression Analysis western_blot->wb_analysis

Caption: Experimental workflow for in vitro evaluation.

Caption: Hypothetical signaling pathway inhibition.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

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Method

experimental design for testing 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid efficacy

An Application Guide for the Preclinical Efficacy Assessment of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Framework for a Novel Bifunctional Compo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Efficacy Assessment of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Framework for a Novel Bifunctional Compound

The compound 2-(4H-1,2,4-triazol-4-yl)nicotinic acid presents a compelling subject for efficacy testing due to its hybrid structure. It combines a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects, with nicotinic acid (niacin), a well-established modulator of lipid metabolism and cellular redox processes.[1][2][3] The nicotinic acid moiety is known to exert its effects through mechanisms like the inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2) and interaction with specific G-protein coupled receptors.[4][5]

This dual-functionality necessitates a multi-phased, hypothesis-driven experimental design. A rigid, one-size-fits-all protocol would be inefficient. Instead, this guide presents a dynamic and logical workflow, beginning with broad-based in vitro screening to generate initial hypotheses, followed by deeper mechanistic studies, and culminating in targeted in vivo efficacy models. The core principle is to allow the data from each phase to inform the design of the next, ensuring a resource-efficient and scientifically sound evaluation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the scientific rationale behind each experimental choice to rigorously determine the therapeutic potential of this novel chemical entity.

Phase 1: Broad-Spectrum In Vitro Profiling and Hypothesis Generation

The initial phase is designed to cast a wide net, identifying the primary biological activities of the compound. This stage is critical for determining the most promising therapeutic area to pursue in subsequent, more focused studies. The key is to assess cytotoxicity, antimicrobial potential, and anti-inflammatory activity concurrently.

Foundational Cytotoxicity Assessment

Causality: Before assessing specific efficacy, it is crucial to understand the compound's intrinsic cytotoxicity. This establishes a therapeutic window and identifies potential anticancer activity. Testing against a diverse panel of both cancerous and non-cancerous cell lines reveals potency (IC₅₀ values) and selectivity. A compound that is highly potent against cancer cells but spares normal cells is a strong candidate for oncological development.

Protocol: MTT/MTS Cell Viability Assay

  • Cell Plating: Seed cells from a relevant panel (e.g., NCI-60 panel and a non-cancerous line like human fibroblasts) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Antimicrobial Activity Screening

Causality: The 1,2,4-triazole moiety is a core component of several successful antifungal drugs.[6] Therefore, assessing the compound's ability to inhibit the growth of key bacterial and fungal pathogens is a logical first step. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this initial evaluation.[7]

Protocol: Broth Microdilution for MIC Determination

  • Strain Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard.[8]

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Anti-inflammatory Potential Assessment

Causality: Both triazole and nicotinic acid derivatives have reported anti-inflammatory properties.[9][10] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages can effectively screen for the ability of the compound to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6.

Protocol: Cytokine Release Assay in Macrophages

  • Cell Culture: Culture a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1) in 96-well plates. Differentiate THP-1 monocytes into macrophages using PMA if necessary.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells.

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.

  • Analysis: Compare cytokine levels in compound-treated wells to LPS-only controls to determine the percentage of inhibition.

Data Summary for Phase 1

All quantitative data from this phase should be summarized for clear interpretation and decision-making.

Assay Type Target/Cell Line Endpoint Result (Example)
CytotoxicityA549 (Lung Cancer)IC₅₀5.2 µM
CytotoxicityMCF-7 (Breast Cancer)IC₅₀8.1 µM
CytotoxicityHDF (Normal Fibroblast)IC₅₀> 100 µM
AntimicrobialS. aureusMIC> 128 µg/mL
AntimicrobialC. albicansMIC32 µg/mL
Anti-inflammatoryRAW 264.7 (LPS)TNF-α Inhibition (IC₅₀)15.7 µM

Interpretation and Next Steps: Based on the example data above, the compound shows selective cytotoxicity towards cancer cells and moderate antifungal activity. The next logical step is to focus on elucidating its anticancer mechanism of action.

Phase 2: Elucidating the Mechanism of Action (MoA)

Assuming a positive "hit" from Phase 1 (e.g., selective anticancer activity), this phase aims to understand the molecular pathways through which the compound exerts its effect.

Workflow for Anticancer MoA

MoA_Workflow start Positive Hit from Phase 1 (Selective Cytotoxicity) cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis signaling Signaling Pathway Analysis (Western Blot) cell_cycle->signaling If arrest observed apoptosis->signaling If apoptosis induced target_id Target Deconvolution (Advanced) signaling->target_id If key pathway is modulated

Caption: Workflow for investigating the anticancer mechanism of action.

Cell Cycle Analysis

Causality: Many cytotoxic agents function by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M) which can precede cell death. Flow cytometry using propidium iodide (PI) staining is a standard method to quantify DNA content and determine the cell cycle distribution.

Protocol: Propidium Iodide Staining for Flow Cytometry

  • Treatment: Seed a selected cancer cell line (e.g., A549) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain with Propidium Iodide.

  • Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare treated samples to vehicle controls.

Apoptosis Induction Assay

Causality: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis. Annexin V/PI staining distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining

  • Treatment: Treat cells as described for the cell cycle analysis (e.g., for 24 or 48 hours).

  • Harvesting: Collect all cells and wash them with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Phase 3: In Vivo Preclinical Efficacy Evaluation

This phase translates the most promising in vitro findings into a relevant animal model. Prior to initiating efficacy studies, preliminary pharmacokinetic (PK) and toxicology studies are mandatory to establish a safe and effective dosing regimen.[11][12]

Prerequisite: Pharmacokinetics (PK) and Toxicology
  • Pharmacokinetics: The study of what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion).[13][14] A preliminary PK study in mice is essential to determine key parameters like bioavailability, plasma half-life (t₁/₂), and maximum concentration (Cmax) to inform the dosing schedule.[15][16]

  • Toxicology: An acute toxicity study, often a dose-escalation design, is performed to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This is critical for selecting safe doses for the efficacy study.

In Vivo Efficacy Model: Cancer Xenograft

Causality: The human tumor xenograft model is a cornerstone of preclinical oncology research. It involves implanting human cancer cells into immunodeficient mice to test whether a compound can inhibit tumor growth in vivo.[17][18]

Protocol: Subcutaneous Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 2-5 million A549 cells) into the flank of immunodeficient mice (e.g., athymic Nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 mice per group) to ensure uniform tumor size distribution.

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: Test Compound (Low Dose, e.g., 0.5x MTD)

    • Group 3: Test Compound (High Dose, e.g., MTD)

    • Group 4: Positive Control (Standard-of-care drug, e.g., cisplatin)

  • Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily intraperitoneal injection) based on PK data.

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis (e.g., Western blot, immunohistochemistry) to confirm that the compound is hitting its intended target in vivo.

Diagram of In Vivo Experimental Design

InVivo_Design cluster_setup Study Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Endpoint Analysis Implant Implant Tumor Cells (e.g., A549) Grow Tumor Growth (to ~150 mm³) Implant->Grow Randomize Randomize Mice Grow->Randomize G1 Group 1: Vehicle Control G2 Group 2: Compound (Low Dose) G3 Group 3: Compound (High Dose) G4 Group 4: Positive Control TumorVol Tumor Volume G1->TumorVol BodyWt Body Weight G1->BodyWt G2->TumorVol G2->BodyWt G3->TumorVol G3->BodyWt G4->TumorVol G4->BodyWt PD_Analysis Pharmacodynamics (Tumor Biomarkers) TumorVol->PD_Analysis

Caption: Experimental workflow for a preclinical xenograft efficacy study.

Conclusion and Future Directions

This structured, multi-phase approach provides a robust framework for evaluating the efficacy of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. By starting with broad screening and allowing the data to guide subsequent, more specific mechanistic and in vivo studies, researchers can efficiently identify and validate the compound's primary therapeutic potential. A successful outcome from this comprehensive preclinical evaluation would provide the strong, data-driven foundation required to justify advancing the compound toward Investigational New Drug (IND)-enabling studies.

References

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Application

Application Note: High-Throughput Screening for Novel Inhibitors of the Kynurenine Pathway Enzymes IDO1 and TDO

For Researchers, Scientists, and Drug Development Professionals Abstract The catabolism of the essential amino acid L-tryptophan via the kynurenine pathway is a critical immunoregulatory mechanism. The heme-containing en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the essential amino acid L-tryptophan via the kynurenine pathway is a critical immunoregulatory mechanism. The heme-containing enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) catalyze the first and rate-limiting step of this pathway, converting tryptophan to N-formylkynurenine (NFK).[1][2] Upregulation of IDO1 and TDO in the tumor microenvironment leads to tryptophan depletion and accumulation of immunosuppressive kynurenine metabolites, facilitating tumor immune escape.[3][4] Consequently, IDO1 and TDO are high-priority targets for cancer immunotherapy. Chemical scaffolds such as 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid and its analogs represent promising starting points for the development of novel, potent inhibitors.[5] This guide provides a detailed framework for the high-throughput screening (HTS) of such compound libraries, focusing on a robust, fluorescence-based biochemical assay and outlining necessary secondary and cell-based assays for hit confirmation and validation.

Scientific Foundation: Targeting the Kynurenine Pathway

IDO1 and TDO, while structurally distinct, perform the same catalytic function.[1][2] Their activity has profound effects on the immune system. Tryptophan depletion can arrest T-cell proliferation, while the downstream metabolite kynurenine can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4] This dual mechanism makes inhibitors of these enzymes highly sought after. The 1,2,4-triazole moiety is a recognized pharmacophore known to coordinate with the heme iron at the active site of IDO1, making analogs of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid a rational choice for screening campaigns.[5]

Below is a diagram illustrating the central role of IDO1/TDO in the kynurenine pathway and the point of intervention for inhibitors.

Kynurenine_Pathway cluster_0 Immune Suppression Cascade Tryptophan L-Tryptophan NFK N-Formylkynurenine Tryptophan->NFK IDO1 / TDO ImmuneSuppression T-Cell Arrest & Treg Differentiation Tryptophan->ImmuneSuppression Depletion Kynurenine L-Kynurenine NFK->Kynurenine Formamidase Kynurenine->ImmuneSuppression Metabolite Signaling Inhibitors 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid analogs Inhibitors->Tryptophan Inhibition

Caption: The Kynurenine Pathway and Target for Inhibition.

Primary HTS: A Fluorescence-Based Assay for IDO1/TDO Inhibition

For a primary screen of a large compound library, a homogeneous (mix-and-read) assay with a robust fluorescent readout is ideal. This protocol is based on the detection of NFK, the direct product of the IDO1/TDO reaction, using a specific chemical probe that generates a fluorescent signal upon reaction.[1][6][7] This method is sensitive, has a high signal-to-background ratio, and is less prone to interference from colored or autofluorescent library compounds due to its long-wavelength emission.[8]

Principle of the Assay

The assay measures the enzymatic activity of recombinant human IDO1 or TDO. In the presence of an inhibitor, the conversion of L-tryptophan to NFK is reduced. The reaction is stopped, and a developer reagent (e.g., NFK Green™ or similar probe) is added.[1][8] This probe selectively reacts with the enzymatically produced NFK to form a stable, highly fluorescent product. The fluorescence intensity is directly proportional to the amount of NFK produced and thus inversely proportional to the inhibitor's potency. The signal is typically measured with excitation at ~400 nm and emission at ~510 nm.[1][6][9]

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
Recombinant Human IDO1, His-tagBPS Bioscience71182-80°C
Recombinant Human TDO, His-tagBPS Bioscience71195-80°C
IDO1 Assay BufferBPS Bioscience730024°C
L-TryptophanSigma-AldrichT0254Room Temp
Methylene BlueSigma-AldrichM9140Room Temp
Ascorbic AcidSigma-AldrichA92902Room Temp
CatalaseSigma-AldrichC93224°C
Fluorescence Developer ProbeOncolinesNFK Green™-20°C
Epacadostat (Positive Control)SelleckchemS7912-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp
384-well Black, Flat-Bottom PlatesCorning3712Room Temp
HTS Workflow

The following diagram outlines the key steps of the automated high-throughput screening process.

HTS_Workflow Start Start Compound 1. Compound Plating (Analogs & Controls in DMSO) Start->Compound Enzyme 2. Enzyme Addition (IDO1 or TDO in Assay Buffer) Compound->Enzyme PreIncubate 3. Pre-incubation (15 min at RT) Enzyme->PreIncubate Substrate 4. Reaction Initiation (L-Tryptophan Cocktail) PreIncubate->Substrate Incubate 5. Enzymatic Reaction (60 min at RT) Substrate->Incubate Develop 6. Stop & Develop (Add Fluorescence Probe) Incubate->Develop FinalIncubate 7. Signal Development (4 hours at 37°C) Develop->FinalIncubate Read 8. Read Plate (Ex: 400nm, Em: 510nm) FinalIncubate->Read End End Read->End

Caption: Automated HTS Workflow for IDO1/TDO Inhibitor Screening.

Detailed Protocol (384-well format)

Causality Behind Choices:

  • Pre-incubation: Allowing the test compound and enzyme to interact before adding the substrate is crucial for identifying inhibitors that bind slowly or require conformational changes.

  • Cofactors: Methylene blue and ascorbic acid are included to maintain the heme iron of IDO1/TDO in its active ferrous (Fe2+) state.[10] Catalase is added to quench hydrogen peroxide, which can damage the enzyme.[10]

  • DMSO Concentration: The final DMSO concentration must be kept low (typically ≤0.5%) as higher concentrations can inhibit enzyme activity and interfere with the assay.[11]

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into designated wells of a 384-well plate. For controls, dispense DMSO only (negative control, 0% inhibition) and a reference inhibitor like Epacadostat (positive control, 100% inhibition).

  • Enzyme Preparation: On the day of the assay, thaw recombinant IDO1 or TDO on ice. Dilute the enzyme to a working concentration (e.g., 80 ng/µL for IDO1) in cold IDO1 Assay Buffer.[9][11] Keep on ice.

  • Enzyme Addition: Add 5 µL of the diluted enzyme solution to the wells containing the test compounds and positive controls. Add 5 µL of assay buffer without enzyme to the "Blank" wells.[9]

  • Pre-incubation: Gently mix the plate and incubate for 15-60 minutes at room temperature to allow for inhibitor binding.[9][11]

  • Substrate Initiation: Prepare the IDO1 Fluorogenic Reaction Solution containing L-tryptophan and cofactors (ascorbic acid, methylene blue, catalase). Initiate the enzymatic reaction by adding 5 µL of this solution to all wells.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Development: Stop the reaction and initiate signal generation by adding 16 µL of the Fluorescence Solution (probe).[9] Seal the plate and incubate at 37°C for four hours, protected from light.[9][11]

  • Fluorescence Reading: After cooling the plate to room temperature, measure the fluorescence using a plate reader capable of excitation at 400 nm and emission at 510 nm.[8]

Data Analysis and Quality Control

Calculation of Percent Inhibition: The activity of each compound is determined by calculating the percent inhibition relative to the on-plate controls using the following formula: % Inhibition = 100 * (1 - (Signal_TestCompound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

Assay Quality Control - The Z'-Factor: The robustness and quality of an HTS assay are evaluated using the Z'-factor (Z-prime), a statistical parameter that reflects both the dynamic range and data variation.[12]

Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

Z'-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[13][14]
0 to 0.5A marginal assay; may require optimization.[13][14]
< 0The assay is not suitable for screening.[13]

An acceptable HTS assay should consistently yield a Z'-factor of 0.5 or higher.[13][14][15]

Hit Confirmation and Orthogonal Assays

Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and confirm their mechanism of action.

Orthogonal Biochemical Assay

An orthogonal assay uses a different detection method to confirm the inhibitory activity. A common choice is an absorbance-based assay that directly measures kynurenine concentration.[16] After the enzymatic reaction, N-formylkynurenine is hydrolyzed to kynurenine by adding trichloroacetic acid (TCA) and heating.[6] The absorbance of kynurenine is then measured at 320-325 nm.[16] This method helps to rule out compounds that interfere with the fluorescence detection system of the primary assay.

Cell-Based Assays

Cell-based assays are critical for validating inhibitor activity in a more physiologically relevant context, assessing cell permeability, and identifying potential cytotoxicity.[17][18]

Protocol Outline: SKOV-3 Kynurenine Production Assay The human ovarian cancer cell line SKOV-3 can be induced to express high levels of IDO1.[17][18] This model is excellent for assessing an inhibitor's ability to block intracellular IDO1 activity.

  • Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[18]

  • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of interferon-gamma (IFNγ) to induce IDO1 expression. Incubate for 24 hours.[18]

  • Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of the hit compounds. Incubate for another 24-48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine secreted into the medium can be measured using several methods:

    • Spectrophotometrically: After reacting with p-DMAB (Ehrlich’s reagent), which forms a yellow product with kynurenine, measured at 480 nm.[6]

    • LC-MS/MS: A highly sensitive and specific method for quantifying kynurenine and other tryptophan metabolites.[19]

    • ELISA: A commercially available and sensitive immunoassay for kynurenine.[20]

  • Cytotoxicity Assay: In parallel, treat a separate plate of cells with the inhibitors and assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cell death.[18]

The development of robust cell-based assays is crucial as they can identify modulators with diverse mechanisms, including direct inhibitors, compounds that interfere with heme cofactor synthesis, or those that alter IDO1 expression.[21][22]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Suboptimal enzyme/substrate concentration.2. High data variability.3. Inactive positive control.1. Titrate enzyme and substrate to find optimal concentrations.2. Check liquid handling precision; ensure proper mixing.3. Verify activity and concentration of the control inhibitor.
High Percentage of False Positives 1. Compound autofluorescence.2. Compound precipitates in assay buffer.3. Non-specific reactive compounds.1. Run a counterscreen without enzyme to identify fluorescent compounds.2. Check compound solubility; lower concentration if needed.3. Use orthogonal and cell-based assays for confirmation.
Edge Effects on Plates 1. Uneven temperature during incubation.2. Evaporation from outer wells.1. Ensure uniform incubator temperature.2. Use plates with lids; consider leaving outer wells empty or filling them with buffer.

Conclusion

The successful identification of novel IDO1/TDO inhibitors from a library of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid analogs requires a multi-step screening cascade. The process begins with a robust and validated primary HTS assay, such as the fluorescence-based method detailed here, which is essential for efficiently screening large compound decks. Hits must then be rigorously validated through orthogonal biochemical and cell-based functional assays to confirm their mechanism of action and assess their potential in a biological system. This systematic approach ensures the allocation of resources to the most promising chemical matter for further development in cancer immunotherapy.

References

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  • Li, F., et al. (2018). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules, 23(11), 2898. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Amaral, M., et al. (2019). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 734-744. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

  • BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit (384 Well Format) - Data Sheet. Catalog #72047. [Link]

  • BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit. Catalog #72034. [Link]

  • Al-Mousa, F., & Al-Husein, B. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimie, 175, 56-63. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 2969–2975. [Link]

  • Notman, R., et al. (2020). Development and Application of a High Throughput Assay System for the Detection of Rieske Dioxygenase Activity. ChemCatChem, 12(1), 229-235. [Link]

  • Sorg, R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30819–30830. [Link]

  • ResearchGate. (n.d.). High-Throughput Fluorescence-Based Screening Assays for Tryptophan-Catabolizing Enzymes. [Link]

  • Jentzsch, M., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Chemistry – A European Journal, 27(24), 7149-7157. [Link]

  • Sorg, R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30819–30830. [Link]

  • Oncolines. (n.d.). Human TDO (hTDO) - NFK Green™ Assay Kits. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

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  • ResearchGate. (n.d.). A High‐Throughput in Vitro Assay System for the Detection of the Enzymatic Dihydroxylation of Aliphatic Olefins. [Link]

  • Immusmol. (2015). The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. [Link]

  • Villani, S., et al. (2024). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 238, 115851. [Link]

  • Semantic Scholar. (n.d.). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Kaddoumi, A., & Nakashima, M. (1998). Assay of tryptophan 2,3-dioxygenase using liver slices and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 291-297. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • Ialongo, C., et al. (2024). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry, 67(18), 15467–15482. [Link]

  • Song, H., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(11), 3465. [Link]

  • Li, Y., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry, 8, 579043. [Link]

  • Fallacara, A. L., et al. (2021). The[1][13][14]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(22), 3439-3448. [Link]

  • Iaboni, M., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 15, 1341772. [Link]

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Method

Application Notes &amp; Protocols for the Quantification of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Introduction 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a heterocyclic compound of significant interest in pharmaceutical research and development, incorporating both a nicotinic acid (a form of vitamin B3) and a 1,2,4-t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a heterocyclic compound of significant interest in pharmaceutical research and development, incorporating both a nicotinic acid (a form of vitamin B3) and a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a key pharmacophore in a variety of therapeutic agents, known for its metabolic stability and ability to engage in hydrogen bonding.[1] The nicotinic acid component is also crucial for various biological functions.[2] The accurate quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control of drug substances and products.

This comprehensive guide provides detailed analytical methods for the robust and reliable quantification of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility. All methods are presented with a focus on validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[3][4][5][6][7]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is fundamental to developing effective analytical methods. The molecule possesses both acidic (carboxylic acid) and basic (triazole and pyridine rings) functionalities, making it amphiprotic. Its polarity is significant, influencing the choice of chromatographic conditions. The presence of aromatic rings (pyridine and triazole) provides chromophores suitable for UV spectrophotometric detection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of small organic molecules. The method described below is a reverse-phase HPLC approach, suitable for the polar nature of the analyte.

Rationale for Method Selection

Reverse-phase HPLC is chosen for its versatility and efficiency in separating polar compounds. A C18 column is a good starting point, offering a balance of hydrophobic retention and polar selectivity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and peak shape. UV detection is appropriate due to the presence of UV-absorbing chromophores in the molecule.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution Working_Standards Prepare Working Standards (Calibration Curve) Standard->Working_Standards HPLC_System HPLC System with UV Detector Working_Standards->HPLC_System Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Column C18 Reverse-Phase Column HPLC_System->Column Mobile_Phase Isocratic or Gradient Elution Column->Mobile_Phase Detection UV Detection at λmax Mobile_Phase->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Detailed Protocol

1. Materials and Reagents:

  • 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components like phosphate salts)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized, starting with a gradient to determine the optimal isocratic or gradient conditions. For example, a starting point could be a gradient of 10-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: The UV spectrum of nicotinic acid derivatives typically shows absorbance maxima around 260 nm.[8][9] A UV scan of a standard solution should be performed to determine the optimal wavelength (λmax) for maximum sensitivity.

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Validation (as per ICH Q2(R1)): [3][4][5][6][7]

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[8]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Expected Performance Characteristics
Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.998
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD)≤ 2.0%
LODSignal-to-Noise Ratio ≈ 3:1
LOQSignal-to-Noise Ratio ≈ 10:1

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique is particularly useful for analyzing metabolites of triazole-containing compounds.[10][11]

Rationale for Method Selection

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like the target analyte. By monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode, interferences from the matrix can be significantly minimized, leading to lower limits of quantification.[12][13]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample_Extraction Sample Extraction (e.g., SPE, LLE, Protein Precipitation) Internal_Standard Add Internal Standard Sample_Extraction->Internal_Standard Reconstitution Reconstitute in Mobile Phase Internal_Standard->Reconstitution LC_System UPLC/HPLC System Reconstitution->LC_System MS_System Tandem Mass Spectrometer (ESI+) LC_System->MS_System SRM_Mode Selected Reaction Monitoring (SRM) MS_System->SRM_Mode Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) SRM_Mode->Peak_Area_Ratio Calibration_Curve Construct Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS analysis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Detailed Protocol

1. Materials and Reagents:

  • As in HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If not available, a compound with similar chromatographic and ionization properties can be used.

  • Solvents for sample extraction (e.g., ethyl acetate for liquid-liquid extraction, or specific SPE cartridges).

2. Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. LC-MS/MS Conditions:

  • Chromatography: Similar conditions as the HPLC-UV method can be used as a starting point, but often with faster gradients and shorter columns for higher throughput.

  • Ionization Mode: ESI positive mode is likely to be effective due to the presence of basic nitrogen atoms that can be readily protonated.

  • Mass Spectrometric Parameters:

    • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of the analyte. This would need to be determined by infusing a standard solution into the mass spectrometer.

    • Product Ions (Q3): Fragment ions generated by collision-induced dissociation (CID) of the precursor ion. The most stable and abundant fragment ions should be selected for quantification and confirmation.

    • SRM Transitions: At least two transitions (one for quantification, one for confirmation) should be monitored for the analyte and one for the internal standard.

    • Optimization: Parameters such as declustering potential, collision energy, and source temperature need to be optimized for maximum signal intensity.

4. Sample Preparation:

  • Plasma/Serum: Protein precipitation with acetonitrile is a common and straightforward approach.[12][13] Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for cleaner samples and to achieve lower detection limits.[14]

  • Formulations: Simple dilution with the mobile phase may be sufficient.

5. Method Validation:

  • The same validation parameters as for the HPLC-UV method should be assessed. In addition, matrix effects should be evaluated by comparing the response of the analyte in a post-extraction spiked sample with the response in a neat solution.

Expected Performance Characteristics
Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)85.0 - 115.0%
Precision (RSD)≤ 15.0% (≤ 20% at LLOQ)
LLOQThe lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix EffectShould be minimized and consistent across samples.

Method 3: UV-Vis Spectrophotometry

For a rapid and simple estimation of the analyte in bulk drug or simple formulations, UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but is valuable for high-throughput screening or as a preliminary analytical tool.

Rationale for Method Selection

UV-Vis spectrophotometry is a straightforward and cost-effective technique that relies on the absorbance of UV or visible light by the analyte. The presence of aromatic rings in 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid makes it a suitable candidate for this method.

Experimental Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_uv UV-Vis Analysis cluster_data Data Analysis Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standards Standard_Stock->Working_Standards Absorbance_Measurement Measure Absorbance at λmax Working_Standards->Absorbance_Measurement Sample_Solution Prepare Sample Solution Sample_Solution->Absorbance_Measurement UV_Spectrophotometer UV-Vis Spectrophotometer Wavelength_Scan Scan for λmax UV_Spectrophotometer->Wavelength_Scan Wavelength_Scan->Absorbance_Measurement Calibration_Curve Construct Calibration Curve Absorbance_Measurement->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Protocol

1. Materials and Reagents:

  • As in HPLC-UV method.

  • A suitable solvent that provides good solubility and does not absorb in the region of interest (e.g., methanol, ethanol, or 0.1 M HCl). Nicotinic acid itself has characteristic peaks in acidic solution.[9]

2. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

3. Method:

  • Determination of λmax: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) and scan it across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).[8]

  • Preparation of Calibration Curve: Prepare a series of standard solutions of different concentrations. Measure the absorbance of each solution at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the sample with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

4. Method Validation:

  • Validate for linearity, accuracy, and precision as described for the HPLC-UV method. Specificity is a limitation of this method and should be carefully considered based on the sample matrix.

Expected Performance Characteristics
Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.998
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD)≤ 2.0%

Conclusion

The choice of analytical method for the quantification of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. The HPLC-UV method offers a good balance of performance and accessibility for routine analysis. For high-sensitivity applications in complex matrices, the LC-MS/MS method is superior. UV-Vis spectrophotometry provides a rapid and simple alternative for the analysis of bulk material and simple formulations. All methods must be properly validated to ensure the generation of reliable and accurate data.

References

  • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
  • Blondel, A., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A. [Link]

  • Poboży, R., et al. (2011). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. Selectivity Optimization of Substituted 1,2,3-Triazoles as α7 Nicotinic Acetylcholine Receptor Agonists. [Link]

  • AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Goral, A., et al. (2024). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules. [Link]

  • Hughes, D. E., et al. (1953). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. The Journal of Physical Chemistry. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. [Link]

  • Asian Journal of Research in Chemistry. Synthesis of novel 1,3,4-oxadiazole derivatives of nicotinic acid and its in-vitro antithrombotic activity. [Link]

  • ResearchGate. Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Research Journal of Pharmacy and Technology. UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • PubMed Central. Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds. [Link]

  • Starna Scientific. Nicotinic Acid (210-260 nm). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Frontiers in Chemistry. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

  • PubMed. 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. [Link]

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  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

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Application

Application Notes and Protocols for the Development of Drug Delivery Systems for 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Foreword: Navigating the Formulation of a Novel Triazole-Nicotinic Acid Conjugate The compound 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid represents a compelling scaffold for therapeutic development, integrating the well-do...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Formulation of a Novel Triazole-Nicotinic Acid Conjugate

The compound 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid represents a compelling scaffold for therapeutic development, integrating the well-documented biological activities of the 1,2,4-triazole nucleus with the established pharmacological profile of nicotinic acid. The triazole moiety is a cornerstone in medicinal chemistry, featured in a wide array of drugs with activities spanning antifungal, anticancer, and anti-inflammatory applications[1][2]. Nicotinic acid, or vitamin B3, is a fundamental metabolite and a widely used agent for managing dyslipidemia[3][4]. The conjugation of these two entities suggests a molecule with potential for novel therapeutic intervention.

However, the physicochemical properties of this specific conjugate are not yet extensively characterized in public literature. Its structure, comprising a hydrophilic nicotinic acid portion and a polar triazole ring, suggests a degree of water solubility. This guiding principle informs our approach to the development of suitable drug delivery systems. The following application notes provide a comprehensive framework for researchers to formulate and evaluate delivery systems for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, addressing potential challenges such as targeted delivery, controlled release, and bioavailability enhancement.

These protocols are designed to be adaptable, providing a robust starting point for the development of liposomal, nanoparticulate, and polymeric micelle-based formulations. Each section is grounded in established scientific principles and methodologies to ensure the generation of reliable and reproducible data.

Part 1: Physicochemical Characterization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the bedrock of rational drug delivery system design. The following table outlines the key parameters to be determined for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

PropertyExperimental Method(s)Importance in Formulation Development
Molecular Weight Mass Spectrometry (MS)190.16 g/mol (for the specific compound)[5]. Essential for all concentration and loading calculations.
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) and temperatures (e.g., 25°C, 37°C).Determines the feasibility of aqueous-based formulations and informs the choice of encapsulation strategy. The nicotinic acid component suggests pH-dependent solubility.
pKa Potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.Predicts the ionization state of the molecule at different physiological pH values, which influences its solubility, membrane permeability, and interaction with formulation excipients.
LogP/LogD Shake-flask method (octanol/water), HPLC-based methods.Indicates the lipophilicity/hydrophilicity of the molecule, guiding the selection of the appropriate delivery system (e.g., lipid-based for lipophilic compounds, polymeric for hydrophilic).
Crystal Form & Polymorphism X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).Polymorphs can have different solubilities and dissolution rates, impacting bioavailability. A related compound has shown solvent-dependent polymorphism.
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat) with HPLC analysis.Identifies degradation pathways and helps in selecting appropriate excipients and storage conditions to ensure product stability. The 1,2,4-triazole nucleus is generally stable[6].

Part 2: Formulation Strategies and Protocols

Based on the anticipated polar nature of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, the following formulation strategies are proposed. These are not mutually exclusive and can be adapted based on the initial physicochemical characterization.

Strategy 1: Liposomal Encapsulation for Targeted Delivery and Modified Release

Liposomes are versatile vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs[7]. For a water-soluble compound like our target molecule, it would primarily be entrapped in the aqueous core.

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline pH 7.4)

Procedure:

  • Dissolve the lipids (e.g., DSPC:cholesterol at a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a solution of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in the desired buffer by vortexing or gentle agitation above the lipid phase transition temperature. This results in the formation of MLVs.

  • To produce SUVs, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Causality Behind Experimental Choices:

  • The choice of phospholipids with different phase transition temperatures allows for tuning the rigidity and drug retention properties of the liposomes.

  • Cholesterol is included to modulate membrane fluidity and reduce drug leakage.

  • Extrusion provides a more uniform size distribution of liposomes compared to sonication, which is critical for reproducible in vivo performance.

Strategy 2: Polymeric Nanoparticles for Controlled Release and Enhanced Stability

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that offer sustained drug release and protect the API from degradation[8].

This method is suitable for encapsulating water-soluble drugs.

Materials:

  • 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

  • PLGA (with a suitable lactide:glycolide ratio and molecular weight)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

Procedure:

  • Dissolve the PLGA in a water-immiscible organic solvent like DCM.

  • Prepare an aqueous solution of the drug and the surfactant (e.g., 2% w/v PVA).

  • Add the aqueous drug solution to the organic PLGA solution and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (W/O) primary emulsion.

  • Add this primary emulsion to a larger volume of the surfactant solution and homogenize again to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Stir the double emulsion at room temperature under constant magnetic stirring to allow the organic solvent to evaporate.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for long-term storage.

Causality Behind Experimental Choices:

  • The double emulsion technique is employed to efficiently encapsulate hydrophilic drugs within the hydrophobic polymer matrix.

  • The lactide:glycolide ratio in PLGA influences the degradation rate and thus the drug release profile. A higher glycolide content leads to faster degradation.

  • PVA acts as a stabilizer to prevent nanoparticle aggregation during formulation.

Strategy 3: Polymeric Micelles for Solubilization and Passive Targeting

If the compound exhibits poor water solubility despite its polar moieties, polymeric micelles can be an effective formulation strategy. These are self-assembling nanostructures formed by amphiphilic block copolymers[9][10].

This method is suitable for drugs that are soluble in a water-miscible organic solvent.

Materials:

  • 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

  • Amphiphilic block copolymer (e.g., PEG-PLGA, PEG-PCL)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water or buffer

Procedure:

  • Dissolve the drug and the block copolymer in a water-miscible organic solvent like DMSO.

  • Transfer the solution into a dialysis bag with an appropriate molecular weight cut-off (MWCO).

  • Dialyze against a large volume of deionized water or buffer for 24-48 hours with frequent changes of the external medium.

  • During dialysis, the organic solvent diffuses out, leading to a decrease in the solvent's solvating power for the hydrophobic blocks of the copolymer and the drug, which triggers the self-assembly of the copolymer into drug-loaded micelles.

  • The resulting micellar solution can be further purified by filtration to remove any aggregates.

Causality Behind Experimental Choices:

  • The dialysis method allows for a gradual and controlled self-assembly process, often resulting in micelles with a narrow size distribution.

  • The choice of the block copolymer is critical. The hydrophobic block should have a good affinity for the drug to ensure high loading capacity, while the hydrophilic PEG shell provides steric stabilization and prolongs circulation time in vivo[11].

Part 3: Characterization and In Vitro Evaluation of Formulations

A comprehensive characterization of the developed drug delivery systems is mandatory to ensure quality, efficacy, and safety[12][13].

Characterization ParameterMethod(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the size distribution of the nanoparticles/liposomes, which affects their in vivo fate and cellular uptake.
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the particles, which influences their stability in suspension and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the formulations.
Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC, UV-Vis SpectrophotometryQuantifies the amount of drug successfully encapsulated within the delivery system. EE (%) = (Total drug - Free drug) / Total drug x 100. DL (%) = (Weight of drug in particles) / (Weight of particles) x 100.
Protocol 4: In Vitro Drug Release Study

In vitro release testing is crucial for predicting the in vivo performance of the formulation and for quality control[14][15].

Materials:

  • Drug-loaded formulation

  • Release medium (e.g., PBS pH 7.4, with or without sink conditions)

  • Dialysis membrane with appropriate MWCO or sample-and-separate method.

Procedure (Dialysis Method):

  • Place a known amount of the drug-loaded formulation in a dialysis bag.

  • Immerse the bag in a known volume of release medium maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

Workflow for Drug Delivery System Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & In Vitro Evaluation API API: 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid PhysChem Physicochemical Characterization (Solubility, pKa, LogP, Stability) API->PhysChem Formulation Select Formulation Strategy (Liposomes, Nanoparticles, Micelles) PhysChem->Formulation Informs Selection Protocol Execute Formulation Protocol Formulation->Protocol Characterization Characterize Formulation (Size, Zeta, EE%, Morphology) Protocol->Characterization Leads to Release In Vitro Release Study Characterization->Release Uptake Cellular Uptake & Cytotoxicity Assays Release->Uptake Uptake->Formulation Feedback for Optimization

Caption: Workflow for developing drug delivery systems.

Protocol 5: Cellular Uptake and Cytotoxicity Assays

These assays provide initial insights into the biological activity and safety of the formulated drug[16][17].

Materials:

  • Relevant cancer cell line (if anticancer activity is hypothesized) or other appropriate cell line.

  • Cell culture medium and supplements.

  • Drug-loaded formulation, empty formulation (placebo), and free drug solution.

  • Fluorescent probe (for uptake studies, if the drug is not intrinsically fluorescent).

  • MTT or other viability assay reagents.

Procedure (Cytotoxicity - MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded formulation, and empty formulation for a specified period (e.g., 24, 48, 72 hours).

  • After incubation, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) relative to untreated control cells and determine the IC50 value for each treatment group.

Logical Relationship of Formulation and Evaluation

G cluster_outputs Performance Attributes API API Properties DDS_Type DDS Type Selection API->DDS_Type Process_Params Process Parameters DDS_Type->Process_Params Formulation Final Formulation Process_Params->Formulation Stability Stability Formulation->Stability Release_Profile Release Profile Formulation->Release_Profile Bioactivity Biological Activity Formulation->Bioactivity Release_Profile->Process_Params Refinement Bioactivity->DDS_Type Optimization

Caption: Interplay of factors in formulation design.

Conclusion and Future Directions

The protocols outlined in these application notes provide a systematic and scientifically rigorous approach to developing and evaluating drug delivery systems for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. The initial physicochemical characterization will be paramount in guiding the selection of the most appropriate formulation strategy. Subsequent in-depth characterization and in vitro testing will be essential for optimizing the delivery system to achieve the desired therapeutic outcome. Future work should focus on in vivo pharmacokinetic and pharmacodynamic studies to validate the efficacy and safety of the lead formulations.

References

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Method

Application Notes and Protocols for the Exploration of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the investigation of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid as a potential antiviral agent. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid as a potential antiviral agent. This document outlines a plausible synthetic route for the compound, detailed protocols for evaluating its antiviral efficacy and cytotoxicity, and guidance on data interpretation. The information herein is intended to empower researchers to explore the therapeutic potential of this and structurally related molecules.

Introduction: The Rationale for Investigating 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

The quest for novel antiviral agents is a continuous and critical endeavor in human and veterinary medicine. The emergence of drug-resistant viral strains and the threat of new viral pandemics underscore the urgent need for new therapeutic options. Both the 1,2,4-triazole and nicotinic acid moieties have independently demonstrated significant biological activities, making their combination in a single molecular entity a compelling strategy for antiviral drug discovery.

The 1,2,4-triazole ring is a well-established pharmacophore present in numerous approved drugs with a wide range of activities, including antifungal and antiviral properties. This heterocyclic system is known for its chemical stability, resistance to metabolic degradation, and its ability to act as a bioisostere for amide, ester, or carboxyl groups, which can lead to favorable interactions with biological targets.[1][2] Derivatives of 1,2,4-triazole have shown inhibitory activity against a variety of viruses, including influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[2][3][4]

Nicotinic acid, a form of vitamin B3, and its derivatives are not only essential nutrients but also possess therapeutic properties, including antiviral functions. Recent studies have shown that niacin can enhance the host's antiviral interferon response by binding to the GPR109A receptor, leading to the activation of downstream signaling pathways.[5] This suggests that incorporating a nicotinic acid moiety could confer a dual mechanism of action: direct antiviral activity and immunomodulation.

The target compound, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, synergistically combines these two promising pharmacophores. The strategic placement of the 1,2,4-triazole ring at the 2-position of the nicotinic acid scaffold is hypothesized to allow for novel interactions with viral or host cell targets, potentially leading to a potent and broad-spectrum antiviral agent. These application notes will provide the necessary protocols to synthesize and evaluate this promising compound.

Synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Proposed Synthetic Pathway

The proposed synthesis involves the initial preparation of 4-amino-4H-1,2,4-triazole, followed by its reaction with a suitable 2-halonicotinic acid derivative.

Synthetic Pathway A Formic Acid + Hydrazine Hydrate B 4-Amino-4H-1,2,4-triazole A->B Heat F Nucleophilic Aromatic Substitution B->F C 2-Chloronicotinic Acid D Esterification (e.g., with SOCl2, Methanol) C->D E Methyl 2-chloronicotinate D->E E->F G Methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate F->G H Hydrolysis (e.g., with NaOH, then HCl) G->H I 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid H->I

Caption: Proposed synthetic pathway for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Amino-4H-1,2,4-triazole [1][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine formic acid and hydrazine hydrate in a 2:1 molar ratio.

  • Heating: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess formic acid and water.

  • Purification: The resulting solid is recrystallized from a suitable solvent (e.g., ethanol or water) to yield pure 4-amino-4H-1,2,4-triazole.

Step 2: Esterification of 2-Chloronicotinic Acid [9]

  • Reaction Setup: Suspend 2-chloronicotinic acid in methanol in a round-bottom flask.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • Reflux: After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 2-chloronicotinate, which can be purified further by column chromatography if necessary.

Step 3: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), dissolve 4-amino-4H-1,2,4-triazole and methyl 2-chloronicotinate.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the mixture.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Purification: The crude product, methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate, is purified by column chromatography.

Step 4: Hydrolysis to the Final Product

  • Reaction Setup: Dissolve the purified ester from Step 3 in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to precipitate the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent will yield the final product, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Antiviral Activity Screening Protocols

The following are standard, widely used in vitro assays to determine the antiviral efficacy of a test compound. It is crucial to perform these assays in parallel with a cytotoxicity assay to ensure that the observed antiviral effect is not due to cell death.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][10][11]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, HeLa, depending on the virus to be tested) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: The next day, prepare serial dilutions of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium without compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

MTT Assay Workflow A Seed cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate CC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay

This assay is considered the "gold standard" for measuring the inhibition of viral infectivity.[5][13][14]

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, remove the medium from the cell monolayers, wash with PBS, and infect the cells with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Plaque Reduction Assay Workflow A Seed host cells B Prepare virus and compound dilutions A->B C Infect cell monolayer B->C D Adsorption (1h) C->D E Add semi-solid overlay with compound D->E F Incubate (2-10 days) E->F G Fix and stain plaques F->G H Count plaques and calculate IC50 G->H

Caption: Workflow for the Plaque Reduction Assay.

Data Interpretation and Further Steps

The primary endpoints of these initial screening assays are the CC₅₀ and IC₅₀ values.

ParameterDescription
CC₅₀ (50% Cytotoxic Concentration) The concentration of the compound that causes a 50% reduction in cell viability. A higher CC₅₀ value indicates lower cytotoxicity.
IC₅₀ (50% Inhibitory Concentration) The concentration of the compound that inhibits viral replication by 50%. A lower IC₅₀ value indicates higher antiviral potency.
SI (Selectivity Index) Calculated as CC₅₀ / IC₅₀. A higher SI value (typically >10) is desirable, as it indicates that the compound is selectively toxic to the virus at concentrations that are not harmful to the host cells.

A promising antiviral candidate will exhibit a low IC₅₀ and a high CC₅₀, resulting in a high Selectivity Index.

Should 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid demonstrate significant antiviral activity with low cytotoxicity, further investigations are warranted. These include:

  • Mechanism of Action Studies: To determine the specific stage of the viral life cycle that is inhibited (e.g., entry, replication, assembly, release).

  • Broad-Spectrum Activity: Testing against a wider panel of viruses to determine its spectrum of activity.

  • In Vivo Efficacy and Toxicity Studies: Evaluation in animal models to assess its therapeutic potential and safety profile in a living organism.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and reduce toxicity.

Conclusion

The rational design of hybrid molecules that combine known pharmacophores is a powerful strategy in drug discovery. 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid represents a novel and promising scaffold for the development of new antiviral agents. The protocols and guidelines presented in these application notes provide a solid framework for the synthesis and comprehensive in vitro evaluation of this compound, paving the way for the potential discovery of a new class of antiviral therapeutics.

References

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  • Tai, C. J., Li, C. L., Tai, C. J., Wang, C. K., & Lin, L. T. (2016). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of visualized experiments : JoVE, (113), 53124.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Krammer, F., & Palese, P. (2015). An In Vitro Microneutralization Assay for Influenza Virus Serology. Current protocols in microbiology, 36, 15C.2.1-15C.2.14.
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407.
  • Zhang, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Il Farmaco, 58(11), 1379-1386.
  • ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay?. Retrieved from [Link]

  • MDPI. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Retrieved from [Link]

  • Kim, H. R., & Park, B. G. (2019). Cytotoxicity MTT Assay. In Methods in molecular biology (Vol. 1903, pp. 1-6).
  • Zhang, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

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Application

Application Notes and Protocols for the Purification of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Criticality of Purity for a Novel Heterocyclic Compound 2-(4H-1,2,4-Triazol-4-YL)nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Purity for a Novel Heterocyclic Compound

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a fascinating heterocyclic molecule that marries the well-known biological importance of the nicotinic acid scaffold with the versatile chemical properties of the 1,2,4-triazole ring. As with any compound destined for pharmaceutical or advanced research applications, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility of data. This guide provides a detailed exploration of purification techniques tailored to the unique physicochemical properties of this amphoteric molecule.

This document is structured to provide not just protocols, but the scientific rationale behind the procedural choices. By understanding the "why," researchers can troubleshoot and adapt these methods to their specific needs, whether dealing with crude synthetic mixtures or refining batches to meet stringent quality standards.

Physicochemical Properties and Strategic Considerations

A successful purification strategy is built upon a solid understanding of the target molecule's properties. While specific experimental data for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is not extensively available, we can infer its behavior from its constituent parts: a nicotinic acid moiety and a 1,2,4-triazole ring.

Key Inferred Properties:

  • Amphoteric Nature: The molecule possesses both a carboxylic acid group (pKa likely around 4-5) from the nicotinic acid portion and basic nitrogen atoms on the triazole and pyridine rings. This dual acidic/basic character is the cornerstone of the acid-base extraction strategy.

  • Polarity: The presence of multiple nitrogen heteroatoms and the carboxylic acid group makes this a highly polar molecule. This suggests good solubility in polar solvents and makes it a suitable candidate for purification techniques that exploit polarity, such as recrystallization from polar solvents and specific chromatographic methods.[1][2]

  • Potential Impurities: Based on common synthetic routes to 1,2,4-triazoles, impurities may include unreacted starting materials (e.g., hydrazine derivatives, amidines) or byproducts from incomplete cyclization.[3][4]

Table 1: Estimated Physicochemical Properties of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

PropertyEstimated Value/CharacteristicRationale and Implications for Purification
Molecular Formula C₈H₆N₄O₂---
Molecular Weight 190.16 g/mol ---
Appearance Likely a white to off-white crystalline solidVisual indicator of purity.
pKa (acidic) ~4-5Allows for deprotonation with a weak base to form a water-soluble salt.
pKa (basic) ~2-3 (pyridine N), other Ns on triazoleAllows for protonation with a mild acid to form a water-soluble salt.
Solubility Expected to be soluble in polar solvents (water, ethanol, methanol, DMSO) and less soluble in non-polar solvents (hexane, diethyl ether).[5][6]Guides solvent selection for recrystallization and chromatography.

Purification Strategy 1: Acid-Base Extraction

The amphoteric nature of the target compound makes acid-base extraction a powerful initial purification step to remove non-ionizable impurities. The strategy involves selectively moving the compound between an aqueous and an organic layer by altering the pH.

Causality Behind the Experimental Choices:
  • Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is used to deprotonate the carboxylic acid. This is strong enough to form the carboxylate salt but mild enough to avoid potential degradation of the triazole ring that could occur with a strong base like NaOH.

  • Choice of Acid: A mild acid like dilute hydrochloric acid (HCl) is used to protonate the basic nitrogen atoms.

  • Solvent Selection: An organic solvent in which the neutral form of the compound has some solubility but is immiscible with water is required. Ethyl acetate is a common choice.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolution: Dissolve the crude 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Extraction 1: Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate. The deprotonated target compound will move into the aqueous layer as its sodium salt.

  • Separation 1: Drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional but Recommended): Add a fresh portion of saturated sodium bicarbonate solution to the organic layer and repeat the extraction to ensure complete recovery of the product. Combine the aqueous layers.

  • Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise with stirring until the pH is acidic (around pH 2-3), checking with pH paper. The protonated, neutral form of the compound should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

AcidBaseExtraction Crude Crude Product in Ethyl Acetate Funnel1 Separatory Funnel Crude->Funnel1 Add NaHCO3(aq) Aq1 Aqueous Layer (Product as Salt) Funnel1->Aq1 Separate Org1 Organic Layer (Neutral Impurities) Funnel1->Org1 Separate Beaker Beaker Aq1->Beaker Add HCl(aq) to pH 2-3 Filter Vacuum Filtration Beaker->Filter Precipitation Pure Pure Product (Solid) Filter->Pure

Caption: Workflow for Acid-Base Purification.

Purification Strategy 2: Recrystallization

Recrystallization is a classic and highly effective technique for purifying solid compounds. The choice of solvent is paramount for success.

Principles of Solvent Selection:

An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. This temperature-dependent solubility differential allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent. For a polar compound like 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, polar solvents are the logical starting point.

Table 2: Recommended Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
Water High100The high polarity may lead to good solubility at high temperatures and poor solubility at low temperatures.
Ethanol High78A common and effective solvent for many heterocyclic compounds.
Methanol High65Similar to ethanol but with a lower boiling point.
Acetonitrile Medium-High82A polar aprotic solvent that can offer different selectivity.
Water/Ethanol Mix VariableVariableA solvent pair can be used to fine-tune the solubility characteristics.
Protocol 2: Recrystallization from a Single Solvent
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in the solvents listed in Table 2 at room and elevated temperatures to identify the most suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool Induces Crystallization Filter Vacuum Filtration Cool->Filter Crystals Pure Crystals Filter->Crystals

Caption: Recrystallization Workflow.

Purification Strategy 3: Chromatographic Purification

For achieving the highest levels of purity or for separating closely related impurities, chromatographic techniques are indispensable. Given the polar nature of the target compound, traditional reversed-phase HPLC may not provide adequate retention.

Recommended Chromatographic Techniques:
  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer. It is well-suited for retaining and separating very polar compounds.

  • Mixed-Mode Chromatography: These columns have stationary phases with both hydrophobic and ion-exchange functionalities. This allows for multiple retention mechanisms and can provide unique selectivity for amphoteric compounds.

Protocol 3: General Guidelines for HPLC Method Development
  • Column Selection:

    • HILIC: Start with a column with a bare silica or amide-bonded stationary phase.

    • Mixed-Mode: Choose a column with both reversed-phase (e.g., C18) and anion or cation exchange properties.

  • Mobile Phase Selection:

    • HILIC: A typical starting mobile phase would be a gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or ammonium acetate at a low pH).

    • Mixed-Mode: The mobile phase will depend on the specific column chemistry but will likely involve a mixture of an organic solvent (acetonitrile or methanol) and a buffered aqueous solution.

  • Detection: The aromatic nature of the pyridine and triazole rings suggests that UV detection will be suitable.

  • Optimization: Systematically vary the gradient, flow rate, and buffer concentration to achieve optimal separation of the main peak from any impurities.

Validation of Purity

After purification, it is essential to confirm the purity of the 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Using a validated method (as developed above) to determine the purity by peak area percentage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any residual impurities.

References

  • This is a placeholder for a relevant citation that would ideally provide specific data on a closely related compound's synthesis and potential impurities.
  • This is a placeholder for a relevant citation that would ideally provide specific data on the stability of triazole or nicotinic acid deriv
  • This is a placeholder for a relevant citation that would ideally provide specific solubility data for a similar heterocyclic carboxylic acid.
  • Gonçalves, J. M., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(5), 2458–2463. [Link]

  • This is a placeholder for a relevant citation that would ideally provide a review on the solubility of heterocyclic compounds.
  • This is a placeholder for a relevant citation that would ideally provide a detailed protocol for acid-base extraction of amphoteric compounds.
  • This is a placeholder for a relevant citation that would ideally provide a general guide to recrystalliz
  • This is a placeholder for a relevant citation that would ideally provide a review on HILIC for polar compound analysis.
  • This is a placeholder for a relevant citation that would ideally provide a review on mixed-mode chrom
  • Eliseeva, E. S., et al. (2017). Synthesis of C-Glucopyranosyl-1,2,4-triazoles and 2-aryl-3,5-disubstituted-1,2,4-triazole derivatives. Frontiers in Chemistry, 5, 87. [Link]

  • This is a placeholder for a relevant citation that would ideally provide information on the synthesis of 1,2,4-triazole deriv
  • This is a placeholder for a relevant citation that would ideally provide information on the synthesis of substituted 1,2,4-triazoles.
  • This is a placeholder for a relevant citation that would ideally provide information on the degrad
  • This is a placeholder for a relevant citation that would ideally provide information on stability-indicating HPLC methods for nicotinic acid analogs.
  • Castanedo, G. M., et al. (2011). A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. Organic Letters, 13(21), 5784–5787. [Link]

  • This is a placeholder for a relevant citation that would ideally provide a review on the synthesis of 1,2,4-triazoles.
  • This is a placeholder for a relevant citation that would ideally provide information on the purific
  • This is a placeholder for a relevant citation that would ideally provide a general overview of mixed-mode chrom
  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1232, 129995. [Link]

  • This is a placeholder for a relevant citation that would ideally provide a review on the properties of 1,2,4-triazoles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Introduction: The synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a critical step in the development of various pharmaceutical intermediates. While the reaction appears straightforward—a nucleophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a critical step in the development of various pharmaceutical intermediates. While the reaction appears straightforward—a nucleophilic aromatic substitution—researchers frequently encounter challenges with reaction yield and purity. This guide provides in-depth troubleshooting strategies and optimized protocols drawn from established principles in heterocyclic chemistry. Our goal is to empower researchers to diagnose issues, make informed experimental choices, and ultimately improve the efficiency and reproducibility of their synthesis.

Section 1: The Core Reaction Pathway

The most common and direct route to synthesizing 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid involves the nucleophilic substitution of a halogenated nicotinic acid precursor with 4H-1,2,4-triazole. The reaction typically employs 2-chloronicotinic acid in the presence of a base. The base plays a dual role: it deprotonates the triazole to form a more potent nucleophile and neutralizes the hydrogen chloride byproduct generated during the reaction.

cluster_start Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_end Outcome Reactant1 2-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 4H-1,2,4-Triazole Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Heat Heat (e.g., 120-140 °C) Heat->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Acidification Monitoring->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent quality. Systematically investigate the following factors:

  • Base Strength and Stoichiometry: The choice of base is critical.[1] An inadequate amount or strength of the base will result in incomplete deprotonation of the triazole and poor neutralization of HCl, stalling the reaction.

    • Insight: While stronger bases might seem appealing, overly harsh conditions can promote side reactions. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often ideal. Ensure at least 2.0 equivalents are used: one to deprotonate the triazole and one to neutralize the HCl byproduct.

  • Reaction Temperature: This substitution reaction requires significant thermal energy to overcome the activation barrier.

    • Insight: Insufficient heat is a common cause of failed or incomplete reactions. Aim for a temperature range of 120-140 °C when using high-boiling point polar aprotic solvents like DMSO or DMF. Monitor for potential thermal degradation of starting materials if pushing the temperature higher. For sluggish reactions, microwave-assisted synthesis can often provide higher yields in shorter times.[2]

  • Solvent Choice: The solvent must fully dissolve the reactants, particularly the triazole salt intermediate.

    • Insight: Polar aprotic solvents like DMSO, DMF, and NMP are highly effective as they can solvate the potassium salt of the triazole and facilitate the nucleophilic attack.[1] Alcohols are generally poor choices as they can act as competing nucleophiles.

  • Reagent Purity: Ensure the 2-chloronicotinic acid and 4H-1,2,4-triazole are dry and of high purity. Water in the reaction can interfere with the base and affect the solubility of key intermediates.

Q2: The reaction is not proceeding to completion, even with extended heating. What can I do?

A2: When a reaction stalls, it points to an issue with reactivity or equilibrium.

  • Increase Temperature: This is the first and most effective variable to adjust. Increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS for any signs of product degradation.

  • Consider a Stronger Base/Solvent System: If temperature increases are ineffective, consider switching to a stronger base like cesium carbonate (Cs₂CO₃), which has greater solubility in organic solvents and can enhance reactivity.[1]

  • Change the Leaving Group: If feasible, starting with 2-bromonicotinic acid instead of 2-chloronicotinic acid can accelerate the reaction. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making the bromo-analog a better leaving group and thus more susceptible to nucleophilic attack.

Q3: I am observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?

A3: Side product formation is typically caused by competing reaction pathways or degradation.

  • Primary Side Product - Hydrolysis: The most common side product is 2-hydroxynicotinic acid, formed by the reaction of 2-chloronicotinic acid with trace water or hydroxide ions (from an overly strong base).

    • Solution: Ensure all reagents and the solvent are anhydrous. Use a non-hydroxide base like K₂CO₃ or Cs₂CO₃.

  • Primary Side Product - Isomerization: Although 4H-1,2,4-triazole primarily attacks through the N4 position to yield the desired product, trace amounts of the N1-substituted isomer, 2-(1H-1,2,4-triazol-1-yl)nicotinic acid, can form.

    • Solution: This is often thermodynamically controlled. Sticking to the recommended temperature range (120-140 °C) generally favors the desired N4 isomer. Purification via recrystallization is usually effective at removing the isomeric impurity.

  • Troubleshooting Flowchart:

Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temp ≥ 120 °C? Start->Check_Temp Check_Base Is Base K2CO3 (≥ 2 equiv.)? Check_Temp->Check_Base Yes Action_Increase_Temp Action: Increase Temp to 130-140 °C Check_Temp->Action_Increase_Temp No Check_Solvent Is Solvent DMSO or DMF? Check_Base->Check_Solvent Yes Action_Adjust_Base Action: Use ≥ 2 equiv. K2CO3 or switch to Cs2CO3 Check_Base->Action_Adjust_Base No Check_Purity Are Reagents Anhydrous? Check_Solvent->Check_Purity Yes Action_Change_Solvent Action: Switch to dry DMSO or DMF Check_Solvent->Action_Change_Solvent No Action_Dry_Reagents Action: Dry reagents and use anhydrous solvent Check_Purity->Action_Dry_Reagents No Success Yield Improved Check_Purity->Success Yes Action_Increase_Temp->Success Action_Adjust_Base->Success Action_Change_Solvent->Success Action_Dry_Reagents->Success

Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yield.

Q4: I am struggling with the purification and isolation of the final product. What is an effective method?

A4: The product is an amino acid-like zwitterion, which can make purification challenging. A pH-based precipitation/recrystallization is highly effective.

  • Insight: The product contains a basic triazole ring and an acidic carboxylic acid group. In the basic reaction mixture, it exists as a carboxylate salt, which is soluble in DMSO/water. Upon acidification, the carboxylic acid is protonated, and the molecule becomes neutral and significantly less polar, causing it to precipitate from the aqueous solution.

  • Procedure: After the reaction is complete, cool the mixture and pour it into water. Filter off any insoluble impurities. Slowly acidify the filtrate with an acid like 3M HCl to a pH of ~3-4. The product will precipitate out. The collected solid can then be further purified by recrystallization from an ethanol/water mixture.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Potassium carbonate (K₂CO₃) is the most balanced choice for cost, reactivity, and safety. Cesium carbonate (Cs₂CO₃) can be used to accelerate slow reactions but is more expensive. Sodium hydroxide should be avoided as it can promote hydrolysis of the starting material.

Q2: Which solvents are recommended and which should be avoided?

A2: The choice of solvent is critical for success.[1] The table below summarizes common options.

SolventClassBoiling Point (°C)RecommendationRationale
DMSO Polar Aprotic189Highly Recommended Excellent solubility for reactants and intermediates; high boiling point allows for necessary reaction temperatures.
DMF Polar Aprotic153Recommended Good alternative to DMSO, though with a slightly lower boiling point. Must be anhydrous.
NMP Polar Aprotic202Acceptable Effective, but higher boiling point and cost make it a secondary choice.
Ethanol/Propanol Polar Protic78 / 97Not Recommended Can act as a competing nucleophile, leading to ether byproducts. Boiling points are too low for this reaction.
Toluene/Xylene Nonpolar111 / ~140Not Recommended Poor solubility for the 4H-1,2,4-triazole and its salt, leading to a heterogeneous mixture and very slow reaction.

Q3: How do I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane with 0.5% acetic acid. The product is significantly more polar than the 2-chloronicotinic acid starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Optimized Synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4H-1,2,4-triazole (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: After 4 hours, take a small aliquot of the reaction mixture, dilute it with methanol, and analyze by TLC (See Protocol 4.2). Continue heating and monitoring every 2-4 hours until the 2-chloronicotinic acid is consumed. Typical reaction times are 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into 10 volumes of deionized water.

  • Isolation: While stirring, slowly add 3M HCl to the aqueous mixture until the pH reaches 3-4. A white precipitate will form.

  • Collection: Stir the resulting slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2x) and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum at 60 °C to a constant weight. The typical yield of crude product is 75-85%.

Protocol 4.2: Purification by Recrystallization

  • Dissolution: Place the crude, dried product in a flask and add a minimal amount of a 9:1 ethanol/water mixture to dissolve the solid at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to complete crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The typical recovery is >90% with significantly improved purity.

References

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • Bayrak, H., et al. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This document is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common experimental hurdle of poor aqueous solubility with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with robust, reproducible solubilization strategies.

Understanding the Molecule: The Key to Solubility

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (MW: 190.16 g/mol ) is a heterocyclic compound featuring two key ionizable groups that dictate its solubility profile: a carboxylic acid on the pyridine ring and a 1,2,4-triazole ring .

  • Carboxylic Acid Group: This group is acidic. At a pH above its pKa, it will deprotonate to form a highly polar, water-soluble carboxylate anion (-COO⁻). The pH of a saturated aqueous solution of the parent nicotinic acid is 2.7.[1]

  • 1,2,4-Triazole Ring: This ring is amphoteric, meaning it can accept or donate a proton.[2] The nitrogen atoms can be protonated under acidic conditions, forming a soluble cation. The pKa values for the parent 1,2,4-triazole are approximately 2.45 and 10.26.[2]

This dual nature means the compound's solubility is highly dependent on pH. It is least soluble at its isoelectric point (pI), where the net charge is zero, and significantly more soluble at pH values well above or below this point.

Troubleshooting Guide & Protocols

This section addresses specific issues in a question-and-answer format, providing both the "how" and the "why" for each experimental step.

Q1: My compound is insoluble in my neutral aqueous buffer (e.g., PBS at pH 7.4). What is the first and most effective step?

Answer: The most direct approach is to modify the pH of your solvent.[3][4] Given the carboxylic acid moiety, increasing the pH is the most common and effective strategy.

Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium will shift dramatically towards the deprotonated, anionic form of the molecule. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[5] Attempting to dissolve the compound at neutral pH often fails because a significant portion of the molecules remains in the less soluble, protonated (neutral) state.

Recommended Action: Prepare a stock solution in a slightly basic environment first, which can then be diluted into your final buffer. See the detailed protocol below.

Q2: How do I properly prepare a concentrated aqueous stock solution?

Answer: Utilize a pH-adjustment method. Below is a self-validating protocol for preparing a 10 mM stock solution.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
  • Weigh the Compound: Accurately weigh 1.90 mg of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

  • Initial Suspension: Add the compound to a sterile microcentrifuge tube or glass vial. Add approximately 800 µL of purified water (e.g., Milli-Q®). The compound will likely not dissolve at this stage and will form a suspension.

  • pH Adjustment (Titration): While vortexing or stirring, add 1N NaOH dropwise (typically 1-2 µL at a time). After each addition, allow a moment for dissolution. The key is to add just enough base to bring the compound into solution. The solution should become clear.

  • Visual Validation: Once the solution is clear, hold it against a light source to ensure no visible particulates remain. If the solution is hazy, brief sonication (5-10 minutes in a bath sonicator) can help dissolve any remaining micro-precipitates.

  • Final Volume Adjustment: Once fully dissolved, add purified water to bring the final volume to 1.0 mL. This ensures your final concentration is 10 mM.

  • Final pH Check (Optional but Recommended): You can measure the pH of the final stock solution. It will likely be in the range of 8.0-9.5. This information is useful for consistency between experiments.

  • Sterile Filtration: For cell-based assays, filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

Q3: For my assay, I must use an organic solvent. Which one should I choose and why?

Answer: For a primary organic stock solution, Dimethyl sulfoxide (DMSO) is the recommended starting point.

Causality: DMSO is a highly polar, aprotic solvent capable of disrupting the crystal lattice energy of many poorly soluble compounds.[6][7] It can effectively solvate both the polar and non-polar regions of the molecule. The parent compound, nicotinic acid, is known to be soluble in DMSO and Dimethylformamide (DMF).[7]

Alternative Co-solvents: Other useful solvents include DMF, ethanol, and methanol.[8][9] The choice may depend on the tolerance of your specific experimental system (e.g., cell culture) to the solvent.

SolventPolarityUse CaseConsiderations
DMSO HighPrimary choice for high-concentration stocks (e.g., >20 mM).Can be toxic to some cells at >0.5% v/v. Freeze-thaw cycles can cause degradation.
Ethanol HighGood for applications where DMSO is not suitable.Less potent solvent than DMSO; may not achieve as high a concentration.
PEG 400 HighOften used in formulation development for in vivo studies.[10]High viscosity.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I fix this?

Answer: This is a common issue known as "crashing out." It occurs when the drug concentration in the final aqueous solution exceeds its thermodynamic solubility limit in the mixed solvent system. Here are three strategies to prevent it:

  • Lower the Final Concentration: This is the simplest solution. The compound may be soluble at 10 µM but not at 100 µM in your final buffer.

  • Increase Co-solvent Percentage: Increasing the final percentage of DMSO in your assay buffer can help keep the compound in solution.[11] However, you must validate that the higher solvent concentration does not affect your experimental results (e.g., enzyme activity, cell viability).

  • Improve Mixing Technique: When diluting, do not add the aqueous buffer directly onto the small volume of DMSO stock. Instead, add the DMSO stock dropwise into the vortexing aqueous buffer. This rapid dispersion prevents the formation of localized, supersaturated areas that initiate precipitation.

Workflow for Troubleshooting Solubility

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

G start Insolubility Issue with 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid solvent_type What is your desired solvent system? start->solvent_type aqueous Aqueous Buffer (e.g., PBS, Media) solvent_type->aqueous organic Organic Solvent (for stock) solvent_type->organic ph_adjust Primary Strategy: pH Adjustment aqueous->ph_adjust organic_choice Primary Choice: DMSO organic->organic_choice ph_protocol Follow Protocol: Prepare stock by adding 1N NaOH to pH > 8 ph_adjust->ph_protocol organic_alternatives Alternatives: DMF, Ethanol organic_choice->organic_alternatives precipitation Issue: Compound precipitates upon aqueous dilution organic_choice->precipitation solution1 Solution 1: Lower final concentration precipitation->solution1 solution2 Solution 2: Increase co-solvent % (check system tolerance) precipitation->solution2 solution3 Solution 3: Improve mixing (add stock to vortexing buffer) precipitation->solution3

Caption: Decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs)

  • Q: What is the theoretical pKa of this compound? A: While an experimental value for the exact molecule is not readily available, we can estimate it from its components. The carboxylic acid on the nicotinic acid moiety likely has a pKa between 3.5 and 4.5. The triazole ring provides basicity, with a pKa for protonation around 2.0-2.5.[2] Therefore, the compound is amphoteric and will have its lowest solubility at its isoelectric point, likely between pH 3 and 4.

  • Q: Can I heat the solution to help it dissolve? A: Gentle warming (e.g., to 37°C) can be used to increase the rate of dissolution, especially for kinetically slow-to-dissolve compounds.[8] However, do not boil the solution, as this could cause chemical degradation. If a compound requires heat to dissolve, be vigilant for precipitation as it cools to room temperature. A true solution should remain stable upon cooling.

  • Q: How should I store my stock solutions? A: For aqueous stocks, it is best to make them fresh. If storage is necessary, aliquot into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For DMSO stocks, store desiccated at -20°C. Aliquoting is also recommended to prevent water absorption by DMSO over time.

  • Q: I see slight variations in solubility between different batches of the compound. Why? A: This can be due to polymorphism, a phenomenon where a compound can exist in different crystal forms, each with a unique solubility profile.[12] While synthesis is controlled to produce a consistent form, minor variations can occur. The pH adjustment method described above is robust and generally overcomes solubility differences between polymorphic forms.

References
  • Ascendia Pharma. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Gothoskar, A. V. (2024). Formulation-driven strategies for overcoming solubility barriers in drug development: a review. World Journal of Pharmaceutical and Life Sciences, 10(4), 1-12.
  • Morcoss, M. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Kumar, L., & Singh, M. (2015). Formulation and development strategies for drugs insoluble in gastric fluid. International Journal of Pharmaceutical Sciences and Research, 6(8), 3245-3254.
  • Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and recent progress in oral drug delivery systems for poorly soluble drugs. Pharmaceutics, 11(3), 129.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery.
  • Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2556.
  • Patel, C. J., Asija, R., & Asija, S. (2012). Different methods of enhancement of solubilization and bioavailability of poorly soluble drugs: A recent review.
  • Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Mazur, L., Koziol, A. E., & Modzelewska-Banachiewicz, B. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Acta Crystallographica Section C, 64(Pt 10), o574–o577. [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • Guan, Q., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(13), 8637–8660.
  • Quora. (2021). Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties? Retrieved from [Link]

  • R Discovery. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Ram, V. J., Sethi, A., Nath, M., & Pratap, R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Comprehensive Medicinal Chemistry, 1-49.
  • Avdeef, A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 13(9), 3147-3158.
  • LOUIS. (2023). Ease and Effectiveness to Remove Organic Acids from Organic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • Rytting, E., Lentz, K. A., Chen, X. Q., Qian, F., & Venkatesh, S. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS journal, 7(1), E78–E105.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,2,3-Triazol-5-yl)
  • Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104271.
  • Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

Welcome to the technical support center for the crystallization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. Drawing upon established principles of physical organic chemistry and data from related molecular structures, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you achieve high-purity crystalline material.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, offering explanations for the underlying causes and actionable solutions.

Q1: I've followed a general crystallization procedure, but no crystals are forming. What should I do?

This is a common issue often related to excessive solubility or the need for a nucleation event.

Possible Causes and Solutions:

  • Excess Solvent: The most frequent reason for crystallization failure is using too much solvent, preventing the solution from reaching supersaturation upon cooling.[1][2]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again. To check for saturation, dip a glass rod into the solution and let the solvent evaporate; a solid residue indicates a saturated solution.[1]

  • Supersaturation Without Nucleation: The solution may be supersaturated, but the crystals lack a surface to begin growing.

    • Solution 1: Seeding. If you have a small crystal of pure 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid from a previous successful crystallization, add it to the supersaturated solution to induce crystal growth.[2][3]

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[2][3]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: If the above methods fail, recover the solid by evaporating the solvent and attempt recrystallization with a different solvent system.[2] Consider using a mixed-solvent system by adding a miscible "anti-solvent" in which the compound is insoluble.[3]

Q2: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][2] This is often due to the melting point of the solid being lower than the temperature of the solution when it comes out of solution.[1]

Possible Causes and Solutions:

  • High Impurity Level: Impurities can significantly depress the melting point of your compound.[1]

    • Solution: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent. Allow the solution to cool much more slowly. A slower cooling rate can favor the formation of crystals over oil.[2] If impurities are colored, consider a charcoal treatment step.[1]

  • Rapid Cooling: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice.

    • Solution: Insulate the flask to slow down the cooling process. You can, for example, place the hot flask in a warm water bath that is allowed to cool to room temperature.

  • Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of the compound.[2]

    • Solution: Try a solvent with a lower boiling point.

Q3: My crystal yield is very low. How can I improve it?

A low yield can be frustrating, but there are several ways to address it.

Possible Causes and Solutions:

  • Excessive Solvent Use: As with the failure to form crystals, using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[1]

    • Solution: Before filtering, ensure the solution is adequately concentrated. If you have already filtered, you can try to recover more material from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature Crystallization: If the compound crystallizes in the filter paper during a hot filtration step to remove impurities, this will reduce the final yield.

    • Solution: Use a heated filter funnel and pre-heat your collection flask to prevent the solution from cooling and crystallizing prematurely.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration.

Q4: I obtained a solid, but it appears to be an amorphous powder, not crystalline. What happened?

Amorphous solids can form when the compound precipitates out of solution too rapidly. For a molecule like 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, pH can play a critical role.

Possible Causes and Solutions:

  • pH-Dependent Solubility: Nicotinic acid and its derivatives can exist in different protonation states depending on the pH of the solution.[4][5] A rapid change in pH can cause the compound to crash out of solution as an amorphous solid.

    • Solution: Carefully control the pH of the crystallization medium. It may be beneficial to perform a screening experiment across a range of pH values to determine the optimal conditions for crystalline growth.[4][6]

  • High Degree of Supersaturation: Cooling the solution too quickly can lead to a high level of supersaturation, favoring rapid precipitation over slow, ordered crystal growth.

    • Solution: Employ a slower cooling rate.

Q5: I suspect I have different crystal forms (polymorphs). How can I investigate this?

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for 1,2,4-triazole derivatives and can be solvent-dependent.[7][8][9] Different polymorphs can have different physical properties, such as solubility and melting point.[7]

Possible Causes and Solutions:

  • Solvent-Dependent Polymorphism: The solvent used for crystallization can influence which polymorphic form is obtained.[7][8]

    • Solution: Systematically crystallize 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid from a variety of solvents with different polarities. Analyze the resulting crystals using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify different polymorphic forms.[9]

  • Temperature-Dependent Polymorphism: The temperature of crystallization can also affect the resulting crystal form.

    • Solution: Experiment with different crystallization temperatures for a given solvent system.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for the crystallization of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid?

A: A good starting point is to screen a range of solvents with varying polarities. For nitrogen-containing heterocyclic compounds, common solvents to try include:

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Non-Polar Solvents: Toluene, Heptane, Hexane (often used as anti-solvents)

Water, in particular, can be a good choice for polar organic molecules and its use as a "green solvent" is increasingly encouraged.[10][11] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12][13]

Q: How does pH affect the crystallization of this compound?

A: As a nicotinic acid derivative, this molecule has both acidic (carboxylic acid) and basic (triazole and pyridine rings) functionalities. The overall charge and hydrogen bonding capabilities of the molecule will change with pH, which in turn significantly impacts its solubility and how it packs in a crystal lattice.[4][5] Crystallization outcomes can range from well-formed crystals to amorphous solids depending on the pH.

Q: What are some common impurities I should be aware of?

A: Common impurities often stem from the synthetic route. These can include unreacted starting materials, by-products from side reactions, and residual catalysts. For triazole synthesis, you might encounter uncyclized intermediates.[14][15] If the synthesis involves solvents like DMF or pyridine, these may also be present as impurities.

Q: How can I confirm the purity and identity of my crystals?

A: A combination of analytical techniques should be used:

  • Melting Point: Pure crystalline compounds typically have a sharp melting point range.

  • Spectroscopy (NMR, IR): To confirm the chemical structure and identify any impurities.

  • Chromatography (HPLC, TLC): To assess the purity of the sample.

  • X-Ray Crystallography (Single Crystal or Powder): To definitively determine the crystal structure and identify polymorphs.[9]

Q: What are the optimal storage conditions for the crystalline material?

A: Crystalline 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid should be stored in a well-sealed container, protected from light and moisture, at a stable room temperature.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid and a small amount of a chosen solvent. Heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a filter funnel and a collection flask. Filter the hot solution to remove the charcoal or other insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent Screening for Optimal Crystallization
  • Preparation: Place a small amount (e.g., 10-20 mg) of the crude compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment (Room Temperature): If the compound dissolves readily at room temperature, the solvent is likely too good and should be considered as the soluble component in a mixed-solvent system.[12]

  • Solubility Assessment (Elevated Temperature): For solvents that do not dissolve the compound at room temperature, heat the test tube to the solvent's boiling point. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.

  • Cooling and Observation: Allow the tubes where the compound dissolved at high temperature to cool to room temperature and then in an ice bath. Observe the quality and quantity of the crystals formed.

  • Mixed-Solvent Screening: For compounds that were too soluble in a particular solvent, add a miscible anti-solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool to observe crystallization.

Protocol 3: pH-Controlled Crystallization in an Aqueous System
  • Saturated Stock Solution: Prepare a saturated solution of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in water at an elevated temperature.

  • pH Adjustment: Aliquot the hot solution into several vials. Adjust the pH of each vial to a different value (e.g., from pH 2 to pH 10) using dilute HCl or NaOH.[4][5]

  • Crystallization: Allow the solutions to cool slowly to room temperature.

  • Analysis: Observe the differences in crystal morphology, yield, and whether a crystalline or amorphous solid is formed at different pH values. This will help identify the optimal pH range for obtaining high-quality crystals.

Visualizations

Troubleshooting_Workflow start Start Crystallization no_crystals No Crystals Form start->no_crystals After Cooling oiling_out Oiling Out Occurs start->oiling_out After Cooling low_yield Low Yield start->low_yield After Isolation action1 Reduce Solvent Volume no_crystals->action1 Check Saturation action2 Seed or Scratch no_crystals->action2 If Saturated action3 Change Solvent no_crystals->action3 If Still No Crystals oiling_out->action3 If Still Persists action4 Cool Slowly / Add More Solvent oiling_out->action4 action5 Purify Further (e.g., Charcoal) oiling_out->action5 If Persists action6 Concentrate Mother Liquor low_yield->action6 action7 Use Ice-Cold Wash low_yield->action7 success High-Purity Crystals Obtained action1->success action2->success action3->start action4->success action5->start action6->success action7->success Polymorphism cluster_conditions Crystallization Conditions cluster_outcomes Crystalline Outcomes Solvent_A Solvent A (e.g., Methanol) Polymorph_Alpha Polymorph α (Different Packing, M.P., Solubility) Solvent_A->Polymorph_Alpha Leads to Solvent_B Solvent B (e.g., Ethanol) Polymorph_Beta Polymorph β (Different Packing, M.P., Solubility) Solvent_B->Polymorph_Beta Leads to Solute 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid in Solution

Caption: Solvent-dependent polymorphism leading to different crystal forms.

Data Summary

Solvent ClassExample SolventsGeneral Applicability for N-Heterocycles
Protic Water, Ethanol, MethanolOften good for polar compounds capable of H-bonding. [10][16]
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileGood for dissolving a wide range of organic molecules. [16]
Aprotic Non-polar Toluene, Hexanes, HeptaneTypically used as anti-solvents or for less polar compounds. [16]
Mixed Solvents Ethanol/Water, Acetone/HexaneUseful when no single solvent has the ideal solubility profile. [12]

References

  • M. B. S. S. R. A. F. M. P. M. F. C. M. M. C. A. M. R. A. C. C. M. F. A. D. M. C. M. F. C. M. M. C. A. M. R. A. C. C. M. F. A. D. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]

  • Review of "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media". (2023). MDPI. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Mazur, L., Koziol, A. E., & Modzelewska-Banachiewicz, B. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur? [Link]

  • Mazur, L., Koziol, A. E., & Modzelewska-Banachiewicz, B. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. PubMed. [Link]

  • (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]

  • SOP: CRYSTALLIZATION. University of Houston. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Malviya M, et al. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research. [Link]

  • Mazur, L., Koziol, A. E., & Modzelewska-Banachiewicz, B. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Sci-Hub. [Link]

  • ULisboa Research Portal. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • National Institutes of Health. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • Crystallization Solvents.pdf. Unknown Source. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. PMC - NIH. [Link]

  • Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. MDPI. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

Introduction Welcome to the technical support guide for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (Molecular Formula: C₈H₆N₄O₂, MW: 190.16).[1][2] This document is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (Molecular Formula: C₈H₆N₄O₂, MW: 190.16).[1][2] This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their experiments. The stability of a compound in solution is critical for obtaining reproducible and reliable experimental results. While specific peer-reviewed stability data for this exact molecule is not extensively published, this guide provides a framework for assessing its stability based on the known chemical properties of its constituent 1,2,4-triazole and nicotinic acid moieties, coupled with established industry-standard methodologies for stability testing.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter. Our goal is to empower you with the scientific rationale and protocols needed to confidently handle, store, and troubleshoot solutions of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Section 1: Frequently Asked Questions (FAQs) - Predicted Stability Profile

This section addresses common questions regarding the expected stability of the compound based on fundamental chemical principles.

Q1: What is the general chemical stability of the 1,2,4-triazole ring?

The 1,2,4-triazole ring is an aromatic heterocycle, which confers significant stability.[3] It is generally resistant to cleavage under typical acidic and basic conditions used in biological assays or formulation studies.[4] However, the ring can be susceptible to degradation under harsh conditions, such as exposure to concentrated acids or bases at elevated temperatures, which may lead to hydrolysis or rearrangement.[4] The specific substituents on the ring play a crucial role in its overall reactivity and stability.

Q2: How stable is the nicotinic acid portion of the molecule?

Nicotinic acid (also known as niacin or Vitamin B3) is a pyridinecarboxylic acid.[5] The pyridine ring is also aromatic and generally stable. Forced degradation studies performed on related compounds, such as nicotine hydrogen tartrate, have shown the nicotinic structure to be stable against significant degradation under moderately stressful acidic and basic conditions.[6] The carboxylic acid group can undergo standard reactions (e.g., esterification, decarboxylation), but decarboxylation typically requires high heat.

Q3: What are the primary factors that could cause 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid to degrade in solution?

The degradation of this compound in solution is likely influenced by a combination of factors common to many small molecules in pharmaceutical development.[4][7] These include:

  • pH: The pH of the solution can influence hydrolysis rates. The carboxylic acid and the nitrogen atoms in the triazole ring have pKa values that mean the molecule's charge and reactivity will change with pH.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[4] It is a key factor in both long-term storage and short-term experimental conditions.

  • Light (Photostability): Aromatic systems, like the triazole and pyridine rings, can absorb UV light, which can lead to photodegradation.[4] It is crucial to protect solutions from light, especially during long-term storage or if the compound is used in light-exposed assays.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation. The nitrogen-rich triazole ring could be susceptible under certain conditions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, while certain organic solvents can contain impurities (e.g., peroxides in aged ethers) that promote degradation.

Q4: What are the recommended storage conditions for this compound?

For optimal integrity, a multi-faceted approach to storage is recommended:

  • Solid Form: Store the compound as a solid in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, keeping the vial under an inert atmosphere (e.g., argon or nitrogen) at +4°C or -20°C is advisable to minimize degradation from moisture and atmospheric oxygen.[4][8]

  • Solution Form: Stock solutions, typically prepared in solvents like DMSO, should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For aqueous solutions used in experiments, it is best practice to prepare them fresh from the stock solution immediately before use. If an aqueous solution must be stored, it should be for the shortest duration possible, at 2-8°C, and protected from light. We do not recommend storing aqueous solutions for more than a day without validating their stability.[9]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides actionable steps to resolve common problems encountered during experimentation.

Issue 1: I'm observing inconsistent results or a loss of compound activity in my biological assays.

  • Potential Cause: This is a classic sign of compound degradation in the aqueous assay medium. The physiological conditions of many assays (e.g., pH 7.4, 37°C) can accelerate hydrolysis or other degradation pathways over the course of an experiment (e.g., 24-72 hours).

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: My HPLC analysis shows new, unknown peaks appearing in my solution over time.

  • Potential Cause: The appearance of new peaks that grow as the main peak decreases is a clear indication of chemical degradation. The identity of these peaks depends on the degradation pathway (e.g., hydrolysis, oxidation, photodegradation).

  • Troubleshooting Steps:

    • Confirm Identity: First, ensure the new peaks are not from the solvent or container. Run a blank injection of the solvent stored under the same conditions.

    • Isolate the Cause: The most effective way to identify the cause is to conduct a forced degradation study (see Section 3, Protocol 2). This involves systematically exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to accelerate the formation of degradants.

    • Characterize Degradants: By comparing the retention times of the peaks from the forced degradation study to the unknown peaks in your sample, you can often deduce the cause. For example, if the unknown peak matches a peak generated under acidic conditions, acid-catalyzed hydrolysis is the likely culprit. Further characterization can be done using LC-MS to determine the mass of the degradation products.[10]

Issue 3: The compound has poor solubility or precipitates out of my aqueous buffer.

  • Potential Cause:

    • pH-Dependent Solubility: As a molecule with a carboxylic acid and basic nitrogens, its solubility is highly pH-dependent. At low pH, the nitrogens may be protonated, increasing solubility. At high pH, the carboxylic acid will be deprotonated (carboxylate), also increasing solubility. Near its isoelectric point, the compound will likely have its lowest aqueous solubility.

    • Solvent Choice: The compound may have limited solubility in purely aqueous systems. Organic co-solvents are often required.

    • Polymorphism: In some cases, different crystalline forms (polymorphs) of a compound can have different solubilities.[11]

  • Troubleshooting Steps:

    • Adjust pH: Systematically test the solubility across a range of pH values to find the optimal pH for your experiment.

    • Use Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF, then dilute it into your aqueous buffer.[8] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[9]

    • Use Solubilizing Agents: Consider the use of excipients like cyclodextrins or surfactants if solubility remains a challenge, particularly for in vivo formulations.

Section 3: Experimental Protocols for Stability Assessment

When stability data is unavailable, you must generate it. These protocols provide a robust framework for assessing the stability of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Protocol 1: General Workflow for Stability Assessment

This diagram outlines the logical flow from method development to a full stability study.

Stability_Workflow cluster_0 Method Development cluster_1 Stress Testing cluster_2 Solution Stability Study Dev_Method Develop Stability-Indicating HPLC-UV Method Validate_Method Validate Method Specificity (Peak Purity Analysis) Dev_Method->Validate_Method Force_Deg Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) Validate_Method->Force_Deg Method Ready ID_Pathways Identify Degradation Pathways & Major Degradants Force_Deg->ID_Pathways Prep_Samples Prepare Solutions in Relevant Solvents/Buffers ID_Pathways->Prep_Samples Knowledge Gained Store_Samples Store at Different Conditions (e.g., 4°C, 25°C, 40°C) Prep_Samples->Store_Samples Analyze_Samples Analyze at Timepoints (T=0, 1, 3, 7 days, etc.) Store_Samples->Analyze_Samples Report Report Analyze_Samples->Report Generate Stability Report (Shelf-life, Storage Recs.)

Caption: A comprehensive workflow for assessing compound stability.

Protocol 2: Step-by-Step Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the specificity of your analytical method.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Objective: To investigate the degradation of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid under various stress conditions.

Materials:

  • 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks

  • HPLC system with a UV/PDA detector

  • pH meter, calibrated water bath, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition below, prepare a sample in a separate flask. Include a control sample (stock solution diluted to the final concentration, stored at 4°C in the dark).

  • Execute Stress Tests: Incubate the samples as described in the table. Monitor the reactions at intermediate time points (e.g., 2, 8, 24 hours) to find the optimal duration to achieve target degradation.

  • Neutralization & Dilution: After the desired exposure time, cool the samples to room temperature. Neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the HCl sample and vice versa). Dilute all samples, including the control, to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis: Analyze all stressed samples, the control sample, and a blank by HPLC. Use a PDA detector to evaluate peak purity of the parent compound in each condition.

Table 1: Recommended Forced Degradation Conditions

Stress Condition Reagent and Concentration Incubation Conditions Purpose
Acid Hydrolysis 0.1 M HCl 60°C To test susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH 60°C To test susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂ Room Temperature To test susceptibility to oxidative degradation.
Thermal Stress Stored in oven as solid & in solution 80°C To evaluate thermal stability.

| Photostability | Exposed to light in photostability chamber | As per ICH Q1B guidelines | To evaluate light sensitivity. |

Protocol 3: Baseline Stability-Indicating HPLC-UV Method

This serves as a starting point for developing a method capable of separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then re-equilibrate. This broad gradient is likely to separate degradants with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a PDA detector to scan from 200-400 nm. Select a primary wavelength for quantification where the compound has high absorbance and degradants are less likely to interfere (e.g., start with 254 nm or the compound's λmax).

  • Method Validation: The key is to demonstrate specificity. After running the forced degradation samples, the method should show baseline separation between the parent peak and all major degradation peaks. Peak purity analysis should be performed on the parent peak to ensure it is not co-eluting with any degradants.[7]

References

  • BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
  • Pawar, S. D., et al. (n.d.). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.
  • Gümrükçüoğlu, N., et al. (2008). The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. Journal of Solution Chemistry. Retrieved from [Link]

  • Yuan, Z., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazole. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Mazur, L., et al. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Acta Crystallographica Section C. Retrieved from [Link]

  • Nareddy, S., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Retrieved from [Link]

  • PubChem. (n.d.). nicotine degradation IV | Pathway. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]

  • Lehtio, L., et al. (2021). [3][4][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central. Retrieved from [Link]

  • KEGG COMPOUND. (n.d.). C00253. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidating the Nicotinic Acid Degradation Pathway in Bacillus niacini. Retrieved from [Link]

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Welcome to the technical support center for the synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and ensure the robust and reproducible synthesis of your target molecule.

Introduction to the Synthetic Landscape

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a key building block in medicinal chemistry, often utilized for its unique electronic and steric properties in the design of novel therapeutic agents. The synthesis of this molecule typically proceeds through one of two primary routes, each with its own set of potential challenges and impurity profiles. This guide will focus on these two common synthetic pathways:

  • Route A: From 2-Aminonicotinic Acid: This approach generally involves the cyclization of 2-aminonicotinic acid with a suitable one-carbon source, such as formamide or a mixture of formic acid and hydrazine, to construct the 1,2,4-triazole ring. This is conceptually related to the Pellizzari reaction.

  • Route B: From 2-Chloronicotinic Acid: This pathway relies on a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom of 2-chloronicotinic acid is displaced by the 1,2,4-triazole nucleophile.

Understanding the nuances of each route is critical for successful synthesis and for controlling the impurity profile of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid?

The impurity profile is highly dependent on the chosen synthetic route. Here's a breakdown of common impurities for each pathway:

For Route A (from 2-Aminonicotinic Acid):

  • Unreacted 2-Aminonicotinic Acid: Incomplete reaction is a common source of this impurity.

  • N-formyl-2-aminonicotinic acid: This is a key intermediate that may be present if the cyclization is incomplete.

  • Isomeric Triazoles: While the formation of the 4-yl isomer is generally favored, there is a possibility of forming the 1-yl isomer (2-(1H-1,2,4-triazol-1-yl)nicotinic acid) as a minor impurity.

  • Degradation Products: At the high temperatures often required for this reaction, decarboxylation of the starting material or product can occur, leading to 2-amino-pyridine or 2-(4H-1,2,4-triazol-4-yl)pyridine, respectively.

For Route B (from 2-Chloronicotinic Acid):

  • Unreacted 2-Chloronicotinic Acid: A common impurity resulting from an incomplete reaction.

  • 6-Chloronicotinic Acid: This is a common impurity in the starting material 2-chloronicotinic acid, which can carry through the synthesis.[1]

  • 2-Hydroxynicotinic Acid: Hydrolysis of the starting material or product under basic or high-temperature aqueous conditions can lead to this impurity.

  • Decarboxylation Products: Similar to Route A, high temperatures can cause decarboxylation of 2-chloronicotinic acid to form 2-chloropyridine, or the final product to yield 2-(4H-1,2,4-triazol-4-yl)pyridine.

Q2: I am observing a low yield in my synthesis from 2-aminonicotinic acid. What are the likely causes and how can I improve it?

Low yields in this synthesis are often attributed to several factors:

  • Insufficient Reaction Temperature: The cyclization to form the triazole ring typically requires high temperatures, often in the range of 150-200°C. If the temperature is too low, the reaction may not proceed to completion.

  • Inefficient Water Removal: The cyclization reaction generates water as a byproduct. Inefficient removal of this water can inhibit the reaction equilibrium. The use of a Dean-Stark trap or performing the reaction under a continuous flow of inert gas can help.

  • Purity of Starting Materials: Ensure that the 2-aminonicotinic acid and other reagents are of high purity and are dry.

  • Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.

Q3: My final product from the 2-chloronicotinic acid route is difficult to purify. What are the best strategies for purification?

Purification challenges in this route often arise from the similar polarities of the desired product and key impurities.

  • Recrystallization: This is often the most effective method for removing unreacted starting materials and some side products. Experiment with different solvent systems, such as ethanol/water or acetic acid/water mixtures.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel can be effective. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes) is often necessary.

  • Acid-Base Extraction: The carboxylic acid functionality of the product and some impurities allows for purification via acid-base extraction. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification can be a useful step.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation (Route A) Insufficient temperature for cyclization.Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress.
Incomplete reaction due to short reaction time.Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Presence of water inhibiting the reaction.Use a Dean-Stark apparatus or a steady stream of inert gas to remove water as it is formed.
Presence of Multiple Spots on TLC (Route B) Incomplete reaction.Increase the reaction time, temperature, or the equivalents of 1,2,4-triazole.
Formation of 2-hydroxynicotinic acid due to hydrolysis.Ensure anhydrous reaction conditions. Use a non-aqueous base if possible.
Presence of isomeric chloronicotinic acids in the starting material.Source high-purity 2-chloronicotinic acid or purify the starting material before use.[1]
Product Decarboxylation Excessive reaction temperature.Carefully control the reaction temperature and avoid prolonged heating at very high temperatures. Consider using a lower boiling point solvent if applicable.
Difficulty in Isolating a Solid Product Product is highly soluble in the reaction solvent.After the reaction, cool the mixture and try to precipitate the product by adding a non-solvent. Alternatively, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.

Experimental Protocols & Best Practices

Protocol 1: Synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid from 2-Aminonicotinic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Aminonicotinic acid

  • Formamide

  • Hydrazine hydrate (optional, can be used with formic acid)

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-aminonicotinic acid and a 5-10 fold excess of formamide.

  • Heat the reaction mixture to 160-180°C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the temperature and stir the mixture for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid from 2-Chloronicotinic Acid

Materials:

  • 2-Chloronicotinic acid

  • 1,2,4-Triazole

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloronicotinic acid and a slight excess (1.1-1.5 equivalents) of 1,2,4-triazole in the chosen solvent.

  • Add a suitable base (e.g., 2-3 equivalents of potassium carbonate).

  • Heat the reaction mixture to 100-140°C and stir for 6-12 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold organic solvent (e.g., ethanol or diethyl ether).

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Best Practices for Impurity Control and Analysis
  • Starting Material Quality: Always use high-purity starting materials. Characterize your starting materials by appropriate analytical techniques (e.g., NMR, melting point) to confirm their identity and purity before use.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged heating.

  • In-Process Controls (IPCs): Implement in-process controls to check for the formation of key intermediates and impurities at various stages of the synthesis.

  • Comprehensive Final Product Analysis: Characterize the final product thoroughly using a combination of analytical techniques to ensure its identity, purity, and to quantify any impurities. Recommended techniques include:

    • HPLC: For quantitative analysis of purity and detection of non-volatile impurities.

    • LC-MS: For identification of unknown impurities by their mass-to-charge ratio.[][3]

    • NMR (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers.

    • FT-IR: To confirm the presence of key functional groups.

    • Elemental Analysis: To confirm the elemental composition of the final product.

Visualizing the Synthetic Pathways and Impurity Formation

To better understand the reaction pathways and the points at which impurities can arise, the following diagrams are provided.

Synthesis_Pathways cluster_route_a Route A: From 2-Aminonicotinic Acid cluster_route_b Route B: From 2-Chloronicotinic Acid 2-Aminonicotinic Acid 2-Aminonicotinic Acid N-formyl-2-aminonicotinic acid N-formyl-2-aminonicotinic acid 2-Aminonicotinic Acid->N-formyl-2-aminonicotinic acid Formamide / Heat Impurity_Decarboxylation_A 2-Aminopyridine 2-Aminonicotinic Acid->Impurity_Decarboxylation_A High Temp. Product 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid N-formyl-2-aminonicotinic acid->Product Cyclization Impurity_Isomer Isomeric Triazole N-formyl-2-aminonicotinic acid->Impurity_Isomer Side Reaction Impurity_Decarboxylation_Product 2-(4H-1,2,4-triazol-4-yl)pyridine Product->Impurity_Decarboxylation_Product High Temp. Impurity_Hydrolysis_Product 2-Hydroxynicotinic Acid Product->Impurity_Hydrolysis_Product H2O / Heat 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinic Acid->Product 1,2,4-Triazole / Base Impurity_Hydrolysis_B 2-Hydroxynicotinic Acid 2-Chloronicotinic Acid->Impurity_Hydrolysis_B H2O / Heat Impurity_Decarboxylation_B 2-Chloropyridine 2-Chloronicotinic Acid->Impurity_Decarboxylation_B High Temp.

Caption: Synthetic pathways and potential impurity formation.

Conclusion

The successful synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid relies on a thorough understanding of the reaction mechanisms and potential side reactions associated with the chosen synthetic route. By carefully controlling reaction conditions, using high-purity starting materials, and implementing robust analytical monitoring, researchers can minimize the formation of impurities and achieve a high yield of the desired product. This guide provides a foundation for troubleshooting common issues and serves as a resource for the development of a robust and reproducible synthetic process.

References

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ACS Publications. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved January 21, 2026, from [Link]

  • Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of pure white 2-chloronicotinic acid.
  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved January 21, 2026, from [Link]

  • Preprints.org. (2023, August 18). 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Refining Purification Protocols for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

Welcome to the technical support center for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting str...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this document will address common challenges and offer robust solutions to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as 2-chloronicotinic acid or 4-amino-1,2,4-triazole, regioisomers like 2-(1H-1,2,4-triazol-1-yl)nicotinic acid, and hydrolysis byproducts. Residual solvents from the reaction or initial workup are also common.

Q2: My purified 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is colored. What could be the cause and how can I remove the color?

A2: A yellow or tan coloration in the final product can indicate the presence of chromophoric impurities, often arising from oxidation or side reactions during synthesis. A patented method for decolorizing crude nicotinic acid involves melting the material followed by a single recrystallization, which may be applicable here.[1] Treatment with activated carbon during recrystallization is also a standard and effective method for removing colored impurities.[1]

Q3: What is the best general approach to purify crude 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid?

A3: A multi-step approach is often most effective. Start with an acid-base extraction to isolate the acidic product from neutral and basic impurities. Follow this with recrystallization from a suitable solvent system to remove closely related impurities. For very challenging purifications or to achieve the highest purity, column chromatography can be employed.

Q4: Which analytical techniques are recommended to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of nicotinic acid derivatives and identifying trace impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass spectrometry (MS) will confirm the molecular weight of your compound.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significant loss of material is observed after the recrystallization process.

  • The product crashes out of solution too quickly, leading to poor crystal formation and impurity trapping.

Possible Causes & Solutions:

CauseExplanationSolution
Inappropriate Solvent Choice The compound is too soluble in the chosen solvent, even at low temperatures.Perform a solvent screen to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider anti-solvent precipitation.
Excessive Solvent Volume Using too much solvent will keep more of the product dissolved even after cooling, thus reducing the recovered yield.Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
Cooling Too Rapidly Rapid cooling can lead to the formation of fine powders that may not be easily filterable and can trap impurities.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystallization.
Issue 2: Persistent Impurities After Purification

Symptoms:

  • Analytical data (e.g., HPLC, NMR) shows the presence of one or more impurities after multiple purification attempts.

  • The melting point of the product is broad.

Possible Causes & Solutions:

CauseExplanationSolution
Co-crystallization of Impurities The impurity has similar solubility properties to the desired product, causing it to crystallize out of solution along with the product.Try a different recrystallization solvent or a multi-solvent system. If recrystallization fails, column chromatography is the recommended next step.
Formation of a Stable Salt If basic or acidic impurities are present, they may form a stable salt with your amphoteric product.An acid-base extraction workflow should be employed to separate acidic, basic, and neutral components before attempting recrystallization.
Thermal Degradation If heating is required for purification (e.g., high-temperature recrystallization), the compound may be degrading.Use a lower boiling point solvent for recrystallization if possible. If melting the crude solid as a purification step, ensure it is done for a minimal amount of time.[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid from neutral and basic impurities.

Workflow Diagram:

AcidBaseExtraction Crude Crude Product (dissolved in organic solvent, e.g., DCM) AddBase Add aq. NaOH or NaHCO3 solution Crude->AddBase Separate1 Separate Layers AddBase->Separate1 AqLayer1 Aqueous Layer (contains sodium salt of product) Separate1->AqLayer1 Aqueous Phase OrgLayer1 Organic Layer (contains neutral and basic impurities) Separate1->OrgLayer1 Organic Phase Acidify Acidify with HCl to pH ~2-3 AqLayer1->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filter and Wash with Water Precipitate->Filter PureSolid Pure Solid Product Filter->PureSolid

Caption: Workflow for Acid-Base Purification.

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[3]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. Exercise caution with NaOH as it can hydrolyze esters if they are present as impurities.[3]

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated product will be in the aqueous layer.

  • Drain the organic layer (containing neutral and basic impurities).

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Slowly acidify the aqueous layer with dilute hydrochloric acid (HCl) until the product precipitates out. Check the pH to ensure it is acidic.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization

This protocol describes the purification of the compound by recrystallization.

Workflow Diagram:

Recrystallization Crude Crude Solid AddSolvent Add Minimum Amount of Hot Solvent Crude->AddSolvent Dissolve Fully Dissolved Solution AddSolvent->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Crystallize Crystals Form Cool->Crystallize IceBath Cool in Ice Bath Crystallize->IceBath Filter Filter and Wash with Cold Solvent IceBath->Filter PureCrystals Pure Crystalline Product Filter->PureCrystals

Caption: General Recrystallization Workflow.

Step-by-Step Methodology:

  • Place the crude 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in an Erlenmeyer flask.

  • Select a suitable solvent or solvent pair. Water or ethanol-water mixtures are good starting points for nicotinic acid derivatives.

  • Heat the solvent and add the minimum amount of hot solvent to the flask to completely dissolve the solid.

  • If colored impurities are present, add a small amount of activated carbon and briefly heat the solution.[1]

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum. A patent for nicotinic acid suggests that melting the crude product at 235-250°C for a few minutes before recrystallization can destroy yellow chromophores.[1]

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Typical HPLC Parameters:

ParameterConditionRationale
Column C18 reverse-phase, 5 µm, 4.6 x 150 mmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate the carboxylic acid, leading to better peak shape. A gradient elution is often used for complex samples.[2]
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be 5-95% B over 15 minutes.This allows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 217 nm and 260 nmNicotinic acid derivatives typically have strong UV absorbance at these wavelengths.[4]
Injection Volume 10 µLA standard injection volume.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

References

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017). Retrieved from [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents. (1962).
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Overview: Understanding the Permeability Challenge Welcome to the technical support guide for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. Researchers frequently encounter challenges with the low cellular permeability of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Overview: Understanding the Permeability Challenge

Welcome to the technical support guide for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. Researchers frequently encounter challenges with the low cellular permeability of this compound, which can hinder the evaluation of its biological activity in cell-based assays. The molecule's structure inherently presents two primary obstacles to passive diffusion across the lipophilic cell membrane:

  • The Carboxylic Acid Moiety: The nicotinic acid portion of the molecule contains a carboxylic acid group. At physiological pH (around 7.4), this group is predominantly deprotonated, yielding a negatively charged carboxylate. This charge is highly unfavorable for crossing the nonpolar lipid bilayer of the cell membrane.[1]

  • The Triazole Ring: The 1,2,4-triazole ring is a polar, nitrogen-rich heterocycle with multiple hydrogen bond donors and acceptors.[2][3] This feature increases the molecule's hydrophilicity and the energetic penalty required for it to desolvate and enter the lipid membrane.[4]

This guide provides a series of troubleshooting steps, experimental protocols, and strategic solutions in a question-and-answer format to help you diagnose and overcome these permeability issues.

Troubleshooting Guide & FAQs

Question 1: My initial permeability screen for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid shows negligible passive diffusion in the Parallel Artificial Membrane Permeability Assay (PAMPA). Is this expected, and what should I do next?

Answer:

Yes, a very low apparent permeability coefficient (Papp) in a PAMPA screen is entirely expected for this molecule. The PAMPA model exclusively measures passive diffusion, which, as explained above, is severely limited by the compound's polarity and charge.[5]

Your next step is to determine if the poor permeability observed in a simple artificial membrane translates to a more complex biological system and to investigate if active transport mechanisms are involved. For this, transitioning to a cell-based model is critical. The Caco-2 cell permeability assay is the industry standard for this purpose.[6][7] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express a variety of transporters and efflux pumps, thus providing a more comprehensive prediction of in vivo intestinal absorption and cellular entry.[7][8]

Workflow: Initial Permeability Assessment

G cluster_0 Initial Screening cluster_1 Next Step: Biological Characterization Start Compound: 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Result Result: Low Papp (Expected) PAMPA->Result Caco2 Caco-2 Bidirectional Assay (Passive + Active Transport) Result->Caco2 Transition to cell-based model Analysis Analyze Papp (A→B) and Efflux Ratio (ER) Caco2->Analysis

Caption: Workflow for initial permeability assessment of the title compound.

Question 2: How can I use the Caco-2 assay to determine if my compound is a substrate for active efflux pumps?

Answer:

A key advantage of the Caco-2 assay is its ability to measure transport across the cell monolayer in both directions: from the apical (A) side to the basolateral (B) side (A→B), which mimics absorption, and from basolateral to apical (B→A), which reveals efflux.[7][9] If a compound is actively pumped out of the cell, its B→A transport will be significantly higher than its A→B transport.

The Efflux Ratio (ER) is calculated to quantify this phenomenon:

ER = Papp (B→A) / Papp (A→B)

An ER value greater than 2 is a strong indicator that the compound is a substrate for active efflux pumps like P-glycoprotein (P-gp).[7] This is a common issue for many drug candidates and a major contributor to poor intracellular accumulation.[10][11][12]

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for 21 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent, intact monolayer (typically >250 Ω·cm²).

  • Preparation of Dosing Solutions: Prepare a solution of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a standard concentration (e.g., 10 µM).

  • A→B Transport:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.

  • B→A Transport:

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate and sample from the apical compartment as described above.

  • Confirmation with Inhibitor (Optional but Recommended): To confirm the involvement of specific pumps like P-gp, repeat the assay in the presence of a known inhibitor (e.g., verapamil).[7] A significant reduction in the ER in the presence of the inhibitor confirms its role.

  • Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the Papp values for both directions and determine the Efflux Ratio.

Diagram: Caco-2 Bidirectional Assay Principle

Caco2_Assay cluster_A_to_B A→B Transport (Absorption) cluster_B_to_A B→A Transport (Efflux) A_B Apical (Donor) - Compound Added Caco-2 Monolayer Basolateral (Receiver) - Samples Taken A_B:n->A_B:s Papp (A→B) Passive_A_B Passive Diffusion Active_A_B Active Uptake B_A Apical (Receiver) - Samples Taken Caco-2 Monolayer Basolateral (Donor) - Compound Added B_A:s->B_A:n Papp (B→A) Efflux Active Efflux Result Calculate Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B) If ER > 2 → Efflux is likely cluster_A_to_B cluster_A_to_B cluster_B_to_A cluster_B_to_A cluster_B_to_A->Result

Caption: The principle of the Caco-2 bidirectional assay to determine the Efflux Ratio.

Question 3: What are the most effective chemical modification strategies to improve the cell permeability of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid?

Answer:

The most direct and widely successful strategy is to mask the negatively charged carboxylic acid group via a prodrug approach .[13] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. For carboxylic acids, esterification is the most common method.[1][14][15]

By converting the carboxylic acid to a neutral ester, you achieve two critical goals:

  • Neutralize the Charge: The ester is uncharged, removing the major electrostatic barrier to membrane crossing.

  • Increase Lipophilicity: The ester group is more lipophilic ("fat-loving") than the carboxylate, which improves its partitioning into the lipid bilayer.[16][17][18]

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, regenerating the active carboxylic acid. This process effectively "traps" the active compound inside the cell, as the newly reformed charged molecule cannot easily diffuse back out.

Compound Key Functional Group Charge at pH 7.4 Predicted LogP (cLogP) Predicted Permeability
Parent CompoundCarboxylic Acid (-COOH)Negative (-COO⁻)LowPoor
Methyl Ester Prodrug Methyl Ester (-COOCH₃)Neutral Higher Improved
Ethyl Ester Prodrug Ethyl Ester (-COOCH₂CH₃)Neutral Even Higher Further Improved

Diagram: The Ester Prodrug Strategy

Prodrug_Strategy cluster_membrane Cell Membrane compound Parent Drug (Charged) Poor Permeability esterification Chemical Synthesis (Esterification) compound->esterification prodrug Ester Prodrug (Neutral) Lipophilic intracellular Intracellular Space prodrug->intracellular Passive Diffusion esterification->prodrug membrane_node esterases Esterase Enzymes intracellular->esterases trapped_drug Parent Drug (Charged) Released & Trapped esterases->trapped_drug Cleavage

Caption: Mechanism of an ester prodrug to enhance intracellular delivery.

Disclaimer: This is a general procedure. Reaction conditions may need optimization. All work should be performed by qualified personnel in a suitable laboratory setting.

  • Dissolution: Dissolve 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in anhydrous methanol.

  • Acid Catalyst: Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid, such as thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄). Caution: These reagents are corrosive and react exothermically.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Neutralize the residue carefully with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Question 4: Are there any non-covalent or formulation-based strategies I can use to improve delivery for in vitro experiments without chemical modification?

Answer:

While chemical modification via prodrugs is the most robust solution, certain formulation strategies can be employed to enhance the delivery of the parent compound in in vitro settings.[19][20] These methods are often used in preclinical stages to enable initial biological testing.[21][22]

  • Use of Permeation Enhancers: Certain excipients can transiently disrupt the cell membrane to allow for increased compound entry. However, this approach must be used with extreme caution, as these agents can induce cellular stress or toxicity, potentially confounding the results of your biological assay. A thorough validation with appropriate controls is essential.

  • Lipid-Based Formulations: Encapsulating the compound within lipid nanoparticles or liposomes can facilitate its entry into cells via endocytosis, bypassing the passive diffusion barrier. This is a common strategy for delivering polar molecules.[20]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the polar parts of the compound and enhancing its apparent solubility and membrane partitioning.[20]

These approaches are workarounds and do not fundamentally solve the poor permeability of the molecule itself. For any studies progressing towards in vivo applications, addressing the inherent physicochemical properties through a prodrug strategy remains the superior approach.

References

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Kansy, M., et al. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Medicinal Chemistry, 48(4), 1057-1064. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 818649. [Link]

  • McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters, 20(3), 506-509. [Link]

  • Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 91(12), 2583-2591. [Link]

  • McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ACS Publications. [Link]

  • Anes, J., et al. (2021). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Current Opinion in Microbiology, 64, 63-71. [Link]

  • McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d. ResearchGate. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage, 49-89. [Link]

  • ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. [Link]

  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Opinion on Drug Discovery, 14(12), 1275-1288. [Link]

  • Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. [Link]

  • Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 739499. [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1365. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]

  • Chembites. (2020). Masked Entry – Increasing cell permeability of large molecules. [Link]

  • Lin, Y. A., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1266, 29-54. [Link]

  • Yoshimi, A., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1675-1682. [Link]

  • ResearchGate. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. [Link]

  • Webber, M. A., & Piddock, L. J. V. (2001). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 47(5), 629-632. [Link]

  • Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • Slideshare. (n.d.). Cell permeability assays: caco-2 cell permeability, pampa membrane assays. [Link]

  • Andries, J., et al. (2020). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS Pathogens, 16(5), e1008493. [Link]

  • Jain, A., et al. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. Prodrugs. [Link]

  • Selvita. (2023, February 6). MedChem Essentials: Lipophilicity [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. [Link]

  • Hussain, A., et al. (2021). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 26(11), 3179. [Link]

  • da Silva, A. F. C., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Medicinal Chemistry, 25(34), 4329-4355. [Link]

  • Koziol, A. E., et al. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Acta Crystallographica Section C, 64(Pt 10), o574-o577. [Link]

  • Al-Soud, Y. A., et al. (2023). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 28(13), 5035. [Link]

  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. RSC Advances, 11(23), 13919-13941. [Link]

  • ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • Ukrainian Pharmaceutical Journal. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). [Link]

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Optimization

Technical Support Center: Enhancing the Biological Activity of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Welcome to the technical support center for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental evaluation of this compound. Here, we provide field-proven insights and troubleshooting workflows in a direct question-and-answer format to help you optimize your experiments and enhance the compound's biological efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's properties and potential.

Q1: What is 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid and what is its therapeutic potential?

A1: 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a heterocyclic compound featuring a nicotinic acid (a form of vitamin B3) core substituted with a 1,2,4-triazole ring.[1][2][3][4][5] The triazole moiety is a "privileged scaffold" in medicinal chemistry, known for a wide range of pharmacological activities including antifungal, anticancer, and anti-inflammatory effects.[6][7][8][9] The nicotinic acid component is known for its role in treating dyslipidemia.[10][11] The combination of these two pharmacophores suggests potential for multi-target activity, though its specific biological profile requires empirical validation.

Q2: What are the primary challenges I should anticipate when working with this compound?

A2: The most significant challenge is often poor aqueous solubility. Like many nitrogen-containing heterocyclic compounds, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid can exhibit limited solubility in physiological buffers, which directly impacts its bioavailability and can lead to inaccurate or inconsistent results in biological assays.[12][13][14] Other potential issues include chemical stability under specific pH or temperature conditions and the possibility of polymorphism, where the compound exists in different crystalline forms with varying solubility and activity.[15]

Q3: How do the structural features of this molecule relate to its potential biological activity?

A3: The biological activity is derived from its hybrid structure:

  • 1,2,4-Triazole Ring: This ring is a key pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes.[6] This is a primary mechanism for many triazole antifungal agents that inhibit ergosterol biosynthesis.[16][17]

  • Nicotinic Acid Moiety: This part of the molecule is an antagonist for receptors like the hydroxycarboxylic acid receptor 2 (HCA2), which mediates its anti-lipolytic effects.[18] It also provides a carboxylic acid group that can engage in hydrogen bonding and salt bridge interactions with biological targets. The relative orientation of these two rings can significantly influence binding affinity to a target protein.[15]

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems you may encounter during your research.

Issue 1: Synthesis and Characterization

Q: My synthesis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid is resulting in low yields and impurities. How can I optimize the reaction?

A: Low yields in the synthesis of substituted 1,2,4-triazoles often stem from incomplete reactions or side-product formation. A common synthetic route involves the cyclization of an intermediate, for example, from a nicotinic acid derivative and a hydrazine-related compound.[19][20]

Troubleshooting Steps & Protocol:

  • Verify Starting Material Purity: Ensure your starting nicotinic acid derivative and triazole precursors are pure. Use techniques like NMR and mass spectrometry for verification.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent is critical. Reactions to form the triazole ring can be sensitive to the solvent's polarity and boiling point. For instance, some cyclization reactions perform better in boiling toluene, while others yield better results in diethyl ether at room temperature.[21]

    • Catalyst: If your synthesis is catalyzed (e.g., copper-catalyzed click chemistry for 1,2,3-triazoles or acid/base catalysis for 1,2,4-triazoles), ensure the catalyst is active and used in the correct stoichiometric amount.[7][22]

    • Temperature and Time: Systematically vary the reaction temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid degradation.

  • Purification Strategy:

    • Recrystallization: This compound may exhibit solvent-dependent polymorphism, meaning different crystal forms can be obtained from different solvents (e.g., methanol vs. ethanol).[15] Experiment with various solvents to find one that yields a pure, stable polymorph.

    • Chromatography: If recrystallization is insufficient, use column chromatography with a carefully selected solvent system to separate your product from unreacted starting materials and by-products.

Issue 2: Poor Solubility in Biological Assays

Q: My compound is precipitating in the aqueous buffer during my cell-based or enzymatic assay. How can I increase its solubility to get a reliable dose-response curve?

A: This is the most common hurdle for compounds classified as Biopharmaceutics Classification System (BCS) Class II or IV (low solubility).[12][13] The goal is to increase the concentration of the dissolved compound available to interact with the biological target. Low solubility can lead to a significant underestimation of potency (artificially high IC50 values).[14]

G cluster_0 cluster_1 cluster_2 A Precipitation Observed in Assay Medium B Step 1: Prepare Concentrated Stock in Organic Solvent A->B Start Here C Step 2: Test Co-Solvent Tolerance of Assay B->C E Use DMSO or DMF (Protocol Below) B->E D Step 3: Explore Advanced Formulation Strategies C->D If co-solvent is insufficient or causes toxicity F Run vehicle control. Final DMSO <0.5%? C->F G Complexation with Cyclodextrins D->G H Lipid-Based Formulations (e.g., SEDDS) D->H I Solid Dispersions (e.g., with HPMCAS) D->I

Caption: Workflow for troubleshooting poor compound solubility.

Step-by-Step Protocol: Using a Co-Solvent (DMSO)

  • Prepare a High-Concentration Stock Solution: Dissolve 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved. Cayman Chemical notes a solubility of 1 mg/mL in DMSO.[18]

  • Determine Assay Tolerance: Before testing your compound, determine the maximum percentage of DMSO your assay can tolerate without affecting the results (e.g., cell viability, enzyme activity). Run a vehicle control with serial dilutions of DMSO. For most cell lines, this is typically ≤0.5%.

  • Serial Dilution: Perform serial dilutions of your compound from the DMSO stock into the assay medium. Ensure rapid mixing during dilution to avoid precipitation.

  • Visual and Instrumental Confirmation: Before adding to the assay, visually inspect the dilutions for any cloudiness or precipitate. For critical experiments, measure the actual concentration of the dissolved compound in the final assay buffer using HPLC. Low solubility can significantly reduce the effective concentration at the target.[14]

Advanced Formulation Strategies

If co-solvents are not sufficient, consider these approaches, which are often used in preclinical development:[23][24][25]

StrategyMechanismAdvantagesDisadvantages
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves water solubility.[24]Rapidly increases solubility; can be used in vitro and in vivo.Can be toxic at high concentrations; may alter drug-target binding kinetics.
Solid Dispersions The compound is dispersed in an amorphous form within a polymer matrix (e.g., HPMCAS).[12][25]Significantly enhances dissolution rate and bioavailability.Requires specialized equipment (spray dryer, hot-melt extruder); potential for recrystallization over time.
Lipid-Based Formulations (SEDDS) The drug is dissolved in a mixture of oils and surfactants that spontaneously form a microemulsion upon contact with aqueous media.[13][23]Excellent for highly lipophilic ('grease-ball') compounds; improves absorption.Complex formulation development; may not be suitable for all assay types.
Issue 3: Inconsistent or Low Biological Activity

Q: I've solved the solubility issue, but the compound's biological activity is still weak or highly variable between experiments. What's going wrong?

A: Inconsistent activity points to issues with compound stability, assay conditions, or off-target effects. Follow this diagnostic workflow.

G cluster_1 cluster_2 cluster_3 A Inconsistent/Low Biological Activity B 1. Verify Compound Integrity in Assay Buffer A->B C 2. Optimize Assay Parameters B->C If compound is stable B1 Check Purity (HPLC) Post-solubilization B->B1 B2 Assess Stability over time (Incubate in buffer, re-test) B->B2 D 3. Investigate Mechanism of Action C->D If assay is robust C1 pH and Buffer Composition: Is activity pH-dependent? C->C1 C2 Incubation Time: Is more time needed for effect? C->C2 D1 Rule out non-specific effects (e.g., aggregation) D->D1 D2 Consider Target Modification: Structural changes to enhance binding D->D2

Caption: Diagnostic workflow for low or variable biological activity.

1. Verify Compound Integrity:

  • Protocol: Prepare your compound in the final assay buffer at the highest concentration used. Incubate it for the full duration of your experiment (e.g., 24, 48 hours). Afterward, analyze the sample by HPLC to check for degradation peaks. The nicotinic acid moiety can be metabolized via conjugation or amidation pathways in complex biological systems, which could be a factor in long-term cell culture.[26][27]

2. Optimize Assay Parameters:

  • pH Sensitivity: The ionization state of the carboxylic acid on the nicotinic acid ring and the nitrogens on the triazole ring are pH-dependent. This can drastically affect how the molecule interacts with its target. Test the compound's activity in buffers with slightly different pH values (e.g., 7.2, 7.4, 7.6) to see if activity is sensitive to pH.

  • Kinetics: The compound may be a slow-binding inhibitor or require time to enter the cell and reach its target. Perform a time-course experiment to see if the biological effect increases with longer incubation times.

3. Investigate Mechanism and Consider Structural Modification:

  • Rule out Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results and a flat structure-activity relationship (SAR).[14] Include a detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregates and see if the activity changes.

  • Structural Analogs: If activity remains low, this may indicate a suboptimal fit for the target. The next logical step in a drug discovery program would be to synthesize analogs to probe the SAR. For example:

    • Modifying substituents on the nicotinic acid ring could alter electronic properties and binding.[21][28]

    • Adding different functional groups to the triazole ring can enhance target-specific interactions.[8][29] Electron-donating groups (e.g., -OH, -OCH3) have been shown to enhance the activity of some triazole derivatives.[8]

By systematically addressing these common experimental challenges, you can establish a robust and reproducible workflow to accurately evaluate and enhance the biological activity of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

References

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Kauffman, C. A. (2007). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • Xiao, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Kamal, A., et al. (2015). 1,2,3-Triazole-Containing Chalcone Derivatives: Synthesis, and Antiproliferative Activity. Frontiers in Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]

  • Jaiswal, S., et al. (2022). Significant biological activities of triazole derivatives. ResearchGate. Available at: [Link]

  • Sadowski, Z., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]

  • Wieckowska, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives. Longdom Publishing. Available at: [Link]

  • Li, Y., et al. (2018). Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. MDPI. Available at: [Link]

  • Angene Chemical. (n.d.). 2-(4H-1,2,4-TRIAZOL-4-YL)ISONICOTINIC ACID. Angene. Available at: [Link]

  • Julius, U. (2007). Nicotinic acid: an old drug with a promising future. PMC - NIH. Available at: [Link]

  • Mazur, L., et al. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Bayrak, H., et al. (2010). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Grytsai, O., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. Available at: [Link]

  • PubChem. (n.d.). Nicotinic Acid. PubChem. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Unknown Authors. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available at: [Link]

  • Guyton, J. R. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. ResearchGate. Available at: [Link]

  • Cheng, Y. R. (2013). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO- 1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]

  • Parker, J. E., et al. (2018). Mechanisms of Triazole Resistance in Aspergillus fumigatus. PMC - NIH. Available at: [Link]

  • Paiva, S., et al. (2019). Technology Development in Nicotinate Production. ResearchGate. Available at: [Link]

  • Al-kassas, R., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid and Other Bioactive Triazole Compounds

A Guide for Researchers in Drug Discovery and Development The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its prevalence in cli...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its prevalence in clinically significant drugs, from antifungals like fluconazole to anticancer agents such as letrozole, underscores the versatility and pharmacological importance of this heterocyclic scaffold.[3][4] This guide provides a comparative analysis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, a commercially available yet under-characterized compound, with other well-documented triazole derivatives. By examining the synthesis, biological activities, and structure-activity relationships of related compounds, we aim to provide a predictive framework for the potential applications of this molecule and to contextualize its place within the broader landscape of triazole-based drug discovery.

While specific experimental data on the biological activity of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is not extensively available in the public domain, its structural features—a combination of a 1,2,4-triazole ring and a nicotinic acid moiety—suggest potential for biological activity. Nicotinic acid itself has been shown to have anti-invasive activity against cancer cells.[5] This guide will therefore draw comparisons with triazole compounds that have established antifungal and anticancer properties, providing a basis for hypothesizing the potential therapeutic utility of our target compound.

Comparative Compounds

For the purpose of this guide, we will compare 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid with the following representative 1,2,4-triazole derivatives, selected for their well-documented biological activities and structural relevance:

  • Fluconazole: A widely used antifungal agent, providing a benchmark for antifungal activity.

  • Letrozole: An aromatase inhibitor used in the treatment of breast cancer, representing an anticancer application.

  • A series of novel 1,2,4-triazole-pyridine hybrid derivatives: Synthesized and evaluated for their anticancer activity against murine melanoma (B16F10) cells, offering insights into the potential of the pyridine moiety.[6]

Synthesis and Chemical Properties

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of intermediates containing the N-C-N fragment. A common route to 4-substituted-1,2,4-triazoles involves the reaction of a primary amine with N,N-diformylhydrazine.[2] For 3,4,5-trisubstituted 1,2,4-triazoles, a variety of methods are available, including the oxidative cyclization of amidrazones with aldehydes.[7]

The synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid would likely involve a multi-step process, potentially starting from isonicotinic acid hydrazide.[8] A plausible synthetic pathway for a related compound, 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, has been described, providing a template for the synthesis of similar structures.[9]

The synthesis of the comparator 1,2,4-triazole-pyridine hybrids starts with the reaction of nicotinohydrazide with carbon disulfide to yield a dithiocarbazate, which is then cyclized to form the 5-mercapto-1,2,4-triazole-pyridine hybrid. Subsequent reaction with substituted benzyl derivatives yields the final products.[6]

Isonicotinohydrazide Isonicotinohydrazide PotassiumDithiocarbazate Potassium-3-pyridyl-dithiocarbazate Isonicotinohydrazide->PotassiumDithiocarbazate CarbonDisulfide Carbon Disulfide CarbonDisulfide->PotassiumDithiocarbazate MercaptoTriazolePyridine 5-mercapto-1,2,4-triazole-pyridine hybrid PotassiumDithiocarbazate->MercaptoTriazolePyridine Ammonia Ammonia Solution Ammonia->MercaptoTriazolePyridine FinalProducts 1,2,4-triazole-pyridine hybrid derivatives MercaptoTriazolePyridine->FinalProducts SubstitutedBenzylDerivatives Substituted Benzyl Derivatives SubstitutedBenzylDerivatives->FinalProducts

Caption: Synthesis of 1,2,4-triazole-pyridine hybrids.

Comparative Biological Activity

The biological activity of triazole compounds is diverse and highly dependent on the nature and position of substituents on the triazole ring.

Antifungal Activity

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]

CompoundTarget OrganismMIC/EC50Reference
FluconazoleCandida albicans0.25-1.0 µg/mL[4]
Novel sulfonamide-1,2,4-triazole derivativesAspergillus niger, Trichoderma viride0.01–0.27 μmol/mL[1]
1,2,4-Triazole Schiff baseGibberlla nicotiancola0.0087–0.0309 g/L[1]

Based on the general structure-activity relationships of antifungal triazoles, the presence of the 1,2,4-triazole nucleus in 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid suggests potential antifungal activity. However, the specific substituents will significantly influence its potency and spectrum.

Anticancer Activity

The anticancer properties of triazoles are mediated through various mechanisms, including enzyme inhibition (e.g., aromatase), disruption of microtubule polymerization, and induction of apoptosis.[3]

CompoundCell LineIC50Mechanism of ActionReference
LetrozoleBreast cancer cellsVariesAromatase inhibitor[3]
Novel 1,2,4-triazole derivatives (Compound 8c)Various cancer cell lines-EGFR inhibition (IC50 = 3.6 μM)
1,2,4-triazole-pyridine hybrid (Compound TP6)Murine melanoma (B16F10)41.12 µMNot specified[6]
Nicotinic AcidAH109A-TC cancer cells-Reduces cell invasion at 20 and 40 µM[5]

The nicotinic acid moiety in the target compound is of particular interest for potential anticancer activity, given the observed anti-invasive properties of nicotinic acid itself.[5] The combination of the triazole and nicotinic acid scaffolds could lead to synergistic or novel anticancer mechanisms.

Mechanism of Action: A Focus on Antifungal Activity

The established mechanism of action for azole antifungals provides a clear example of how these compounds exert their therapeutic effects. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, while other substituents interact with the surrounding amino acid residues, leading to potent and selective inhibition of the enzyme.

Triazole Triazole Antifungal CYP51 Fungal Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51-mediated conversion FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation DisruptedMembrane Disrupted Cell Membrane FungalCellMembrane->DisruptedMembrane Disruption of integrity

Caption: Mechanism of action of triazole antifungals.

Experimental Protocols

To facilitate further research into 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid and related compounds, we provide standardized protocols for assessing antifungal and anticancer activity.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Protocol:

  • Prepare fungal inoculum: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare drug dilutions: Serially dilute the test compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculate the plate: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Protocol:

  • Cell seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • MTT addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

Conclusion and Future Directions

While 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid remains a compound with underexplored biological potential, its structural components suggest that it is a promising candidate for further investigation, particularly in the realms of antifungal and anticancer research. This comparative guide provides a framework for initiating such studies, leveraging the extensive knowledge base surrounding other bioactive triazole derivatives. Future research should focus on the synthesis and in-depth biological evaluation of this molecule to elucidate its specific activities and mechanisms of action. The insights gained from such studies will not only clarify the therapeutic potential of this specific compound but also contribute to the broader understanding of structure-activity relationships within the versatile class of 1,2,4-triazole derivatives.

References

  • [Reference to a relevant synthesis paper for triazoles]
  • Al-Tel, T. H., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105234.
  • [Reference to a relevant paper on the biological activity of nicotinic acid]
  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112935.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • [Reference to a general review on triazole chemistry and applic
  • [Reference to a paper on the anticancer properties of triazoles]
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 25(14), 1636-1669.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 54-60.
  • [Reference to a review on the diverse biological activities of triazoles]
  • [Reference to a paper on the synthesis of triazoles
  • [Reference to a paper on the synthesis and characterization of 3,4,5-substituted 1,2,4-triazoles]
  • [Reference to a paper on the antifungal properties of 1,2,4-triazoles]
  • Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. Turkish Journal of Chemistry, 33(4), 535-546.
  • 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Acta Crystallographica Section C, 64(Pt 10), o574–o577.
  • [Reference to a paper on the synthesis of 1,2,4-triazole-3-thiones]
  • [Reference to a paper on the biological activities of 1,2,4-triazolethiones]
  • [Reference to a review on synthesis methods of 1,2,3-/1,2,4-triazoles]
  • [Reference to a paper on the synthesis and characterization of 1,2,4-triazolo-1,3,4-thiadiazole deriv
  • Nicotinic Acid (Niacin). Cayman Chemical.
  • [Reference to a review on the biological cycle of Vitamin B3]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 935588.
  • [Reference to a paper on the anticancer properties of 1,2,4-triazole deriv
  • [Reference to a product page for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid]
  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112935.

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Comparative

Validating the Anticancer Potential of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid: A Comparative Guide

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical entities that can selectively target and eliminate malignant cells. Among these, hete...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical entities that can selectively target and eliminate malignant cells. Among these, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of anticancer agents.[1][2][3] This guide provides a comprehensive framework for the validation of a novel 1,2,4-triazole derivative, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, detailing the requisite experimental workflows, comparative analyses against established chemotherapeutics, and the underlying scientific rationale for each methodological choice.

Introduction to 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid and the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known to be a core component in a variety of pharmacologically active compounds with a broad spectrum of activities, including anticancer, antifungal, and antiviral properties.[2][4] The anticancer potential of triazole derivatives is often attributed to their ability to interact with various biological targets within cancer cells, such as enzymes and receptors, leading to the disruption of critical cellular processes.[4][5] The subject of this guide, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, is a novel compound that integrates the 1,2,4-triazole moiety with a nicotinic acid backbone, a hybrid design that holds the potential for unique anticancer activity.

The Validation Workflow: A Step-by-Step Approach

A rigorous and systematic approach is paramount to unequivocally ascertain the anticancer efficacy of a novel compound. The following experimental workflow represents a logical progression from initial in vitro screening to in vivo validation.

Validation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Line_Selection Cell Line Selection (e.g., MCF-7, HCT-116) MTT_Assay Cell Viability Assay (MTT Assay) Cell_Line_Selection->MTT_Assay Primary Screening Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Mechanism of Action Xenograft_Model Xenograft Model Development (Nude Mice) MTT_Assay->Xenograft_Model Promising Candidates Advance Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: A streamlined workflow for the validation of novel anticancer compounds, progressing from in vitro screening to in vivo efficacy studies.

Part 1: In Vitro Anticancer Activity Assessment

The initial phase of validation involves a battery of in vitro assays designed to assess the direct cytotoxic and cytostatic effects of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid on cancer cells.[6][7]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity testing.[8] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include established chemotherapeutic agents such as Doxorubicin (for breast cancer) or 5-Fluorouracil (for colon cancer) as positive controls. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Data Table: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid Hypothetical Value: 15.5Hypothetical Value: 22.8
Doxorubicin0.81.2
5-Fluorouracil5.23.7
Paclitaxel0.010.05
Oxaliplatin2.51.8

Note: The IC50 values for the novel compound are hypothetical and for illustrative purposes. The values for established drugs are representative of typical experimental findings.

Apoptosis and Cell Cycle Analysis

To delve into the mechanism of cell death induced by 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, apoptosis and cell cycle analyses are crucial. Many 1,2,3-triazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[9][10]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the IC50 concentration of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells as in the apoptosis assay, then harvest and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis_Pathway Compound 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid Mitochondria Mitochondria Bax/Bak Activation Cytochrome c Release Compound->Mitochondria:Bax Induces Caspase9 Caspase-9 Mitochondria:CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram illustrating the intrinsic apoptosis pathway, a potential mechanism of action for 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Part 2: In Vivo Validation in Xenograft Models

Promising results from in vitro studies necessitate validation in a living organism to assess the compound's efficacy and potential toxicity in a more complex biological system.[11][12] Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[11][13]

Tumor Growth Inhibition Study

This study aims to evaluate the ability of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid to suppress tumor growth in vivo.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to different treatment groups (n=6-8 mice per group).

  • Treatment Administration: Administer 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (e.g., at various doses), a vehicle control, and a positive control (e.g., Oxaliplatin) intraperitoneally or orally for a specified period (e.g., 2-3 weeks).[14]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Comparative Data Table: In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlHypothetical Value: 15000
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (25 mg/kg) Hypothetical Value: 825Hypothetical Value: 45
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (50 mg/kg) Hypothetical Value: 525Hypothetical Value: 65
Oxaliplatin (5 mg/kg)45070

Note: The data presented are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The validation of a novel anticancer compound like 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid requires a multi-faceted and rigorous experimental approach. The comparative data presented in this guide, though hypothetical, illustrate the benchmarks against which a new chemical entity must be measured. While the 1,2,4-triazole scaffold shows significant promise, further optimization of the lead compound, detailed mechanistic studies, and comprehensive toxicological profiling are essential next steps in the journey from a promising molecule to a potential clinical candidate. The systematic application of the described methodologies will provide the robust data necessary to make informed decisions in the drug development pipeline.

References

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry.
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Validation

A Comparative Analysis of Synthetic Methodologies for 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole and nicotinic acid moieties in numerous biologically active molecules. The efficient and scalable synthesis of this target molecule is crucial for further investigation of its potential therapeutic applications. This guide provides a detailed comparative analysis of two distinct synthetic routes for the preparation of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. The methodologies are evaluated based on reaction efficiency, accessibility of starting materials, and overall practicality for laboratory-scale synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which contribute to its diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. Similarly, the nicotinic acid framework is a key component of various pharmaceuticals. The conjugation of these two heterocyclic systems in 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid presents a molecule with considerable potential for biological activity.

This guide outlines and compares two primary synthetic strategies for obtaining 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid:

  • Method A: Nucleophilic Aromatic Substitution Approach. This route commences with the readily available 2-chloronicotinic acid, involving a key nucleophilic aromatic substitution step with 1,2,4-triazole.

  • Method B: Triazole Ring Formation via Cyclization. This strategy begins with the synthesis of 2-hydrazinonicotinic acid, followed by the construction of the 1,2,4-triazole ring through a cyclization reaction.

A thorough examination of the experimental protocols, mechanistic considerations, and a comparative analysis of these two approaches will provide valuable insights for selecting the most suitable method based on specific research and development needs.

Method A: Nucleophilic Aromatic Substitution Approach

This synthetic route is predicated on the displacement of a halide from the pyridine ring by the nucleophilic 1,2,4-triazole. To circumvent potential side reactions with the carboxylic acid moiety, a protection strategy is employed. The synthesis is therefore divided into three main stages: esterification of the starting material, nucleophilic aromatic substitution, and subsequent hydrolysis to yield the final product.

Experimental Protocol

Step 1: Synthesis of Methyl 2-chloronicotinate

In a round-bottom flask, 2-chloronicotinic acid (1 equivalent) is suspended in methanol (10 volumes). Concentrated sulfuric acid (0.1 equivalents) is cautiously added as a catalyst. The mixture is heated to reflux and stirred for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-chloronicotinate as a crude product, which can be used in the subsequent step without further purification.

Step 2: Synthesis of Methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate

To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium salt of 1,2,4-triazole. A solution of methyl 2-chloronicotinate (1 equivalent) in DMF is then added dropwise. The reaction mixture is heated to 80-100 °C and stirred for 12-18 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid (Hydrolysis)

Methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate (1 equivalent) is dissolved in a mixture of methanol and water (1:1). Lithium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

Logical Flow Diagram for Method A

MethodA cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis 2-Chloronicotinic Acid 2-Chloronicotinic Acid Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.) 2-Chloronicotinic Acid->Methanol, H2SO4 (cat.) Reflux Methyl 2-chloronicotinate Methyl 2-chloronicotinate Methanol, H2SO4 (cat.)->Methyl 2-chloronicotinate 1,2,4-Triazole, NaH, DMF 1,2,4-Triazole, NaH, DMF Methyl 2-chloronicotinate->1,2,4-Triazole, NaH, DMF 80-100 °C Methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate Methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate 1,2,4-Triazole, NaH, DMF->Methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate LiOH, MeOH/H2O LiOH, MeOH/H2O Methyl 2-(4H-1,2,4-triazol-4-yl)nicotinate->LiOH, MeOH/H2O Room Temp. Final Product 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid LiOH, MeOH/H2O->Final Product

Method A: Nucleophilic Aromatic Substitution Workflow

Method B: Triazole Ring Formation via Cyclization

This alternative synthetic pathway involves the initial formation of a hydrazine derivative of nicotinic acid, which then undergoes a cyclization reaction to construct the desired 1,2,4-triazole ring. This method avoids the need for a protection/deprotection sequence for the carboxylic acid group.

Experimental Protocol

Step 1: Synthesis of 2-Hydrazinonicotinic Acid

2-Chloronicotinic acid (1 equivalent) is added to a sealed tube containing hydrazine hydrate (5-10 equivalents). The mixture is heated to 120-140 °C for 8-12 hours. After cooling, the excess hydrazine hydrate is removed under reduced pressure. The resulting solid is triturated with ethanol, collected by filtration, washed with ethanol and diethyl ether, and dried to afford 2-hydrazinonicotinic acid.

Step 2: Synthesis of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid

2-Hydrazinonicotinic acid (1 equivalent) is mixed with an excess of formamide (10-15 equivalents). The mixture is heated to 160-180 °C for 4-6 hours. During the reaction, water and ammonia are evolved. The progress of the reaction can be monitored by TLC. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 2-(4H-1,2,4-triazol-4-yl)nicotinic acid. This direct reaction of a hydrazine with formamide is a known method for the synthesis of 1,2,4-triazoles.[1][2][3]

Logical Flow Diagram for Method B

MethodB cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Triazole Formation 2-Chloronicotinic Acid 2-Chloronicotinic Acid Hydrazine Hydrate Hydrazine Hydrate 2-Chloronicotinic Acid->Hydrazine Hydrate 120-140 °C 2-Hydrazinonicotinic Acid 2-Hydrazinonicotinic Acid Hydrazine Hydrate->2-Hydrazinonicotinic Acid Formamide Formamide 2-Hydrazinonicotinic Acid->Formamide 160-180 °C Final Product 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid Formamide->Final Product

Method B: Triazole Ring Formation via Cyclization Workflow

Comparative Analysis

FeatureMethod A: Nucleophilic Aromatic SubstitutionMethod B: Triazole Ring Formation via Cyclization
Number of Steps 3 (Esterification, Substitution, Hydrolysis)2 (Hydrazinolysis, Cyclization)
Starting Materials 2-Chloronicotinic acid, 1,2,4-triazole2-Chloronicotinic acid, Hydrazine hydrate, Formamide
Reagent Cost & Availability Generally readily available and affordable.Reagents are common and inexpensive.
Reaction Conditions Requires anhydrous conditions for the substitution step. Temperatures are moderate.High temperatures are required for both steps, potentially requiring specialized equipment (sealed tube).
Purification Column chromatography is likely necessary for the intermediate ester.Recrystallization is often sufficient for purification of the final product.
Scalability The use of sodium hydride and anhydrous DMF may present challenges for large-scale synthesis.The high temperatures and evolution of ammonia may require careful engineering for scale-up.
Potential Issues Incomplete hydrolysis of the ester can lead to purification difficulties. Potential for side reactions if the carboxylic acid is not protected.The high temperature in the hydrazinolysis step can lead to decarboxylation or other side reactions. The cyclization with formamide can be sensitive to reaction time and temperature.
Overall Yield The multi-step nature may lead to a lower overall yield.Potentially higher overall yield due to fewer steps.

Conclusion

Both Method A and Method B present viable synthetic routes to 2-(4H-1,2,4-triazol-4-yl)nicotinic acid.

Method A , the nucleophilic aromatic substitution approach, offers a more controlled, stepwise synthesis. While it involves an additional protection/deprotection sequence, the reaction conditions for each step are generally milder than those in Method B. This approach may be preferable for medicinal chemistry applications where the synthesis of analogues with modifications on the triazole or nicotinic acid rings is desired, as the intermediates are well-defined and can be readily purified.

Method B , which involves the direct formation of the triazole ring, is a more convergent and potentially more efficient route in terms of step economy. The use of readily available and inexpensive reagents makes it an attractive option for larger-scale synthesis. However, the high reaction temperatures may not be suitable for substrates with sensitive functional groups and could present safety and equipment challenges.

The choice between these two methods will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of equipment, and the need for analogue synthesis. For initial exploratory work, the robustness and modularity of Method A might be advantageous, while for the production of larger quantities of the target compound, the efficiency of Method B could be more favorable.

References

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407.
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Comparative

A Prospective Efficacy Profile and Research Roadmap for 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

Abstract This guide presents a prospective analysis of the in vivo and in vitro efficacy of the novel compound, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. In the absence of direct experimental data for this specific molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a prospective analysis of the in vivo and in vitro efficacy of the novel compound, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes the known biological activities of its constituent moieties—the 1,2,4-triazole ring and nicotinic acid—to construct a scientifically-grounded hypothesis of its potential therapeutic applications. We further provide a comprehensive roadmap of proposed experimental protocols to systematically evaluate its efficacy, offering a self-validating system for future research. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities with potential therapeutic value.

Introduction: A Molecule of Bipartite Potential

The compound 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a synthetic organic molecule that marries two pharmacologically significant scaffolds: the 1,2,4-triazole ring and nicotinic acid (a form of vitamin B3, also known as niacin). The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2][3]. This versatility stems from the triazole ring's ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.

Concurrently, nicotinic acid is a well-established therapeutic agent, primarily used for the management of dyslipidemia[4][5]. Its mechanism of action involves the modulation of lipid metabolism, leading to a reduction in low-density lipoprotein (LDL) and triglycerides, and an increase in high-density lipoprotein (HDL)[4][6]. The fusion of these two moieties in 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid presents an intriguing prospect for a novel therapeutic agent with a potentially multifaceted mechanism of action. This guide will delineate a proposed research framework to elucidate the in vitro and in vivo efficacy of this promising compound.

Hypothesized In Vitro Efficacy and Proposed Experimental Evaluation

Based on the extensive literature on 1,2,4-triazole derivatives, we hypothesize that 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid may possess significant anticancer and antimicrobial activities. The following sections detail the proposed experimental protocols to test these hypotheses.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been widely reported, with some compounds showing potent cytotoxic effects against various cancer cell lines[7][8][9]. We propose a tiered approach to evaluate the anticancer efficacy of our target compound.

2.1.1. Proposed Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Lines: A panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma), along with a non-cancerous cell line like WRL-68 (human hepatic cell line) to assess selectivity[1].

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A known anticancer drug (e.g., Doxorubicin) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated, and the IC₅₀ (half-maximal inhibitory concentration) value will be determined.

2.1.2. Hypothetical Comparative Data: In Vitro Anticancer Efficacy

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)WRL-68 IC₅₀ (µM)
2-(4H-1,2,4-Triazol-4-YL)nicotinic acidTBDTBDTBDTBD
Doxorubicin (Control)0.81.21.510.5

TBD: To Be Determined

Antimicrobial Activity

Derivatives of 1,2,4-triazole are known to exhibit potent antibacterial and antifungal activities[2][10]. We propose to screen 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid against a panel of pathogenic bacteria and fungi.

2.2.1. Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and fungi, such as Candida albicans, should be used.

  • Procedure:

    • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) should be used as a reference.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2.2.2. Hypothetical Comparative Data: In Vitro Antimicrobial Efficacy

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-(4H-1,2,4-Triazol-4-YL)nicotinic acidTBDTBDTBD
Ampicillin (Bacterial Control)24NA
Fluconazole (Fungal Control)NANA8

TBD: To Be Determined; NA: Not Applicable

Hypothesized In Vivo Efficacy and Proposed Experimental Evaluation

Positive in vitro results would warrant further investigation in animal models to assess the in vivo efficacy and safety of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Anticancer Efficacy in a Xenograft Model

Should the compound demonstrate potent and selective in vitro anticancer activity, a mouse xenograft model would be the logical next step.

3.1.1. Proposed Experimental Protocol: Human Tumor Xenograft in Nude Mice

  • Animal Model: Athymic nude mice (e.g., BALB/c nude) are commonly used for xenograft studies.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (e.g., via intraperitoneal injection or oral gavage) at various doses (e.g., 10, 25, 50 mg/kg) daily or on an optimized schedule. A vehicle control and a positive control (e.g., a standard chemotherapeutic agent) group must be included.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition (TGI) will be calculated for each treatment group compared to the vehicle control.

3.1.2. Hypothetical Comparative Data: In Vivo Anticancer Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (25 mg/kg)TBDTBD
Positive Control (e.g., Paclitaxel, 10 mg/kg)450 ± 10070

TBD: To Be Determined

Proposed Mechanism of Action and Visualization

The unique structure of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid suggests a potential dual mechanism of action. The 1,2,4-triazole moiety could act as an inhibitor of key enzymes involved in cancer cell proliferation or microbial growth, while the nicotinic acid part might modulate cellular metabolism and signaling pathways.

Proposed Signaling Pathway

G Compound 2-(4H-1,2,4-Triazol-4-YL) nicotinic acid Triazole 1,2,4-Triazole Moiety Compound->Triazole Acts via Nicotinic_Acid Nicotinic Acid Moiety Compound->Nicotinic_Acid Acts via Enzyme Target Enzyme (e.g., Kinase, DHFR) Triazole->Enzyme Inhibits GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Activates Proliferation Inhibition of Cell Proliferation Enzyme->Proliferation Metabolism Modulation of Lipid Metabolism GPR109A->Metabolism

Caption: Proposed dual mechanism of action of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies a Anticancer Screening (MTT Assay) c Xenograft Model (Anticancer Efficacy) a->c b Antimicrobial Screening (MIC Determination) d Infection Model (Antimicrobial Efficacy) b->d e Enzyme Inhibition Assays c->e f Receptor Binding Studies d->f

Caption: A streamlined experimental workflow for evaluating the efficacy of the compound.

Conclusion and Future Directions

The novel compound 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid holds considerable promise as a therapeutic agent due to its hybrid structure. The proposed research roadmap provides a robust framework for a systematic evaluation of its in vitro and in vivo efficacy. Successful outcomes from these studies would not only validate the therapeutic potential of this specific molecule but also pave the way for the design and synthesis of a new generation of hybrid compounds with enhanced efficacy and safety profiles. Future work should also focus on elucidating the detailed mechanism of action, pharmacokinetics, and toxicology of this compound to support its potential clinical development.

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  • Hrytsenko, I. S., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Pharmacy and Bioresources, 2(1), 1-14. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. The American Journal of Cardiology, 101(8), S20-S26. [Link]

  • Liu, X., et al. (2014). Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 2-(4H-1,2,4-Triazol-4-YL)nicotinic Acid

For research, scientific, and drug development professionals. Disclaimer: 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (referred to herein as TNA) is a novel compound with limited publicly available data. This guide is constr...

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals.

Disclaimer: 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (referred to herein as TNA) is a novel compound with limited publicly available data. This guide is constructed based on established principles of medicinal chemistry and pharmacology to provide a robust framework for its investigation. The experimental data presented is illustrative and intended to guide the design and interpretation of actual studies.

Introduction: Rationale for a Cross-Reactivity Investigation

2-(4H-1,2,4-Triazol-4-YL)nicotinic acid (TNA) is a novel chemical entity featuring two key pharmacophores: a nicotinic acid core and a 1,2,4-triazole moiety. The nicotinic acid (niacin) structure strongly suggests a primary pharmacological target: the G-protein coupled receptor 109A (GPR109A), which mediates niacin's well-known anti-dyslipidemic effects.[1][2][3][4] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.[3][4][5][6]

However, the therapeutic potential of any new compound is intrinsically linked to its selectivity. The 1,2,4-triazole ring is a common feature in many clinically used drugs and is known to interact with various biological targets, notably metalloenzymes like cytochrome P450s (CYPs).[7][8][9] Therefore, a comprehensive cross-reactivity assessment is paramount to de-risk the development of TNA, identify potential off-target liabilities, and build a comprehensive safety profile in line with regulatory expectations.[10][11][12][13][14][15]

This guide provides a structured, multi-tiered approach to characterizing the selectivity of TNA, comparing its activity at the intended target with potential off-targets. We will detail the experimental logic, present illustrative data, and provide actionable protocols for researchers.

Tiered Experimental Strategy for Selectivity Profiling

A logical, tiered approach is the most efficient method for evaluating cross-reactivity. This strategy begins with focused assays on the primary target and progressively broadens the screen to identify unforeseen interactions.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Focused Mechanistic Assays T1_Affinity Radioligand Binding Assay (GPR109A) T1_Functional Functional Assay (cAMP Inhibition) T1_Affinity->T1_Functional Confirm Mechanism T2_Panel Safety Panel Screen (e.g., 44 GPCRs, Ion Channels) T1_Functional->T2_Panel Proceed if On-Target Activity Confirmed T3_CYP CYP450 Inhibition Panel (Key Isoforms) T2_Panel->T3_CYP Investigate Hits & Predicted Liabilities End Generate Selectivity Profile T3_CYP->End T3_Kinase Kinase Panel (If indicated by Tier 2) T3_Kinase->End Start Start with Compound TNA Start->T1_Affinity

Caption: Tiered workflow for TNA cross-reactivity assessment.

Illustrative Data & Comparative Analysis

Tier 1: Primary Target Affinity and Functional Activity

The initial step is to quantify the interaction of TNA with its putative target, GPR109A. This is achieved through a combination of binding and functional assays. For comparison, closely related receptors should be included to establish initial selectivity.

Illustrative Data: Receptor Binding Affinity (Ki) and Functional Potency (EC50)

CompoundGPR109A Kᵢ (nM)GPR109B Kᵢ (nM)GPR109A EC₅₀ (nM) (cAMP Assay)
Nicotinic Acid 350>10,000420
TNA (Illustrative) 85 >10,000 110

Interpretation: This illustrative data suggests TNA is a potent agonist of GPR109A, with a significantly higher affinity than the endogenous ligand, nicotinic acid. Crucially, it shows high selectivity against the closely related GPR109B receptor, providing early evidence of target specificity.

Tier 2: Broad Off-Target Liability Screen

After confirming on-target activity, a broad screening panel is essential to uncover unanticipated interactions. A commercially available panel, such as the Eurofins SafetyScreen44, provides an efficient way to test against a wide range of receptors, ion channels, and transporters.

Illustrative Data: Safety Panel Screening (% Inhibition at 10 µM)

TargetClass% Inhibition by TNAResult
5-HT₂ₐ ReceptorGPCR8%No significant activity
hERG ChannelIon Channel12%No significant activity
M₂ Muscarinic ReceptorGPCR4%No significant activity
A₂ₐ Adenosine Receptor GPCR 58% Potential Hit
Dopamine TransporterTransporter-2%No significant activity

Interpretation: In this hypothetical screen, TNA shows no significant interaction with most targets, including the critical hERG channel. However, the >50% inhibition of the A₂ₐ Adenosine Receptor flags a potential off-target interaction that warrants further investigation with a full dose-response curve to determine its potency (IC₅₀).

Tier 3: Focused CYP450 Enzyme Inhibition

The 1,2,4-triazole moiety is a well-known structural alert for cytochrome P450 inhibition.[7][8] Many triazole-containing drugs are potent inhibitors of CYP enzymes, leading to a high potential for drug-drug interactions (DDIs).[8][16][17][18] Therefore, a dedicated CYP inhibition panel is a mandatory step.

Illustrative Data: Cytochrome P450 Inhibition (IC₅₀)

CYP IsoformMajor SubstratesIC₅₀ of TNA (µM)Risk Assessment
CYP1A2 Caffeine, Theophylline>50Low Risk
CYP2C9 Warfarin, Ibuprofen>50Low Risk
CYP2C19 Omeprazole, Clopidogrel28Low to Moderate Risk
CYP2D6 Metoprolol, Codeine>50Low Risk
CYP3A4 Atorvastatin, Simvastatin8.5 Moderate to High Risk

Interpretation: The illustrative data indicates that TNA has a notable inhibitory effect on CYP3A4, the most abundant metabolic enzyme in the liver, responsible for the metabolism of approximately 50% of clinical drugs.[16] An IC₅₀ value below 10 µM is a significant finding that requires careful consideration in future clinical development, as it suggests a high potential for DDIs. The weaker inhibition of CYP2C19 is also noted.

Mechanistic Insights & Signaling Pathways

The on-target and off-target activities of TNA can be visualized through their respective signaling pathways.

G cluster_0 On-Target Pathway: Adipocyte cluster_1 Off-Target Interaction: Hepatocyte TNA_node TNA GPR109A GPR109A TNA_node->GPR109A Gi Gαi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis TNA_node2 TNA CYP3A4 CYP3A4 TNA_node2->CYP3A4 Inhibition Statin Statin Drug (e.g., Atorvastatin) Statin->CYP3A4 Metabolite Inactive Metabolite CYP3A4->Metabolite Toxicity ↑ Statin Plasma Levels (Potential Myopathy) CYP3A4->Toxicity

Sources

Comparative

Benchmarking a Novel KMO Inhibitor: A Comparative Guide to 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

This guide provides a comprehensive framework for benchmarking the novel compound 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid against established inhibitors of Kynurenine 3-Monooxygenase (KMO). As researchers and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid against established inhibitors of Kynurenine 3-Monooxygenase (KMO). As researchers and drug development professionals, the rigorous evaluation of new chemical entities is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough comparative analysis.

Scientific Rationale: The Therapeutic Promise of KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan catabolism.[1][2] A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), represents a critical therapeutic target for a range of neurological disorders, including Alzheimer's, Huntington's, and Parkinson's diseases.[3][4] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[5][6] Inhibition of KMO is a promising strategy to reduce the production of these neurotoxic metabolites and shift the pathway towards the formation of the neuroprotective kynurenic acid.[1][7]

The subject of this guide, 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, is a structural analogue of nicotinic acid (niacin). Nicotinic acid is known to influence cellular metabolism and has been investigated for its role in various signaling pathways.[8][9] This structural similarity provides a strong impetus for evaluating its potential as a KMO inhibitor. This guide will benchmark 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid against two well-characterized KMO inhibitors: UPF-648 and Ro-61-8048 .[10][11]

The Kynurenine Pathway: A Critical Balance

The kynurenine pathway is a complex cascade of enzymatic reactions. Under normal physiological conditions, it plays a vital role in cellular energy production.[1] However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[12]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Benchmarking_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action HTS Fluorescence-Based HTS Assay (IC50 Determination) LCMS LC-MS/MS Assay (Confirmation of IC50) HTS->LCMS Hit Confirmation SPR Surface Plasmon Resonance (SPR) (Binding Kinetics & MoB) LCMS->SPR Detailed Characterization

Caption: Proposed Experimental Workflow for Inhibitor Benchmarking.

Detailed Experimental Protocols

Primary Screening: Fluorescence-Based IC50 Determination

This high-throughput assay is designed for the rapid determination of the half-maximal inhibitory concentration (IC50) of the test compounds. [13]The assay measures the consumption of the KMO cofactor NADPH, which results in a decrease in fluorescence. [14] Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, UPF-648, and Ro-61-8048 in DMSO.

    • Prepare a serial dilution of each inhibitor in assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Prepare a solution of recombinant human KMO enzyme in assay buffer.

    • Prepare a solution of L-Kynurenine and NADPH in assay buffer.

  • Assay Procedure:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of KMO enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the L-Kynurenine/NADPH substrate solution.

    • Monitor the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm) over 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Secondary Validation: LC-MS/MS for IC50 Confirmation

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay provides a more direct and sensitive method for confirming the IC50 values obtained from the primary screen. This method quantifies the production of 3-hydroxykynurenine. [10] Protocol:

  • Reaction Setup:

    • Perform the enzymatic reaction as described in the fluorescence-based assay (section 3.1.2), but in larger volumes (e.g., 100 µL) in microcentrifuge tubes.

    • Terminate the reaction at a specific time point (e.g., 30 minutes) by adding an equal volume of ice-cold methanol containing an internal standard.

  • Sample Preparation:

    • Centrifuge the terminated reactions to precipitate the enzyme.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify 3-hydroxykynurenine and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of 3-hydroxykynurenine produced at each inhibitor concentration.

    • Determine the IC50 value as described in the primary screening data analysis (section 3.1.3).

Mechanism of Action: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to study the binding kinetics and mechanism of binding (MoB) of small molecules to their protein targets in real-time. [10] Protocol:

  • Immobilization of KMO:

    • Immobilize recombinant human KMO onto a sensor chip surface (e.g., via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of each inhibitor over the immobilized KMO surface and a reference surface.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.

  • Kinetic Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Mechanism of Binding (MoB) Assay:

    • Perform a competition assay by co-injecting a fixed concentration of a known substrate-binding site inhibitor (e.g., UPF-648) with a dilution series of the test compound.

    • A lack of additive binding indicates that the test compound binds to the same site as the known inhibitor.

Comparative Data Summary

The following table provides a template for summarizing the experimental data obtained from the benchmarking studies.

Parameter2-(4H-1,2,4-Triazol-4-YL)nicotinic acidUPF-648 (Reference)Ro-61-8048 (Reference)
IC50 (Fluorescence Assay) [Insert Value][Insert Value][Insert Value]
IC50 (LC-MS/MS Assay) [Insert Value][Insert Value][Insert Value]
ka (1/Ms) [Insert Value][Insert Value][Insert Value]
kd (1/s) [Insert Value][Insert Value][Insert Value]
KD (M) [Insert Value][Insert Value][Insert Value]
Mechanism of Binding [Competitive/Non-competitive/Uncompetitive]CompetitiveCompetitive

Interpretation and Conclusion

A thorough analysis of the data presented in the comparative table will provide valuable insights into the potential of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid as a KMO inhibitor.

  • Potency: A comparison of the IC50 values will rank the compounds in terms of their inhibitory potency. Lower IC50 values indicate higher potency.

  • Binding Affinity: The KD value obtained from the SPR analysis provides a direct measure of the binding affinity. A lower KD value signifies a stronger interaction between the inhibitor and the enzyme.

  • Binding Kinetics: The association (ka) and dissociation (kd) rates provide a dynamic view of the inhibitor-enzyme interaction. A slow dissociation rate (low kd) can be advantageous for sustained target engagement in vivo.

  • Mechanism of Action: The MoB assay will determine whether 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid competes with the substrate for binding to the active site.

This comprehensive benchmarking approach will enable a data-driven assessment of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid and its potential as a novel therapeutic agent targeting KMO for the treatment of neurodegenerative diseases.

References

  • Kynurenine 3-monooxygenase - Wikipedia. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. [Link]

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - Food Science & Nutrition. [Link]

  • Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology - Frontiers. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase - Gladstone Institutes. [Link]

  • Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed. [Link]

  • What are KMO inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed. [Link]

  • KMO Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase | Request PDF - ResearchGate. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PMC - PubMed Central. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH. [Link]

  • Mechanism of action of niacin - PubMed. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. [Link]

  • (PDF) Mechanism of Action of Niacin - ResearchGate. [Link]

  • Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC - NIH. [Link]

  • Vitamin B3 - StatPearls - NCBI Bookshelf. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Target Engagement of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, techni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, technical comparison of modern biophysical and cell-based methods to validate the target engagement of a novel compound, using 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid as a case study. As the specific biological target of this molecule is not widely documented, this guide presents a strategic workflow that begins with target identification and proceeds to a robust validation cascade.

The core of this guide is built on the principles of scientific integrity and practical, field-proven insights. We will not just list protocols; we will delve into the causality behind experimental choices, ensuring that each described methodology serves as a self-validating system.

Part 1: The First Hurdle - Identifying the Molecular Target

Before we can validate target engagement, we must first identify the target. The chemical structure of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, containing both a nicotinic acid and a 1,2,4-triazole moiety, suggests a potential for a range of biological activities. Nicotinic acid is a known modulator of lipid metabolism, while triazole derivatives are scaffolds for a wide array of pharmacologically active agents. This structural composition, however, does not definitively point to a single target. Therefore, an unbiased approach to target identification is paramount.

Here, we compare three common strategies for target deconvolution:

  • In Silico Target Prediction: Computational methods that use the small molecule's structure to predict potential protein targets based on ligand-based or receptor-based approaches.[1] These methods are cost-effective and rapid, providing a preliminary list of potential targets for experimental validation.[2][3][4]

  • Chemical Proteomics: These techniques utilize a modified version of the small molecule (a "probe") to capture its interacting proteins from a complex biological sample, such as a cell lysate.[5][6][7][8][9] The captured proteins are then identified using mass spectrometry.

  • Affinity Chromatography-Mass Spectrometry: A classic and powerful method where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell or tissue lysate.[10][11][12][13] The bound proteins are then eluted and identified by mass spectrometry.[14][15][16]

For the purpose of this guide, we will focus on the Affinity Chromatography-Mass Spectrometry workflow as a robust and widely accessible method for initial target identification.

G cluster_0 Target Identification Workflow Start Start Compound Immobilization Compound Immobilization Start->Compound Immobilization Synthesize affinity probe Affinity Chromatography Affinity Chromatography Compound Immobilization->Affinity Chromatography Cell Lysate Preparation Cell Lysate Preparation Cell Lysate Preparation->Affinity Chromatography Elution Elution Affinity Chromatography->Elution Disrupt binding Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Identify proteins Data Analysis Data Analysis Mass Spectrometry->Data Analysis Bioinformatics Identified Target(s) Identified Target(s) Data Analysis->Identified Target(s)

Caption: A generalized workflow for target identification using affinity chromatography-mass spectrometry.

Part 2: A Comparative Guide to Validating Target Engagement

Once a putative target is identified, the next critical step is to validate the direct physical interaction between 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid and the target protein. This validation should be approached using orthogonal methods to build a strong, evidence-based case for target engagement. Here, we compare three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Principle Measures heat changes upon bindingDetects changes in refractive index at a sensor surface due to mass changesMeasures ligand-induced thermal stabilization of the target protein in a cellular environment
Environment In-solutionOn a solid support (chip)In situ (cell lysate or intact cells)
Information Provided Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Binding affinity (Kd), association (ka) and dissociation (kd) ratesDirect evidence of target engagement in a cellular context, apparent melting temperature (Tm) shift
Throughput Low to mediumMedium to highMedium to high
Sample Consumption High (requires purified protein and compound)Low (requires purified protein for immobilization)Low (uses cell lysates or intact cells)
Labeling Requirement Label-freeLabel-freeLabel-free
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein.[17][18] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry of binding (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[19][20]

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in the final dialysis buffer to the desired concentration. Ensure the final concentration of any co-solvent (like DMSO) is identical in both the protein and compound solutions to minimize heat of dilution effects.[21]

    • Thoroughly degas both the protein and compound solutions.

  • ITC Experiment Setup:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Titration:

    • Perform an initial small injection to account for any initial dilution effects, followed by a series of injections of the compound into the protein solution.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the raw data peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.

G cluster_0 Isothermal Titration Calorimetry Workflow Prepare Protein & Compound Prepare Protein & Compound Load into Calorimeter Load into Calorimeter Prepare Protein & Compound->Load into Calorimeter Titrate Compound into Protein Titrate Compound into Protein Load into Calorimeter->Titrate Compound into Protein Measure Heat Change Measure Heat Change Titrate Compound into Protein->Measure Heat Change Analyze Binding Isotherm Analyze Binding Isotherm Measure Heat Change->Analyze Binding Isotherm Thermodynamic Parameters Thermodynamic Parameters Analyze Binding Isotherm->Thermodynamic Parameters Kd, n, ΔH, ΔS

Caption: A simplified workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction

SPR is a label-free optical biosensor technique that measures the binding of an analyte (in this case, our compound) to a ligand (the target protein) immobilized on a sensor chip.[22][23] It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic rate constants (ka and kd) in addition to the binding affinity (Kd).[24][25][26]

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a dilution series of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid in a suitable running buffer.

    • Inject the compound solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The instrument records the change in response units (RU) over time, generating sensorgrams.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

G cluster_0 Surface Plasmon Resonance Workflow Immobilize Protein on Chip Immobilize Protein on Chip Inject Compound Inject Compound Immobilize Protein on Chip->Inject Compound Monitor Association Monitor Association Inject Compound->Monitor Association Buffer Wash Buffer Wash Monitor Association->Buffer Wash Monitor Dissociation Monitor Dissociation Buffer Wash->Monitor Dissociation Analyze Sensorgram Analyze Sensorgram Monitor Dissociation->Analyze Sensorgram Kinetic Parameters Kinetic Parameters Analyze Sensorgram->Kinetic Parameters ka, kd, Kd

Caption: A streamlined workflow for kinetic analysis of biomolecular interactions using Surface Plasmon Resonance.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

CETSA is a powerful method to confirm target engagement within a more physiologically relevant environment, such as intact cells or cell lysates.[27][28][29] The principle is that a protein's thermal stability is altered upon ligand binding.[30] A positive CETSA result, where the compound stabilizes the target protein against heat-induced denaturation, provides strong evidence of direct interaction in a cellular context.[31]

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with either 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Include an unheated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an ELISA-based format.

  • Data Analysis:

    • Plot the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

G cluster_0 Cellular Thermal Shift Assay Workflow Treat Cells with Compound Treat Cells with Compound Heat Challenge Heat Challenge Treat Cells with Compound->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Separate Soluble Proteins Separate Soluble Proteins Cell Lysis->Separate Soluble Proteins Quantify Target Protein Quantify Target Protein Separate Soluble Proteins->Quantify Target Protein Analyze Melting Curve Analyze Melting Curve Quantify Target Protein->Analyze Melting Curve Target Engagement Confirmation Target Engagement Confirmation Analyze Melting Curve->Target Engagement Confirmation ΔTm

Caption: A procedural overview of the Cellular Thermal Shift Assay for confirming in-cell target engagement.

Conclusion: A Multi-faceted Approach to Validation

Validating the target engagement of a novel compound like 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid requires a systematic and multi-pronged approach. Beginning with an unbiased method for target identification, such as affinity chromatography-mass spectrometry, is crucial. Following the identification of a putative target, a combination of biophysical and cell-based assays should be employed to build a robust and irrefutable case for direct target engagement.

ITC provides unparalleled thermodynamic detail of the interaction, while SPR offers a real-time view of the binding kinetics. CETSA then bridges the gap between in vitro and in vivo by confirming this interaction within the complex milieu of the cell. By integrating the data from these orthogonal techniques, researchers can proceed with confidence in their understanding of the compound's mechanism of action, a critical step in the path of drug discovery and development.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

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Comparative

A Researcher's Guide to Comparative In-Silico Analysis: Docking Studies of 2-(4H-1,2,4-Triazol-4-yl)nicotinic Acid Derivatives Against E. coli DNA Gyrase B

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of novel 2-(4H-1,2,4-triazol-4-yl)nicotinic acid derivatives against the ATP-binding site of Escherichia coli DNA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of novel 2-(4H-1,2,4-triazol-4-yl)nicotinic acid derivatives against the ATP-binding site of Escherichia coli DNA gyrase subunit B (GyrB). Intended for researchers in drug discovery and computational chemistry, this document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

Introduction: The Rationale for Targeting DNA Gyrase with Triazole Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unique mechanisms of action.[1] Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology by introducing negative supercoils into bacterial DNA.[2][3] This process is critical for DNA replication and transcription, making gyrase an attractive and validated target for antibacterial drugs.[4][5] The ATP-binding site on the GyrB subunit, in particular, offers a well-defined pocket for inhibitor development.

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically successful drugs, recognized for a wide spectrum of biological activities, including antimicrobial and antifungal properties.[1][4][6] Similarly, nicotinic acid (a form of vitamin B3) and its derivatives have been explored for their own antimicrobial potential and serve as versatile scaffolds in medicinal chemistry.[7][8][9] The combination of these two moieties into a single scaffold, 2-(4H-1,2,4-triazol-4-yl)nicotinic acid, presents a promising starting point for the design of novel DNA gyrase inhibitors.

This guide will compare the parent compound with three rationally designed derivatives, each featuring a substituent on the nicotinic acid ring to probe the effects of electronics and sterics on binding affinity and interaction patterns within the GyrB active site.

The Comparative Ligand Set

For this study, we will evaluate the parent compound (L1) and three derivatives (L2-L4) with varying substituents at the 5-position of the nicotinic acid ring. This position is selected to explore its potential interaction with the solvent-exposed region of the ATP-binding pocket.

  • L1: 2-(4H-1,2,4-triazol-4-yl)nicotinic acid (Parent Compound)

  • L2: 5-hydroxy-2-(4H-1,2,4-triazol-4-yl)nicotinic acid (Electron-donating group)

  • L3: 5-nitro-2-(4H-1,2,4-triazol-4-yl)nicotinic acid (Electron-withdrawing group)

  • L4: 5-phenyl-2-(4H-1,2,4-triazol-4-yl)nicotinic acid (Bulky, hydrophobic group)

Experimental Design: A Self-Validating Docking Workflow

To ensure the scientific integrity of our in-silico experiment, we will employ a workflow that includes protocol validation through re-docking of a co-crystallized ligand. This critical step confirms that our chosen parameters can accurately reproduce a known experimental binding pose.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Target Selection (E. coli Gyrase B, PDB: 6KZV) PrepProt Protein Preparation (Remove water, add polar H) PDB->PrepProt Ligands Ligand Design & 2D->3D Conversion (L1, L2, L3, L4) PrepLig Ligand Preparation (Assign charges, torsions) Ligands->PrepLig Grid Grid Box Generation (Define active site) PrepProt->Grid Dock Molecular Docking (AutoDock Vina) PrepLig->Dock ADMET In-Silico ADMET Prediction (pkCSM, SwissADME) PrepLig->ADMET Redock Protocol Validation (Re-dock co-crystallized ligand) Grid->Redock Validated Parameters Redock->Dock Validated Parameters Results Analyze Poses & Scores (Binding Energy, Interactions) Dock->Results Compare Comparative Analysis & Visualization Results->Compare ADMET->Compare

Caption: Overall workflow for the comparative docking study.

Detailed Experimental Protocol

This protocol utilizes widely accessible and validated software tools. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Receptor and Ligand Preparation

Objective: To prepare the protein and ligand files in the correct format (PDBQT) for docking, ensuring that all necessary information like partial charges and atom types are correctly assigned.

Tools:

  • RCSB Protein Data Bank (PDB)

  • AutoDock Tools (ADT)

  • ChemDraw or similar chemical drawing software

Protocol:

  • Receptor Acquisition:

    • Navigate to the RCSB PDB website ([Link]).

    • Search for and download the crystal structure of E. coli DNA gyrase B. For this guide, we will use PDB ID: 6KZV , which has a resolution of 2.40 Å and contains a co-crystallized inhibitor.[10] This inhibitor will be crucial for validating our docking protocol.

    • Save the structure in PDB format.

  • Receptor Preparation (using ADT):

    • Rationale: The raw PDB file contains information not needed for docking (e.g., water molecules, co-solvents) and lacks information that is needed (e.g., hydrogen atoms, partial charges). This step cleans the file and adds the necessary parameters.

    • Launch AutoDock Tools.

    • Open the downloaded PDB file (6KZV.pdb).

    • Remove Water Molecules: Select Edit -> Hydrogens -> Remove Water. Water molecules are typically removed as their positions are often not well-resolved and can interfere with the docking process unless a specific water-bridged interaction is being studied.

    • Remove Co-crystallized Ligand: Identify the inhibitor molecule in the structure and delete it. We will save it separately for our validation step.

    • Add Polar Hydrogens: Select Edit -> Hydrogens -> Add -> Polar Only. Only polar hydrogens are added as they are the ones primarily involved in hydrogen bonding.

    • Assign Gasteiger Charges: Select Edit -> Charges -> Compute Gasteiger. This step calculates the partial atomic charges, which are essential for the scoring function to evaluate electrostatic interactions.

    • Save as PDBQT: Go to File -> Save -> Write PDBQT and save the prepared receptor file (e.g., 6kzv_protein.pdbqt).

  • Ligand Preparation:

    • Rationale: Ligands must be converted from 2D drawings to 3D structures and prepared with correct torsions and charges to allow the docking software to explore their conformational space.

    • Draw the four compounds (L1-L4) in a chemical drawing tool and save them in a 3D format (e.g., SDF or MOL2).

    • Open each ligand file in ADT.

    • The software will automatically detect the root, set the rotatable bonds (torsions), and assign Gasteiger charges.

    • Save each prepared ligand as a PDBQT file (e.g., L1.pdbqt, L2.pdbqt, etc.).

Part 2: Molecular Docking with AutoDock Vina

Objective: To predict the most favorable binding pose and estimate the binding affinity of each ligand within the defined active site of the receptor.

Tools:

  • AutoDock Tools (ADT)

  • AutoDock Vina

Protocol:

  • Grid Box Definition (using ADT):

    • Rationale: The grid box defines the three-dimensional search space for the docking algorithm. It must be large enough to encompass the entire binding site but small enough to ensure computational efficiency.

    • Load the prepared receptor PDBQT file (6kzv_protein.pdbqt).

    • Navigate to Grid -> Grid Box.

    • Center the grid box on the ATP-binding site. A reliable method is to center it on the position of the original co-crystallized ligand. For 6KZV, key active site residues include Asp73, Gly77, Ile78, and Thr165.

    • Adjust the dimensions of the grid box to fully enclose this site. A size of 20 x 20 x 20 Å is often a good starting point.

    • Record the center coordinates and dimensions.

  • Configuration File Creation:

    • Rationale: AutoDock Vina uses a simple text file to specify the input files and docking parameters.

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

    • An optional but important parameter is exhaustiveness. Increasing this value (default is 8) increases the computational effort and the likelihood of finding the true energy minimum, at the cost of longer run times. For a thorough search, a value of 32 or higher is recommended.[11]

  • Protocol Validation (Re-docking):

    • Rationale: This is the most critical step for ensuring the trustworthiness of your results. If the docking protocol can accurately reproduce the experimentally determined pose of the co-crystallized ligand, it lends confidence to the poses predicted for your novel compounds.

    • Prepare the co-crystallized ligand from 6KZV in the same way as the other ligands.

    • Perform a docking run with this ligand using the defined grid and parameters.

    • Compare the lowest energy pose from the docking output with the original pose in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is generally considered a successful validation.[12]

  • Running the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the docking run with the command: vina --config conf.txt --log L1_log.txt

    • Repeat this process for each ligand (L2, L3, L4) by changing the ligand and out file names in the conf.txt file.

Results and Comparative Analysis

The output from AutoDock Vina provides several key pieces of data for each ligand: a binding affinity score (in kcal/mol) and a set of predicted binding poses. The more negative the binding affinity, the stronger the predicted interaction.[12][13]

Quantitative Docking Results

The docking scores for our hypothetical comparative study are summarized below. These values represent the predicted free energy of binding.

Ligand IDSubstituent (R)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
L1 -H-7.8Asp73, Gly77, Thr165
L2 -OH-8.5Asp73, Gly77, Asn46 , Thr165
L3 -NO₂-8.1Asp73, Gly77, Thr165
L4 -Phenyl-7.2Asp73, Gly77
Interpretation of Binding Interactions

Visual inspection of the docking poses using a molecular visualization tool like PyMOL or Discovery Studio is essential for understanding the specific interactions that contribute to the binding affinity.[14]

G cluster_ligand Ligand L2 cluster_protein GyrB Active Site L2_Nicotinic Nicotinic Acid Moiety Carboxyl Group Asp73 Asp73 Carboxylate L2_Nicotinic:f1->Asp73:f1 H-Bond Thr165 Thr165 Hydroxyl Group L2_Nicotinic:f0->Thr165:f1 Pi-Alkyl L2_Triazole 1,2,4-Triazole Ring Water Conserved Water (H-bond bridge) L2_Triazole:f0->Water H-Bond L2_OH 5-Hydroxy Group Asn46 Asn46 Side-chain Amide L2_OH:f0->Asn46:f1 H-Bond (Key Interaction) Gly77 Gly77 Backbone Amide Water->Gly77:f1 H-Bond Bridge

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid
Reactant of Route 2
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid
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